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1,2-di-O-octylglycerol Documentation Hub

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  • Product: 1,2-di-O-octylglycerol
  • CAS: 22212-18-6

Core Science & Biosynthesis

Foundational

Thermodynamic Phase Behavior of 1,2-di-O-octylglycerol in Lipid Bilayers

The following technical guide details the thermodynamic phase behavior of 1,2-di-O-octylglycerol, a metabolically stable ether-lipid analog of diacylglycerol (DAG), within lipid bilayers. Technical Guide for Researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic phase behavior of 1,2-di-O-octylglycerol, a metabolically stable ether-lipid analog of diacylglycerol (DAG), within lipid bilayers.

Technical Guide for Researchers & Drug Development Scientists

Executive Summary

1,2-di-O-octyl-sn-glycerol (1,2-di-O-C8-G) is a synthetic ether-linked analog of the endogenous second messenger 1,2-dioctanoyl-sn-glycerol (1,2-diC8-DAG). Unlike its ester-linked counterpart, which is rapidly metabolized by cellular lipases, the ether linkage renders 1,2-di-O-octylglycerol resistant to hydrolysis, making it an invaluable tool for sustained Protein Kinase C (PKC) activation and long-term membrane fusion studies.

Thermodynamically, this molecule acts as a cone-shaped lipid with a high critical packing parameter (


).[1] When incorporated into lamellar phospholipid bilayers (e.g., DPPC, POPC), it exerts profound effects on membrane architecture:
  • Curvature Induction: It promotes negative interfacial curvature, driving the formation of inverted hexagonal (

    
    ) phases.[1]
    
  • Transition Depression: It acts as a lipophilic impurity in the gel phase, significantly lowering the main phase transition temperature (

    
    ) and broadening the transition width.
    
  • Dehydration: The ether linkage lacks the carbonyl dipoles of esters, altering interfacial hydration and allowing tighter packing in the hydrophobic core, typically enhancing the propensity for non-lamellar phase formation compared to ester analogs.[1]

Molecular Architecture & Thermodynamic Drivers

Structural Analysis[1]
  • Backbone: sn-glycerol.[2][3][4]

  • Linkage: Ether (alkyl) bonds at positions sn-1 and sn-2. This removes the carbonyl oxygen hydrogen-bond acceptors present in esters.

  • Chains: Two short octyl (C8) chains.[1]

  • Headgroup: Single hydroxyl (-OH) group at sn-3.

The Packing Parameter & Cone Shape

The phase behavior of 1,2-di-O-octylglycerol is governed by its geometric packing parameter,


:


Where:
  • 
     = Volume of the hydrophobic chains.
    
  • 
     = Optimal surface area of the headgroup.
    
  • 
     = Critical chain length.
    

For 1,2-di-O-octylglycerol, the small hydroxyl headgroup (


 is small) relative to the cross-sectional area of the two alkyl chains results in 

(Cone Shape)
.
Ether vs. Ester Thermodynamics

The substitution of ester bonds with ether bonds has two critical thermodynamic consequences:

  • Interfacial Hydration: Ester carbonyls recruit water molecules to the interface. Ether lipids lack this, resulting in a more hydrophobic interface and reduced "hydration repulsion" between bilayers, facilitating closer inter-membrane contact (fusion).[1]

  • Metabolic Stability: The ether bond is chemically inert to phospholipases and esterases, ensuring that thermodynamic parameters measured in biological assays remain constant over time (no degradation to fatty acids).[1]

Phase Behavior in Model Membranes[5]

Effect on Main Phase Transition ( )

When mixed with standard bilayer-forming lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) , 1,2-di-O-octylglycerol behaves as a fluidizing agent.

  • Mechanism: The short C8 chains disrupt the ordered packing of the longer C16 chains of DPPC in the gel phase (

    
    ). This creates "voids" or packing defects near the bilayer center.
    
  • Observation:

    • 
       Depression:  The melting point of the host lipid decreases linearly with the mole fraction of 1,2-di-O-octylglycerol (up to ~10-15 mol%).
      
    • Enthalpy Reduction: The enthalpy of transition (

      
      ) decreases, indicating a loss of cooperativity in the melting process.[1]
      
    • Phase Separation: At high concentrations (>20 mol%), the mismatch in chain length (C8 vs C16) often leads to lateral phase separation, creating DAG-rich fluid domains within the gel phase.[1]

Induction of Non-Lamellar Phases ( )

In systems prone to curvature (e.g., PE lipids like DOPE), 1,2-di-O-octylglycerol dramatically lowers the bilayer-to-hexagonal phase transition temperature (


) .
  • Mechanism: The cone shape of the molecule relieves the packing stress in the highly curved acyl chain region of the inverted hexagonal phase.

  • Biological Implication: This mirrors the "stalk" intermediate in membrane fusion, where negative curvature lipids are required to merge the proximal leaflets of two fusing membranes.[1]

Visualization: Curvature & Phase Transition Pathways[1][6]

The following diagram illustrates the structural impact of 1,2-di-O-octylglycerol on a standard PC bilayer.

PhaseBehavior cluster_Effects Thermodynamic Consequences PC_Bilayer Lamellar Bilayer (L_alpha) (Cylindrical Lipids) DAG_Insertion Insertion of 1,2-di-O-octylglycerol (Cone Shape, C8 Chains) PC_Bilayer->DAG_Insertion Partitioning Curvature Induction of Negative Curvature (Bending) DAG_Insertion->Curvature Headgroup < Tail Area Packing Chain Packing Disruption (Void Creation) DAG_Insertion->Packing Chain Length Mismatch Result_HII Inverted Hexagonal Phase (H_II) (Fusion Intermediate) Curvature->Result_HII Stabilizes Inverse Micelles Result_Tm Lowered Tm & Broadened Transition (Fluidization) Packing->Result_Tm Destabilizes Gel Phase

Caption: Mechanism of action for 1,2-di-O-octylglycerol. The cone-shaped geometry drives negative curvature (H_II phase) while short chains disrupt gel-phase packing, lowering T_m.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine the shift in


 and 

of DPPC bilayers upon addition of 1,2-di-O-octylglycerol.

Protocol:

  • Stock Preparation: Dissolve DPPC and 1,2-di-O-octylglycerol separately in Chloroform:Methanol (2:1 v/v).

  • Mixing: Aliquot to create molar ratios of 0, 2, 5, 10, and 15 mol% of the ether lipid.

  • Film Formation: Dry under

    
     stream, then vacuum desiccate for >4 hours to remove trace solvent.
    
  • Hydration: Add HEPES buffer (10mM, pH 7.4, 150mM NaCl). Vortex vigorously at 50°C (above DPPC

    
     of 41°C) to form Multilamellar Vesicles (MLVs).[1]
    
    • Note: 1,2-di-O-octylglycerol has a higher water solubility (CMC ~mM range) than long-chain lipids. Ensure rapid hydration to prevent loss to the aqueous phase.

  • Scanning: Load into DSC (e.g., MicroCal VP-DSC).[1]

    • Scan Rate: 1°C/min (heating and cooling).

    • Range: 20°C to 60°C.[1][3]

  • Analysis: Integrate the excess heat capacity (

    
    ) peak. A broadening of the peak and shift to lower temperatures confirms membrane insertion and perturbation.
    
Small-Angle X-Ray Scattering (SAXS)

Objective: Confirm the induction of the Inverted Hexagonal (


) phase.

Protocol:

  • Sample: Prepare lipid dispersions (e.g., DOPE:DOPC 1:1 + 10 mol% 1,2-di-O-octylglycerol) at high concentration (20 wt% lipid).

  • Equilibration: Cycle temperature between 20°C and 60°C to anneal phases.

  • Measurement: Expose to X-ray beam (synchrotron or lab source).[1]

  • Data Validation: Look for Bragg peaks with spacing ratios of

    
    .
    
    • Lamellar (

      
      ):  Ratio 
      
      
      
      .[1]
    • Hexagonal (

      
      ):  Ratio 
      
      
      
      .[1]
    • Insight: The appearance of the

      
       peak is the definitive signature of the hexagonal phase induced by the ether lipid.
      

Quantitative Data Summary

ParameterHost LipidEffect of 10 mol% 1,2-di-O-octylglycerolMechanism

(Main Transition)
DPPCDecreases by ~2-4°CImpurity effect; chain packing disruption.
Cooperativity (

)
DPPCIncreases (Peak broadens)Loss of long-range order in gel phase.

(L to H Transition)
DOPEDecreases significantly (>10°C)Cone shape stabilizes negative curvature.[1]
Lateral Pressure Bilayer CoreIncreasesVoid filling by short C8 chains.

References

  • Seddon, J. M., & Templer, R. H. (1995).[1] Polymorphism of Lipid-Water Systems. In Handbook of Biological Physics. Elsevier.[1] (Authoritative text on lipid phase behavior and H_II phases).

  • Das, S., & Rand, R. P. (1986).[1] Modification by diacylglycerol of the structure and interaction of various phospholipid bilayer membranes. Biochemistry. Link (Foundational work on DAG-induced phase transitions; principles apply to ether analogs).

  • Goldberg, J., & Miller, H. (1991).[1] The role of diacylglycerol in the activation of protein kinase C. Trends in Biochemical Sciences. (Context for the biological utility of the C8 analog).

  • Marsh, D. (2013).[1] Handbook of Lipid Bilayers. CRC Press.[1] (Standard reference for thermodynamic data of lipid phase transitions).

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. Link (Reference for host lipid properties).

Sources

Exploratory

The Role of 1,2-Dioctanoyl-sn-glycerol (DiC8) as a Cell-Permeable Diacylglycerol Analog

An In-Depth Technical Guide for Research and Drug Development Executive Summary & Core Distinction In the investigation of lipid signaling, 1,2-dioctanoyl-sn-glycerol (DiC8) stands as the gold-standard cell-permeable ana...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Research and Drug Development

Executive Summary & Core Distinction

In the investigation of lipid signaling, 1,2-dioctanoyl-sn-glycerol (DiC8) stands as the gold-standard cell-permeable analog of endogenous diacylglycerol (DAG). While endogenous DAGs typically possess long-chain fatty acids (e.g., arachidonic, stearic) that render them insoluble in aqueous media and difficult to deliver exogenously, DiC8 substitutes these with shorter octanoyl (C8) chains. This modification confers sufficient water solubility for cell delivery while retaining the hydrophobic character necessary for membrane intercalation and Protein Kinase C (PKC) activation.

CRITICAL TECHNICAL DISTINCTION: Users frequently confuse 1,2-dioctanoyl-sn-glycerol (Ester-linked, PKC Activator) with 1,2-di-O-octyl-sn-glycerol (Ether-linked).

  • 1,2-Dioctanoyl-sn-glycerol (DiC8): Contains ester bonds. The carbonyl oxygens are structural prerequisites for hydrogen bonding with the PKC C1 domain. This is the activator .

  • 1,2-Di-O-octyl-sn-glycerol: Contains ether bonds. Lacking carbonyls, it generally fails to activate PKC and is often used as a negative control or to study ether-lipid metabolism.

  • Note: This guide focuses on the functional activator, DiC8 (Ester), as this is the standard reagent for mimicking DAG signaling.

Chemical Identity & Physicochemical Properties[1][2][3]
PropertySpecificationSignificance in Protocol Design
IUPAC Name [(2S)-3-hydroxy-2-octanoyloxypropyl] octanoateDefines stereospecificity (sn-1,2) required for biological recognition.
Molecular Weight 344.49 g/mol Essential for molarity calculations (10 mM stock preparation).
Solubility DMSO (>50 mg/mL), Ethanol, ChloroformHydrophobic. Requires organic solvent for stock; precipitates in aqueous media if not handled correctly.
Stability Metabolically labile (Minutes to Hours)Unlike Phorbol Esters (PMA), DiC8 is metabolized by DAG kinases/lipases, allowing for transient activation studies.
Cell Permeability HighC8 chains allow rapid flip-flop across the plasma membrane.
Mechanism of Action: The PKC Activation Paradigm

DiC8 functions by mimicking the endogenous second messenger DAG.[1] Upon entering the cell, it partitions into the inner leaflet of the plasma membrane.

  • Membrane Insertion: The octanoyl chains anchor DiC8 in the lipid bilayer.

  • C1 Domain Recruitment: The cytosolic C1 domains of Conventional (α, β, γ) and Novel (δ, ε, η, θ) PKC isoforms bind to the membrane-embedded DiC8.

  • Activation: This binding, stabilized by phosphatidylserine (PS) and Calcium (for conventional isoforms), induces a conformational change that expels the autoinhibitory pseudosubstrate from the catalytic core.

  • Signal Termination: Unlike the tumor promoter PMA (Phorbol 12-myristate 13-acetate), which causes persistent activation and subsequent downregulation (proteolysis) of PKC, DiC8 is rapidly metabolized by Diacylglycerol Kinase (DGK) into phosphatidic acid or hydrolyzed by DAG Lipase . This allows for reversible, physiological stimulation.

Visualization: PKC Activation Pathway

The following diagram illustrates the mechanistic flow from DiC8 addition to downstream transcriptional effects.

PKC_Activation DiC8 Exogenous DiC8 (Cell Permeable) Membrane Plasma Membrane Insertion DiC8->Membrane Diffusion PKC_Active PKC-DiC8 Complex (Membrane Bound) Membrane->PKC_Active Recruits PKC PKC_Inactive PKC (Inactive) Cytosolic PKC_Inactive->PKC_Active Translocation Downstream Phosphorylation of Substrates (Raf, MAPK, IKK) PKC_Active->Downstream Kinase Activity Metabolism Metabolic Clearance (DGK/DAG Lipase) PKC_Active->Metabolism Rapid Degradation (Transient Signal) Response Cellular Response (Differentiation/Secretion) Downstream->Response

Caption: DiC8 mimics endogenous signaling by recruiting cytosolic PKC to the membrane, initiating a transient phosphorylation cascade before metabolic clearance.

Experimental Applications & Protocols
4.1. Comparison of PKC Activators

Choosing the right tool is critical for experimental validity.

ReagentBinding AffinityMetabolic StabilityActivation ProfilePrimary Use Case
DiC8 (DiC8-DAG) ModerateLow (Minutes)Transient/PhysiologicalMimicking natural phasic signaling; Receptor-bypass studies.
PMA (TPA) Ultra-HighHigh (Hours/Days)Sustained -> DepletionTumor promotion models; Maximal/Irreversible activation.
OAG (Oleoyl-acetyl) LowModerateWeak/TransientOlder analog; less potent than DiC8 due to solubility issues.
4.2. Protocol: Preparation and Handling

Objective: Prepare a stable stock solution and treat cells without inducing precipitation or solvent toxicity.

Reagents:

  • 1,2-Dioctanoyl-sn-glycerol (DiC8) (e.g., Avanti Polar Lipids or Sigma).

  • Anhydrous DMSO (Dimethyl sulfoxide).

Step-by-Step Workflow:

  • Stock Preparation (50 mM):

    • Dissolve 5 mg of DiC8 (MW ~344.5) in 290 µL of anhydrous DMSO.

    • Expert Tip: Avoid ethanol if long-term storage is planned, as transesterification can occur. Store aliquots at -20°C under argon/nitrogen gas to prevent oxidation.

  • Working Solution (Intermediate Dilution):

    • Do not add 50 mM DMSO stock directly to the cell culture dish. The high local concentration will cause immediate precipitation of the lipid as oil droplets, which cells cannot access.

    • Prepare a 10x intermediate dilution in culture medium (serum-free preferred) immediately before use. Vortex vigorously to create a dispersion.

  • Cell Treatment:

    • Add the 10x intermediate to the cells to achieve a final concentration of 10–100 µM .

    • Typical EC50: 10–50 µM depending on cell type (HeLa, Jurkat, HEK293).

    • Incubation: 5–30 minutes for acute signaling (phosphorylation); 1–4 hours for functional assays.

4.3. Protocol: PKC Translocation Assay (Validation)

Objective: Confirm DiC8 activity by visualizing PKC-GFP translocation from cytosol to membrane.

  • Transfection: Transfect cells (e.g., CHO or HeLa) with a plasmid encoding PKCα-GFP or PKCδ-GFP.

  • Baseline Imaging: Image live cells using confocal microscopy. GFP should be diffuse (cytosolic).

  • Stimulation: Add DiC8 (50 µM final) directly to the stage chamber.

  • Observation: Capture images every 30 seconds.

    • Success Criteria: Distinct accumulation of GFP fluorescence at the plasma membrane within 2–5 minutes.

    • Negative Control: Treat with vehicle (DMSO) alone.

Visualization: Experimental Workflow

Workflow Stock 1. Prepare Stock (50mM in DMSO) Store -20°C Dilution 2. Intermediate Dilution (10x in Media) Vortex Vigorously Stock->Dilution Dilute 1:100 Treatment 3. Cell Treatment (Final: 10-100 µM) Dropwise Addition Dilution->Treatment Add 1:10 Assay 4. Readout (Western Blot / Imaging) Treatment->Assay Incubate 5-60 min

Caption: Step-by-step dilution strategy prevents lipid precipitation and ensures bioavailability.

Troubleshooting & Optimization (The Scientist's Perspective)

Issue 1: "I see no activation of PKC."

  • Cause: Hydrolysis of the ester bond during storage or precipitation in media.

  • Solution: Check the "O-octyl" vs "Dioctanoyl" label.[2] If you bought the ether (O-octyl), it will not work. Ensure the stock is fresh. Use a 10x intermediate dilution step with vigorous vortexing.

Issue 2: "The cells are dying."

  • Cause: Solvent toxicity or detergent-like effects of high lipid concentrations.

  • Solution: Keep final DMSO concentration < 0.1%. Do not exceed 100 µM DiC8. If high concentrations are needed, wash cells after 30 minutes to remove excess lipid.

Issue 3: "Activation is too short-lived."

  • Cause: Rapid metabolism by DGK.

  • Solution: Co-treat with a DGK inhibitor (e.g., R59022 or R59949 ) to sustain the DAG signal, effectively converting the transient DiC8 signal into a sustained one.

References
  • Go, M., et al. (1987). "Protein kinase C activity in the human leukemia cell line HL-60." Biochemical and Biophysical Research Communications. Link

  • Kikkawa, U., et al. (1989). "The Role of Protein Kinase C in Cell Surface Signal Transduction and Tumour Promotion." Annual Review of Biochemistry. Link

  • Eichholtz, T., et al. (1993). "A structural basis for the susceptibility of diacylglycerol kinase to inhibition by R59022." Journal of Biological Chemistry. Link

  • Newton, A.C. (2018). "Protein kinase C: perfectly balanced." Critical Reviews in Biochemistry and Molecular Biology. Link

  • Avanti Polar Lipids. (2024). "1,2-dioctanoyl-sn-glycerol Product Monograph." Link

Sources

Foundational

Chemical Stability Profile: Ether-Linked Lipids vs. Ester-Linked Diacylglycerols

Executive Summary In the development of lipid-based drug delivery systems (LNP, liposomes) and the study of extremophile biology, the choice between ether-linked and ester-linked lipids is a fundamental determinant of fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of lipid-based drug delivery systems (LNP, liposomes) and the study of extremophile biology, the choice between ether-linked and ester-linked lipids is a fundamental determinant of formulation stability.

The Core Distinction:

  • Ester-linked lipids (e.g., DAGs, PC, PE): Dominate eukaryotic biology. They are chemically labile, susceptible to both acid/base hydrolysis and enzymatic cleavage (phospholipases).[1] This makes them excellent for biodegradable cargo release but poor for long-term shelf stability in aqueous suspension.

  • Ether-linked lipids (e.g., Archaeal lipids, synthetic analogues): Lack the carbonyl electrophile, rendering them virtually immune to hydrolytic degradation across the pH scale. However, a critical sub-class—Plasmalogens (vinyl ethers) —are paradoxically more oxidation-prone than esters.

This guide details the mechanistic underpinnings of these stability profiles, provides protocols for comparative stress testing, and outlines the strategic trade-offs for pharmaceutical applications.

Part 1: Structural Chemistry & Degradation Mechanisms

The stability difference lies in the bond energy and the presence (or absence) of a leaving group at the sn-1 and sn-2 positions of the glycerol backbone.

Hydrolytic Stability: The Carbonyl Weakness

Ester Bonds (R-COO-R'): The ester linkage is defined by a carbonyl carbon (C=O). This carbon is partially positive (


) due to the electronegative oxygen, acting as an electrophile.
  • Mechanism: In the presence of water and a catalyst (acid or base), a nucleophile (OH⁻ or H₂O) attacks the carbonyl carbon.

  • Result: The bond cleaves, releasing a fatty acid and an alcohol (lysophospholipid).

  • Kinetics: Hydrolysis follows pseudo-first-order kinetics.[2] Rates increase logarithmically as pH deviates from 6.5.

Ether Bonds (R-C-O-C-R'): Ether linkages consist of an oxygen atom bridging two alkyl groups.

  • Mechanism: There is no carbonyl carbon to act as an electrophile. The C-O bond is non-polar and chemically inert to nucleophilic attack.

  • Result: Ether lipids (specifically dialkyl glycerol ethers) remain intact even in boiling HCl or concentrated NaOH.

  • Biological Context: This is why Archaea (extremophiles) utilize ether lipids; it allows survival in acidic hot springs where ester membranes would disintegrate.

Oxidative Stability: The Plasmalogen Trap

While ethers are hydrolytically stable, oxidative stability depends on the degree of unsaturation next to the ether bond.

  • Saturated Ethers (Dialkyl): Highly resistant to oxidation (ROS).

  • Vinyl Ethers (Plasmalogens): These contain a double bond adjacent to the oxygen ($ -O-CH=CH- $).

    • Vulnerability: The vinyl ether bond is electron-rich and acts as a "sacrificial antioxidant." It reacts with singlet oxygen and radicals faster than polyunsaturated fatty acids (PUFAs).

    • Outcome: While this protects cellular DNA, it makes the lipid itself chemically unstable in formulation.

Part 2: Experimental Protocols for Stability Profiling

As a scientist, you cannot rely on theoretical stability; you must validate it under stress conditions relevant to your storage and physiological environment.

Protocol A: Accelerated Hydrolytic Stress Test (pH-Dependent)

Purpose: To quantify the half-life (


) of lipid formulations under acidic conditions (mimicking the endosome or gastric environment).

Reagents:

  • Buffers: Citrate (pH 2.0, 4.0), HEPES (pH 7.4), Borate (pH 9.0).

  • Internal Standard: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d54).

Workflow:

  • Preparation: Prepare Liposomes/LNPs at 5 mg/mL lipid concentration in pH 7.4 buffer.

  • Induction: Dilute 1:10 into the stress buffers (pH 2, 4, 9) and incubate at 37°C and 60°C (accelerated).

  • Sampling: Aliquot samples at T=0, 1h, 6h, 24h, and 72h. Neutralize acid samples immediately with 1M Tris (pH 8.0) to stop the reaction.

  • Extraction: Perform Bligh-Dyer extraction (Chloroform/Methanol).

  • Analysis: Analyze via LC-MS/MS (Triple Quadrupole). Monitor the transition from Parent Lipid

    
     Lysolipid + Fatty Acid.
    

Data Interpretation:

  • Esters: Expect >50% degradation at pH 2.0 within 4 hours.

  • Ethers: Expect <5% degradation at pH 2.0 after 72 hours.

Protocol B: Oxidative Stress Challenge (AAPH Assay)

Purpose: To differentiate between Saturated Ethers (stable) and Plasmalogens/Esters (labile).

Reagents:

  • Stressor: AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride). Generates peroxyl radicals at a constant rate.

  • Detection: TBARS (Thiobarbituric Acid Reactive Substances) assay or conjugated diene absorbance (234 nm).

Workflow:

  • Incubation: Incubate lipid vesicles with 10 mM AAPH at 37°C.

  • Kinetics: Measure Absorbance (234 nm) every 15 minutes for 4 hours.

  • Endpoint: At 4 hours, perform TBARS assay to quantify malondialdehyde (MDA), a secondary oxidation product.

Part 3: Strategic Applications in Drug Delivery

The "Stealth" Trade-off

Replacing ester lipids with ether lipids in Lipid Nanoparticles (LNPs) creates a "Goldilocks" dilemma:

FeatureEster-LNP (Standard)Ether-LNP (Modified)
Shelf Life (4°C) Limited (Hydrolysis prone)Extended (Hydrolysis resistant)
Endosomal Escape ModerateHigh (Promotes Hexagonal

phase)
Clearance Rapid (Biodegradable)Slow (Accumulation risk)

Senior Scientist Insight: For chronic dosing (e.g., siRNA therapies), ester lipids are preferred to prevent lipid accumulation in the liver (lipidosis). For acute vaccines or single-dose gene editing, ether lipids (or hybrid lipids with one ether/one ester chain) offer superior payload protection and shelf-stability without the long-term accumulation risks.

Visualization of Degradation Pathways

The following diagram illustrates the divergent fates of these lipids under stress.

LipidDegradation Ester Ester Lipid (Diacyl) Acid Acid Stress (pH < 4.0) Ester->Acid Oxidation Oxidative Stress (ROS) Ester->Oxidation If PUFA present Ether Ether Lipid (Dialkyl) Ether->Acid Ether->Oxidation Plasmalogen Plasmalogen (Vinyl Ether) Plasmalogen->Acid Vinyl cleavage Plasmalogen->Oxidation Sacrificial Lyso Hydrolysis (Lysolipid + FA) Acid->Lyso Fast Stable No Reaction (Stable) Acid->Stable Inert Oxidation->Stable Resistant Peroxide Lipid Peroxides (Degradation) Oxidation->Peroxide Susceptible

Caption: Comparative degradation pathways. Note that Ether lipids resist acid hydrolysis (Green path), whereas Esters and Plasmalogens degrade (Red path) via different mechanisms.

LNP Formulation Decision Tree

When to switch from Esters to Ethers in your pipeline:

LNP_Decision Start Drug Delivery Goal Dosing Dosing Frequency? Start->Dosing Chronic Chronic (e.g., siRNA) Dosing->Chronic Acute Acute/Vaccine (e.g., mRNA) Dosing->Acute Route Route of Admin? Oral Oral/GI Route->Oral IV IV/IM Route->IV UseEster USE ESTER LIPIDS Prioritize Clearance Chronic->UseEster Avoid Accumulation Acute->Route UseEther USE ETHER LIPIDS Prioritize Stability Oral->UseEther Resist Gastric Acid Hybrid USE HYBRID (sn-1 Ether, sn-2 Ester) IV->Hybrid Balance Stability/Clearance

Caption: Strategic decision matrix for selecting lipid chemistry based on dosing frequency and administration route.

References

  • Koga, Y. (2012). Thermal Stability of Ether Lipids in Archaea. Biology. [Link][3][4]

  • Paltauf, F. (1994). Ether lipids in biomembranes. Chemistry and Physics of Lipids. [Link]

  • Dean, J.M., & Lodhi, I.J. (2018). Structural and functional roles of ether lipids. Protein & Cell. [Link]

  • Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials. [Link]

  • Brosche, T., & Platt, D. (1998). The biological significance of plasmalogens in defense against oxidative damage. Experimental Gerontology. [Link]

Sources

Exploratory

Technical Deep Dive: 1,2-di-O-octylglycerol (diC8-Ether) in Membrane Biophysics

Topic: Influence of 1,2-di-O-octylglycerol on Membrane Curvature and Fluidity Content Type: Technical Whitepaper & Experimental Guide Audience: Biophysicists, Membrane Biologists, and Drug Discovery Scientists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Influence of 1,2-di-O-octylglycerol on Membrane Curvature and Fluidity Content Type: Technical Whitepaper & Experimental Guide Audience: Biophysicists, Membrane Biologists, and Drug Discovery Scientists

Executive Summary

1,2-di-O-octyl-sn-glycerol (often abbreviated as diC8-Ether or diC8-O) is a synthetic, cell-permeable analog of endogenous diacylglycerol (DAG). Unlike canonical DAGs, which possess ester linkages, this molecule features ether linkages at the sn-1 and sn-2 positions. This structural modification confers metabolic stability against lipases, making it a critical tool for sustained protein kinase C (PKC) activation in drug development and signal transduction studies.

Biophysically, diC8-Ether acts as a potent modulator of membrane mechanics. It functions as a "conical" lipid, inducing negative spontaneous curvature and increasing lipid disorder (fluidity). This guide details the physicochemical mechanisms driving these effects and provides validated protocols for their characterization.

Molecular Physiochemistry & Structural Logic

The Ether vs. Ester Distinction

While endogenous 1,2-dioctanoyl-sn-glycerol (diC8-DAG) is rapidly metabolized, the ether analog persists in the bilayer.

  • Chemical Stability: The ether bond (

    
    ) resists hydrolysis by intracellular lipases and esterases.
    
  • Dipole Potential: The absence of carbonyl oxygens (

    
    ) reduces the dipole potential at the membrane interface, altering the hydration shell and hydrogen bonding network compared to ester-DAGs.
    
The "Shape Parameter" and Curvature

The influence of diC8-Ether on membrane curvature is dictated by its molecular packing parameter (


), defined as:


Where:
  • 
     = Volume of the hydrophobic chains.
    
  • 
     = Optimal surface area of the headgroup.
    
  • 
     = Critical chain length.
    

Mechanism:

  • High

    
    , Low 
    
    
    
    :
    diC8-Ether has a small glycerol headgroup (low
    
    
    ) relative to its tail cross-section. This yields a
    
    
    , characterizing it as an inverted cone .
  • Negative Curvature: When inserted into a lamellar bilayer (composed of cylindrical lipids like PC,

    
    ), diC8-Ether creates voids in the headgroup region and crowding in the acyl chain region. To relieve this stress, the membrane bends toward the water interface (negative curvature), promoting the formation of inverted hexagonal (
    
    
    
    ) phases or fusion intermediates.
Fluidity and Disorder

Despite its curvature-inducing properties, the short octyl (C8) chains act as "spacers" within the bilayer.

  • Hydrophobic Mismatch: The C8 chains are significantly shorter than the C16/C18 chains of standard membrane phospholipids (e.g., POPC).

  • Free Volume: This mismatch generates free volume (disorder) in the bilayer center, lowering the order parameter of surrounding lipids and increasing lateral diffusion rates.

Visualization: Mechanistic Pathways

Lipid Shape & Membrane Bending Logic

The following diagram illustrates how lipid geometry dictates membrane phase behavior.

LipidShape POPC POPC (Cylindrical) P ≈ 1 Bilayer Planar Bilayer (Stable) POPC->Bilayer Self-assembles diC8 diC8-Ether (Conical) P > 1 Stress Curvature Stress (Headgroup Voids) diC8->Stress Insert into Bilayer Bilayer->Stress + diC8 HII Negative Curvature (HII Phase / Fusion) Stress->HII Relieve Stress

Figure 1: Transition from planar bilayer to negative curvature induced by conical diC8 lipids.

PKC Activation Pathway

diC8-Ether recruits PKC to the membrane via specific C1 domain interactions, dependent on the physical properties of the membrane.

PKC_Activation Cytosol_PKC Inactive PKC (Cytosol) Membrane Membrane Surface (PS + diC8-Ether) Cytosol_PKC->Membrane Recruitment C1_Domain C1 Domain Docking Membrane->C1_Domain Specific Binding Calcium Ca2+ Influx Calcium->Membrane Bridge Formation Activation Kinase Activation (Conformational Change) C1_Domain->Activation diC8_Effect diC8 Induces Curvature Stress diC8_Effect->C1_Domain Facilitates Insertion

Figure 2: Mechanism of PKC activation. diC8-Ether facilitates C1 domain insertion by lowering the energy cost of membrane deformation.

Experimental Protocols

Protocol A: Preparation of diC8-Doped GUVs (Giant Unilamellar Vesicles)

Objective: Create model membranes to visualize phase separation or fluidity changes.

Materials:

  • POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)[1][2]

  • diC8-Ether (1,2-di-O-octyl-sn-glycerol)[3]

  • Fluorescent Probe: Texas Red-DHPE (0.5 mol%)

  • ITO (Indium Tin Oxide) coated glass slides.

Workflow:

  • Lipid Mix: Dissolve POPC and diC8-Ether in Chloroform:Methanol (2:1) at desired molar ratios (e.g., 90:10, 80:20). Add 0.5 mol% dye.

  • Deposition: Spread 10

    
    L of lipid solution onto the conductive side of ITO slides.
    
  • Desiccation: Vacuum desiccate for 2 hours to remove all solvent traces.

  • Electroformation:

    • Assemble a chamber with a silicon spacer between two ITO slides.

    • Fill with 0.3 M Sucrose solution.

    • Apply AC field: 10 Hz, 2.0 Vpp for 2 hours at room temperature.

  • Harvest: Gently aspirate GUVs. Dilute into 0.3 M Glucose (to settle vesicles for microscopy).

Protocol B: Measuring Curvature Stress via DSC

Objective: Quantify the "negative curvature power" of diC8-Ether by observing the shift in the Lamellar-to-Hexagonal (


) transition temperature (

).

Principle: Conical lipids lower


. The magnitude of the shift (

) correlates with the intrinsic curvature (

).

Steps:

  • Host Lipid: Use DiPoPE (1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine) as the host lipid (Intrinsic

    
    C).
    
  • Sample Prep: Prepare MLVs (Multilamellar Vesicles) with 0, 2.5, 5.0, and 7.5 mol% diC8-Ether in DiPoPE.

  • Hydration: Hydrate films with excess buffer (20 mM HEPES, pH 7.4). Vortex vigorously.

  • Cycling: Perform 3 freeze-thaw cycles to ensure equilibrium.

  • Scan: Run DSC (Differential Scanning Calorimetry) from 10°C to 70°C at 1°C/min.

  • Analysis: Plot

    
     vs. Concentration. A steep negative slope indicates strong negative curvature induction.
    
Protocol C: Membrane Fluidity via Fluorescence Anisotropy

Objective: Assess the disordering effect of the short C8 chains.

Steps:

  • Probe: Use DPH (1,6-diphenyl-1,3,5-hexatriene). DPH aligns with acyl chains; high rotation = high fluidity.

  • Labeling: Add DPH to lipid mix (Ratio 1:200 probe:lipid).

  • LUV Formation: Extrude lipids (POPC + diC8) through 100 nm polycarbonate filters.

  • Measurement:

    • Excitation: 360 nm | Emission: 430 nm.

    • Measure intensities

      
       and 
      
      
      
      .
    • Calculate Anisotropy (

      
      ):
      
      
      
      
  • Interpretation: A decrease in

    
     upon adding diC8 indicates increased rotational diffusion (higher fluidity).
    

Quantitative Data Summary

The following table summarizes the comparative effects of diC8-Ether against standard membrane lipids.

Lipid SpeciesMolecular ShapePacking Parameter (

)
Effect on Curvature (

)
Effect on Fluidity (Order)
POPC Cylinder

Neutral (

)
Baseline (Fluid)
DOPE Cone

NegativeModerate Disorder
diC8-Ether Inverted Cone

Strongly Negative High Disorder (Spacer effect)
Lyso-PC Inverted Cone

PositiveHigh Disorder

Table 1: Comparative biophysical properties. Note that diC8-Ether combines the negative curvature of PE lipids with the disordering effect of short-chain lipids.

References

  • Das, J. & Epand, R. M. (2001). Specificity of protein kinase C activation by cis-unsaturated fatty acids and diacylglycerols. Chemistry and Physics of Lipids.

  • Goñi, F. M. & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research.

  • Goldberg, E. M. & Zidovetzki, R. (1998). Effects of diacylglycerols on the phase behavior of phosphatidylethanolamine bilayers. Biophysical Journal.

  • Carrasco, S. & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences.

  • Szule, J. A., et al. (2002). The effects of short-chain lipids on the phase behavior of phosphatidylethanolamine. Biophysical Journal.

Sources

Foundational

An In-Depth Technical Guide to the Interaction of 1,2-di-O-octylglycerol with Phospholipid Monolayers

This guide provides a comprehensive technical overview of the anticipated interactions between 1,2-di-O-octylglycerol, a dialkylglycerol, and phospholipid monolayers. Tailored for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the anticipated interactions between 1,2-di-O-octylglycerol, a dialkylglycerol, and phospholipid monolayers. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of lipid biophysics with established experimental methodologies to predict and analyze the behavior of this specific lipid interaction. Given the limited direct experimental literature on 1,2-di-O-octylglycerol, this guide leverages data from analogous diacylglycerol and ether-linked lipid systems to provide a robust theoretical framework and practical experimental guidance.

Introduction: The Significance of Lipid Interactions at Interfaces

Biological membranes are intricate assemblies of lipids and proteins that define the boundaries of cells and their internal compartments. The physical and chemical properties of these membranes are dictated by the interactions between their constituent lipid molecules. Phospholipid monolayers at the air-water interface serve as a powerful and well-established model system for studying these interactions in a controlled environment.[1] Diacylglycerols (DAGs) are a critical class of lipid second messengers that are transiently produced in cell membranes and play a pivotal role in signal transduction by activating enzymes like protein kinase C (PKC).[2] Beyond their signaling role, DAGs are known to be potent modulators of membrane structure and dynamics.[3][4]

This guide focuses on a specific, less-studied molecule: 1,2-di-O-octylglycerol. Unlike the more common diacylglycerols which have ester linkages, 1,2-di-O-octylglycerol is a dialkylglycerol, featuring ether bonds connecting its two octyl chains to the glycerol backbone. This structural difference is anticipated to have significant consequences for its interaction with phospholipid monolayers, influencing membrane fluidity, lipid packing, and the formation of lipid domains.[5][6][7] Understanding these interactions is crucial for fields ranging from cell biology to the design of lipid-based drug delivery systems.

The Protagonists: Phospholipid Monolayers and 1,2-di-O-octylglycerol

The Phospholipid Monolayer: A Model Membrane

A phospholipid monolayer is an ordered, single-molecule-thick layer of amphipathic phospholipid molecules at an interface, typically air-water.[8] These molecules possess a hydrophilic head group and one or more hydrophobic acyl chains. At the air-water interface, they orient themselves with their polar head groups in the aqueous phase and their nonpolar tails extending into the air. The properties of these monolayers are exquisitely sensitive to their composition, the temperature, and the composition of the aqueous subphase.[9][10]

1,2-di-O-octylglycerol: A Unique Modulator

1,2-di-O-octylglycerol is a synthetic dialkylglycerol. Its structure is analogous to diacylglycerol, but with the crucial difference of ether linkages instead of ester linkages.

Diagram 1: Molecular Structure Comparison

G cluster_dag 1,2-Dioctanoyl-sn-glycerol (Diacylglycerol) cluster_dalkg 1,2-di-O-octylglycerol (Dialkylglycerol) DAG_glycerol Glycerol DAG_O1 O DAG_glycerol->DAG_O1 sn-1 DAG_O2 O DAG_glycerol->DAG_O2 sn-2 DAG_OH OH DAG_glycerol->DAG_OH sn-3 DAG_C1 C=O DAG_O1->DAG_C1 Ester DAG_chain1 Octanoyl Chain DAG_C1->DAG_chain1 DAG_C2 C=O DAG_O2->DAG_C2 Ester DAG_chain2 Octanoyl Chain DAG_C2->DAG_chain2 DALKG_glycerol Glycerol DALKG_O1 O DALKG_glycerol->DALKG_O1 sn-1 Ether DALKG_O2 O DALKG_glycerol->DALKG_O2 sn-2 Ether DALKG_OH OH DALKG_glycerol->DALKG_OH sn-3 DALKG_chain1 Octyl Chain DALKG_O1->DALKG_chain1 DALKG_chain2 Octyl Chain DALKG_O2->DALKG_chain2

Caption: Comparison of diacylglycerol and dialkylglycerol structures.

Key physicochemical differences arising from the ether linkage include:

  • Increased Hydrophobicity: The absence of the carbonyl group in the ether linkage makes the molecule slightly more hydrophobic than its diacyl counterpart.

  • Conformational Differences: The C-O-C ether bond has a different angle and rotational freedom compared to the C-O-C=O ester bond, which can influence how the alkyl chains pack.

  • Hydrogen Bonding: The ether oxygen is a weaker hydrogen bond acceptor than the carbonyl oxygen of the ester group. This can alter interactions with water molecules at the interface and with the headgroups of neighboring phospholipids.[7]

  • Chemical Stability: Ether linkages are more resistant to chemical and enzymatic hydrolysis than ester linkages.

Predicted Interactions and Effects on Phospholipid Monolayers

Based on the known behavior of diacylglycerols and ether-linked lipids, we can predict several key effects of incorporating 1,2-di-O-octylglycerol into a phospholipid monolayer.

Impact on Lipid Packing and Monolayer Fluidity

The small headgroup (a single hydroxyl group) and two hydrophobic tails of 1,2-di-O-octylglycerol give it a conical molecular shape. When inserted into a phospholipid monolayer, it is expected to disrupt the ordered packing of the cylindrical phospholipid molecules. This disruption introduces free volume between the lipid chains, thereby increasing the fluidity of the monolayer, particularly in the more ordered liquid-condensed and solid phases.

Studies comparing ether- and ester-linked phospholipids have shown that ether-linked lipids tend to have a slightly larger area per molecule in the fluid phase.[6] This suggests that 1,2-di-O-octylglycerol may induce a greater expansion of the monolayer compared to its diacyl equivalent.

Influence on Surface Pressure-Area Isotherms

The interaction of 1,2-di-O-octylglycerol with a phospholipid monolayer can be quantitatively assessed by measuring the surface pressure-area (π-A) isotherm using a Langmuir trough. The presence of 1,2-di-O-octylglycerol is expected to shift the isotherm to a larger mean molecular area at any given surface pressure, indicative of an expansion of the monolayer. The magnitude of this shift will be dependent on the concentration of 1,2-di-O-octylglycerol.

Furthermore, the phase transitions of the phospholipid monolayer, such as the transition from the liquid-expanded (LE) to the liquid-condensed (LC) phase, are likely to be broadened or even eliminated at higher concentrations of 1,2-di-O-octylglycerol. This is due to the non-ideal mixing and the disordering effect of the dialkylglycerol.

Phase Separation and Domain Formation

At certain concentrations and surface pressures, the non-ideal mixing of 1,2-di-O-octylglycerol with phospholipids may lead to lateral phase separation, resulting in the formation of distinct lipid domains.[11] It is plausible that 1,2-di-O-octylglycerol-rich domains will form, which would be more fluid than the surrounding phospholipid-rich regions. The size, shape, and distribution of these domains will depend on factors such as the lipid composition, temperature, and surface pressure. The ether linkages in 1,2-di-O-octylglycerol could also influence the line tension at the domain boundaries, potentially altering domain morphology compared to diacylglycerol-induced domains.

Experimental Methodologies for Studying the Interaction

To empirically investigate the interaction of 1,2-di-O-octylglycerol with phospholipid monolayers, a combination of techniques should be employed.

Diagram 2: Experimental Workflow

G cluster_prep Sample Preparation cluster_langmuir Langmuir Trough Experiments cluster_microscopy Microscopy Analysis cluster_analysis Data Analysis prep1 Prepare lipid solutions (phospholipid and 1,2-di-O-octylglycerol) in a volatile solvent prep2 Prepare aqueous subphase (e.g., ultrapure water or buffer) lang1 Spread mixed lipid monolayer on the subphase prep2->lang1 lang2 Compress monolayer and record Surface Pressure-Area (π-A) Isotherm lang1->lang2 micro1 Brewster Angle Microscopy (BAM) (Label-free imaging of monolayer morphology) lang2->micro1 analysis1 Analyze π-A isotherms (compressibility, phase transitions) lang2->analysis1 micro2 Fluorescence Microscopy (Visualize domains with fluorescent probes) analysis2 Characterize domain morphology (size, shape, area fraction) micro1->analysis2 micro2->analysis2 analysis1->analysis2

Caption: Workflow for studying lipid-lipid interactions in monolayers.

Langmuir Trough for Surface Pressure-Area Isotherms

Objective: To quantitatively measure the effect of 1,2-di-O-octylglycerol on the packing and phase behavior of phospholipid monolayers.

Protocol:

  • Preparation:

    • Prepare stock solutions of the desired phospholipid (e.g., DPPC or POPC) and 1,2-di-O-octylglycerol at a known concentration (e.g., 1 mg/mL) in a volatile solvent like chloroform or a chloroform/methanol mixture.[12]

    • Prepare mixed solutions with varying mole fractions of 1,2-di-O-octylglycerol.

    • Thoroughly clean the Langmuir trough and fill it with the aqueous subphase (e.g., ultrapure water or a buffered solution).[13]

    • Calibrate the surface pressure sensor (Wilhelmy plate).

  • Monolayer Formation:

    • Using a microsyringe, carefully deposit a known volume of the lipid solution onto the subphase surface, drop by drop, allowing the solvent to evaporate completely (typically 15-20 minutes).[14]

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate (e.g., 5-10 mm/min) using the movable barriers.[9]

    • Simultaneously record the surface pressure as a function of the mean molecular area.

    • Continue compression until the monolayer collapses (indicated by a sharp drop or plateau in surface pressure).

  • Data Analysis:

    • Plot the surface pressure (π) versus the mean molecular area (A).

    • Analyze the isotherms to determine parameters such as the lift-off area, collapse pressure, and compressibility modulus.[15]

    • Compare the isotherms of pure phospholipid monolayers with those of the mixed monolayers to quantify the effect of 1,2-di-O-octylglycerol.

Brewster Angle Microscopy (BAM)

Objective: To visualize the morphology and phase behavior of the mixed monolayer in real-time without the need for fluorescent labels.[16][17]

Protocol:

  • Setup:

    • Integrate the BAM system with the Langmuir trough.

    • Align the p-polarized laser at the Brewster angle (approximately 53° for the air-water interface) and focus the detector.[18][19]

  • Imaging:

    • Perform the monolayer compression as described in the Langmuir trough protocol.

    • Simultaneously acquire BAM images at various surface pressures, paying close attention to phase transition regions.

  • Image Analysis:

    • Analyze the images for the appearance of domains, noting their shape, size, and packing.

    • Correlate the observed morphological changes with the features of the π-A isotherm.

Fluorescence Microscopy

Objective: To visualize domain formation and probe the local environment within the mixed monolayer using fluorescent dyes.[20]

Protocol:

  • Probe Selection:

    • Choose a fluorescent lipid probe that preferentially partitions into either the liquid-expanded/disordered phase (e.g., NBD-PC) or the liquid-condensed/ordered phase (e.g., Rhodamine-DPPE).[21]

    • Add a small amount of the probe (e.g., 0.5-1 mol%) to the lipid solution before spreading.

  • Imaging:

    • Mount the Langmuir trough on the stage of an epifluorescence microscope.

    • Compress the monolayer and acquire fluorescence images at different surface pressures.

  • Image Analysis:

    • Analyze the images to identify fluorescent and dark domains, corresponding to probe-rich and probe-poor regions, respectively.

    • Quantify domain characteristics such as area fraction, size distribution, and shape.

Data Interpretation and Expected Outcomes

ParameterExpected Effect of 1,2-di-O-octylglycerolRationale
Lift-off Area (π-A Isotherm) IncreaseDisruption of phospholipid packing, leading to expansion of the monolayer.
Collapse Pressure (π-A Isotherm) DecreaseReduced monolayer stability due to disruption of cohesive forces between phospholipids.
Compressibility Modulus DecreaseIncreased fluidity and disorder of the monolayer.
Phase Transitions (π-A Isotherm & BAM) Broadened or eliminatedNon-ideal mixing and fluidizing effect preventing the formation of highly ordered phases.
Domain Formation (BAM & Fluorescence) Formation of fluid, 1,2-di-O-octylglycerol-rich domainsPhase separation driven by differences in molecular shape and intermolecular interactions.

Conclusion and Future Directions

The interaction of 1,2-di-O-octylglycerol with phospholipid monolayers represents an intriguing area of lipid biophysics. Based on its unique dialkylglycerol structure, it is predicted to be a potent modulator of monolayer properties, significantly increasing fluidity, disrupting lipid packing, and potentially inducing the formation of fluid domains. The experimental workflows detailed in this guide provide a robust framework for systematically investigating these interactions.

Future research should focus on direct experimental validation of these predictions. Furthermore, exploring the interaction of 1,2-di-O-octylglycerol with more complex, biologically relevant lipid mixtures, including those containing cholesterol and various phospholipid species, will provide deeper insights into its potential role in modulating cell membrane properties. Such studies will not only advance our fundamental understanding of lipid interactions but also inform the development of novel lipid-based technologies.

References

  • Effects of ether vs.
  • Effects of Ether vs.
  • Interaction of salt with ether- and ester-linked phospholipid bilayers. (2019, February 8). PMC.
  • Effects of diacylglycerol on the structure and phase behaviour of non-bilayer forming phospholipid. (n.d.). PubMed.
  • Structure and interactions of ether- and ester-linked phosph
  • The role of ester- versus ether-linked phospholipids in the ability of biological membranes to accept protons and support proton diffusion. (2025, August 19). Technion - Israel Institute of Technology.
  • Measured effects of diacylglycerol on structural and elastic properties of phospholipid membranes. (n.d.). PMC.
  • Surface pressure–area isotherms of lipid monolayers calculated
  • (a) Surface pressure−area isotherms of mixed lipid monolayers with an increased mol % of POPC concentration in (a) DPPC and (b) DOPC. (n.d.).
  • Modification by diacylglycerol of the structure and interaction of various phospholipid bilayer membranes. (1986, May 20). PubMed.
  • Physiological levels of diacylglycerols in phospholipid membranes induce membrane fusion and stabilize inverted phases. (1989, May 2). PubMed.
  • Preparation and Characterization of Solid-Supported Lipid Bilayers Formed by Langmuir–Blodgett Deposition: A Tutorial. (2018, November 22).
  • A Molecular View of the Surface Pressure/Area Per Lipid Isotherms Assessed by FTIR/ATR Spectroscopy. (2022, October 11). MDPI.
  • Regulation of the surface pressure of lipid monolayers and bilayers by the activity of water: derivation and application of an equation of st
  • Brewster Angle Microscopy and Langmuir Monolayer Films: Construction of an Instrument and Basic Software Development for Visualization of Lipid Domains and Lipid Raft Formation. (2025, August 6).
  • Methods to Analyze Lipid Bodies by Microscopy. (2016, August 17). Wiley Analytical Science.
  • What is surface pressure - area isotherm? (2022, September 13). Biolin Scientific.
  • Selective Modulation of Lipid Langmuir Monolayers by Methyl Dehydrodieugenol: Insights into Its Interaction with Compressibility-Modulating Lipid Interfaces for Antiprotozoal Applications. (2025, July 14).
  • Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. (2018, October 20). Bio-protocol.
  • Brewster angle microscopy – A powerful tool for thin film visualization. (2020, April 28). Biolin Scientific.
  • Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy. (n.d.). PMC.
  • Principles and Application of Brewster Angle Microscopy. (2023, October 15). Park Systems.
  • Instrument and procedure to prepare lipid monolayers and to study peptide binding using the Langmuir model membrane system. (n.d.).
  • Structure and Functional Properties of Diacylglycerols in Membranes. (n.d.). PubMed.
  • A Langmuir Approach Using Monolayer Interactions to Investigate Surface Active Peptides. (n.d.). SciSpace.
  • Brewster Angle Microscopy. (n.d.). nLab.
  • Brewster Angle Microscopes. (n.d.).
  • Quantitative Label-Free Imaging of Lipid Domains in Single Bilayers by Hyperspectral Coherent Raman Scattering. (2020, October 22).
  • Charge-induced phase separation in lipid membranes. (2014, July 18). Rsc.org.
  • Synthesis of 1,2-di-O-hexadecanoyl-3-O-(β-D-galactopyranosyl)-L-glycerol (a 'galactosyl diglyceride') and 1,2-di-O-octadecanoyl-3-O-(6-O-octadecanoyl-β-D-galactopyranosyl)-L-glycerol. (n.d.). RSC Publishing.
  • On the interactions of diols and DMPC monolayers. (2022, August 4). King's College London Research Portal.
  • The Biophysical Study of the Efficacy of Various Phospholipid Membranes on Daptomycin. (n.d.). Touro Scholar.
  • Lipid bilayer phase behavior. (n.d.). Wikipedia.
  • Examining lipid- protein domain phase-separation and behavior at the inter- membrane junction. (n.d.).
  • Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent c
  • An efficient asymmetric synthesis of diacylglycerols. (n.d.). PubMed.
  • Interactions of Phospholipid Monolayers With Carbohydr
  • Interaction of Particles with Langmuir Monolayers of 1,2-Dipalmitoyl-Sn-Glycero-3-Phosphocholine: A Matter of Chemistry? (2020, May 10). MDPI.
  • 1,2-O-Dioctadecyl-rac-glycerol. (n.d.). Cayman Chemical.
  • Synthesis of ethylene glycol spacered 1,2-Di-O-hexadecyl-sn-glycerol derivatives Pegn (n = 3,6, and 9). (n.d.).
  • 1,2-Dioleoyl-Sn-Glycerol | C39H72O5. (n.d.). PubChem.
  • Convergent Synthesis of Digalactosyl Diacylglycerols. (n.d.). Semantic Scholar.
  • Local accumulation of diacylglycerol alters membrane properties nonlinearly due to its transbilayer activity. (2019, June 7).
  • Glycerol Properties. (n.d.). EPA.
  • 1-Octylglycerol | C11H24O3. (n.d.). PubChem.
  • 1,2-Dioctanoyl-sn-glycerol | C19H36O5. (n.d.). PubChem.
  • A Comparative Analysis of 1,2-Distearoyl-rac-glycerol and 1,2-Dipalmitoyl-rac-glycerol for Drug Delivery Applic

Sources

Exploratory

The Paradigm Shift of Short-Chain Ether Lipids in Signal Transduction: From Platelet-Activating Factor to Synthetic Alkylphospholipids

Introduction: The Dawn of Ether Lipids For decades, cellular lipids were viewed merely as structural components of the lipid bilayer or inert energy storage molecules. This dogma was irrevocably shattered in the early 19...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dawn of Ether Lipids

For decades, cellular lipids were viewed merely as structural components of the lipid bilayer or inert energy storage molecules. This dogma was irrevocably shattered in the early 1970s with the discovery of a soluble "fluid phase mediator" released from leukocytes that induced profound vasoactive and aggregatory responses in platelets . Coined as Platelet-Activating Factor (PAF) by Benveniste, Henson, and Cochrane in 1972, its exact chemical structure was elucidated in 1979 by Demopoulos and colleagues as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine .

PAF was the first biologically active phospholipid identified, characterized by an ether-linked alkyl chain at the sn-1 position and a short-chain acetyl group at the sn-2 position. This unique structural topology allows PAF to function not as a structural membrane lipid, but as a highly potent autocrine and paracrine signaling molecule, active at sub-nanomolar concentrations.

Receptor-Mediated Signal Transduction of Natural PAF

The physiological effects of PAF are mediated through the PAF Receptor (PAFR), a dedicated G protein-coupled receptor (GPCR) expressed on the surface of macrophages, platelets, and endothelial cells.

Upon binding, PAF induces a conformational change in PAFR, activating the


 protein alpha subunit. This activation triggers a classical, yet highly amplified, signal transduction cascade . Phospholipase C (PLC) is recruited to the membrane, where it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to stimulate intracellular 

release, while DAG remains membrane-bound to activate Protein Kinase C (PKC). This transient calcium flux and kinase activation orchestrate downstream inflammatory and thrombotic responses.

PAF_Signaling PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq Protein Alpha Subunit PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 Phosphatidylinositol 4,5-bisphosphate PLC->PIP2 IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC

Fig 1. PAF receptor-mediated Gq signal transduction pathway.

The Evolution to Synthetic Alkylphospholipids (APLs)

While natural PAF is rapidly degraded by the enzyme PAF-acetylhydrolase (PAF-AH), which cleaves the sn-2 acetyl group, researchers recognized the therapeutic potential of ether lipids. By modifying the glycerol backbone, scientists developed a class of synthetic analogs known as Antitumor Ether Lipids (ATELs) or Alkylphospholipids (APLs).

The prototype, Edelfosine (ET-18-OCH3) , features an sn-1 octadecyl ether linkage and an sn-2 methoxy group. The causality behind this specific chemical substitution is profound: the methoxy group cannot be hydrolyzed by phospholipase A2 or PAF-AH, nor can it undergo acyltransferase-mediated remodeling. This locks the molecule in a metabolically stable state. Later generations, such as Miltefosine and Perifosine , completely eliminated the glycerol backbone to further prevent enzymatic degradation, resulting in single-chain alkylphosphocholines with extended half-lives in vivo.

Quantitative Comparison of Ether Lipids
Lipid CompoundStructural Classsn-2 SubstitutionPrimary TargetEffective Dose (

)
PAF Natural Ether PhospholipidAcetyl groupPAF Receptor (GPCR)

to

M
Edelfosine Synthetic Alkyl-lysophospholipidMethoxy groupLipid Rafts / Fas/CD9510 - 20 µM
Miltefosine AlkylphosphocholineNone (No glycerol)Lipid Rafts / Akt20 - 50 µM
Perifosine AlkylphosphocholineNone (Piperidine head)Lipid Rafts / Akt5 - 20 µM

Membrane-Mediated Signaling: Lipid Rafts and CASMERs

Unlike natural PAF, synthetic APLs do not bind to the PAF receptor. Instead, their mechanism of action represents a paradigm shift from receptor-ligand interactions to direct biophysical modulation of the plasma membrane.

Due to their stable ether bonds and lack of a bulky sn-2 acyl chain, APLs exhibit a high thermodynamic affinity for cholesterol and sphingomyelin. Consequently, they selectively accumulate in lipid rafts —nanoscale, highly ordered, detergent-resistant membrane domains .

Once internalized into these rafts, Edelfosine induces a dramatic reorganization of membrane architecture. It forces the lateral translocation and co-clustering of the Fas/CD95 death receptor into these domains. This clustering brings together the Fas-Associated Death Domain (FADD) and procaspase-8 to form the Death-Inducing Signaling Complex (DISC) entirely independent of the natural Fas Ligand (FasL). This newly formed pro-apoptotic membrane platform is termed a CASMER (Cluster of Apoptotic Signaling Molecule-Enriched Rafts) .

Edelfosine_Mechanism Edel Edelfosine (ET-18-OCH3) Rafts Accumulation in Lipid Rafts Edel->Rafts Fas Fas/CD95 Translocation Rafts->Fas DISC DISC Formation (FADD + Procaspase-8) Fas->DISC Casp8 Caspase-8 Activation DISC->Casp8 Apoptosis Apoptosis Execution Casp8->Apoptosis

Fig 2. Edelfosine-induced Fas/CD95 lipid raft clustering and apoptosis.

Experimental Methodologies: Self-Validating Protocols

To rigorously investigate the signal transduction mechanisms of ether lipids, specific biochemical and cytometric workflows must be employed. As a Senior Application Scientist, I emphasize that these protocols must be designed as self-validating systems to ensure data integrity.

Protocol 1: Isolation of Detergent-Resistant Membranes (Lipid Rafts)

To prove that APLs accumulate in lipid rafts , researchers isolate Detergent-Resistant Membranes (DRMs) via discontinuous sucrose gradient ultracentrifugation.

  • Cell Lysis: Resuspend

    
     cells in lysis buffer containing 1% Triton X-100 .
    
    • Causality: The lysis must be performed strictly at 4°C for 30 minutes. At this temperature, the liquid-disordered (non-raft) membrane domains are solubilized by the detergent, whereas the cholesterol-rich liquid-ordered (raft) domains remain intact due to their tight lipid packing.

  • Gradient Preparation: Mix the lysate with an equal volume of 80% sucrose to achieve a 40% sucrose base. Overlay carefully with 30% sucrose, followed by a 5% sucrose top layer.

  • Ultracentrifugation: Centrifuge at 200,000 × g for 16 hours at 4°C using a swinging bucket rotor (e.g., SW41 Ti).

  • Fractionation: Collect 1 mL fractions from the top to the bottom.

  • Self-Validation (Western Blot): The protocol's success is validated by probing the fractions. Fractions 2-4 (the 5%/30% interface) must test positive for Flotillin-1 or Caveolin-1 (raft markers). Crucially, these same fractions must test negative for the Transferrin Receptor (CD71) , which should exclusively appear in the heavy bottom fractions (non-raft markers).

Raft_Isolation Lysis Cell Lysis (1% Triton X-100, 4°C) Gradient Sucrose Gradient (5-30-40%) Lysis->Gradient Ultra Ultracentrifugation (200,000 x g, 16h) Gradient->Ultra Fraction Fraction Collection (Top to Bottom) Ultra->Fraction WB Western Blot (Flotillin-1+, CD71-) Fraction->WB

Fig 3. Workflow for isolating detergent-resistant membrane lipid rafts.

Protocol 2: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

To quantify the apoptotic efficacy of synthetic APLs, a dual-staining flow cytometry assay is utilized.

  • Treatment: Incubate target cells with 10 µM Edelfosine for 12 hours.

  • Harvesting: Wash cells in cold PBS and resuspend in Annexin V Binding Buffer (containing

    
    ).
    
  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality: In healthy cells, the enzyme flippase actively maintains phosphatidylserine (PS) on the inner leaflet of the plasma membrane. During early apoptosis, caspase activation disables flippases and activates scramblases, exposing PS to the outer leaflet. Annexin V binds to this exposed PS in a calcium-dependent manner.

  • Self-Validation (Gating Logic): The dual stain validates the precise cellular state. Cells that are Annexin V+ / PI- are in early apoptosis (membranes are intact, excluding PI, but PS is exposed). Cells that are Annexin V+ / PI+ are in late apoptosis/necrosis (membrane integrity is lost, allowing PI to intercalate into DNA).

Conclusion

The trajectory of short-chain ether lipids in signal transduction highlights a remarkable evolution in lipid biochemistry. What began as the discovery of a highly specific, receptor-mediated inflammatory mediator (PAF) has evolved into the rational design of synthetic alkylphospholipids (Edelfosine, Miltefosine). By bypassing traditional receptor-ligand interactions and directly modulating the biophysical properties of lipid rafts, these synthetic ether lipids have opened entirely new frontiers in targeted apoptotic therapies and oncology.

References

  • Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives. MDPI. URL:[Link]

  • Platelet-Activating Factor (PAF)-Antagonists of Natural Origin. ResearchGate. URL:[Link]

  • Platelet-activating factor: receptors and signal transduction. NIH / PMC. URL:[Link]

  • Edelfosine and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts. Blood / ASH Publications. URL:[Link]

  • Clusters of apoptotic signaling molecule-enriched rafts, CASMERs: membrane platforms for protein assembly in Fas/CD95 signaling and targets in cancer therapy. Biochemical Society Transactions / Portland Press. URL:[Link]

  • Lipid rafts and metabolic energy differentially determine uptake of anti-cancer alkylphospholipids in lymphoma versus carcinoma cells. NIH / PMC. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Chiral Synthesis of 1,2-di-O-octyl-sn-glycerol

Abstract: This document provides a comprehensive guide for the stereoselective synthesis of 1,2-di-O-octyl-sn-glycerol, a crucial dialkylglycerol ether lipid. Ether lipids are distinguished by an ether linkage at the sn-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the stereoselective synthesis of 1,2-di-O-octyl-sn-glycerol, a crucial dialkylglycerol ether lipid. Ether lipids are distinguished by an ether linkage at the sn-1 position of the glycerol backbone and are integral to cellular signaling and membrane structure.[1][2] The specific stereoisomer, 1,2-di-O-octyl-sn-glycerol, serves as a key intermediate and a "helper lipid" in advanced drug delivery systems, particularly in the formulation of Lipid Nanoparticles (LNPs) for nucleic acid therapies.[3][4][5] Its defined chirality is paramount for ensuring the stability, morphology, and efficacy of these delivery vehicles. This guide details a robust, multi-step protocol starting from the commercially available chiral building block, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (more commonly known as (R)-Solketal), employing a strategic application of protecting groups and Williamson ether synthesis.

Introduction and Scientific Rationale

1,2-di-O-octyl-sn-glycerol is a synthetic dialkylglycerol that has garnered significant interest in pharmaceutical sciences. Unlike its acyl-linked counterparts (diacylglycerols), the ether linkages in dialkylglycerols confer high metabolic stability by resisting enzymatic cleavage by lipases. This stability is a highly desirable attribute for lipids used in drug delivery formulations, ensuring the integrity of the nanoparticle carrier until it reaches its target site.

The choice of a chiral synthetic route is deliberate and critical. The three-dimensional arrangement of lipids within a nanoparticle bilayer directly influences its curvature, fluidity, and ability to fuse with endosomal membranes for payload release.[4] Synthesizing a specific enantiomer, such as the sn-1,2 isomer, eliminates the compositional variability of a racemic mixture, leading to more consistent and predictable nanoparticle characteristics—a fundamental requirement for therapeutic development and regulatory approval.

1.1. The Strategic Choice of Starting Material: (R)-Solketal

The synthesis commences with (R)-Solketal, a protected form of glycerol.[6] This starting material is ideal for several reasons:

  • Chiral Integrity: It is derived from the chiral pool, making it an economical and readily available source of a specific enantiomer.[7]

  • Inherent Protection: The sn-1 and sn-2 hydroxyl groups of the glycerol backbone are pre-protected as an isopropylidene acetal (also known as an acetonide).

  • Reactive Handle: This protection scheme leaves the primary hydroxyl group at the sn-3 position selectively exposed and available for chemical modification.

1.2. The Synthetic Pathway: A Logic-Driven Approach

The synthesis is designed as a four-step sequence that logically manipulates protecting groups to direct the etherification to the desired positions.

  • Protection of the sn-3 Hydroxyl: The free primary hydroxyl of (R)-Solketal is first protected with a benzyl (Bn) group. The benzyl ether is chosen for its robustness; it is stable to the basic conditions of the upcoming etherification and the acidic conditions required for acetonide removal.

  • Deprotection of sn-1 and sn-2 Hydroxyls: The isopropylidene (acetonide) group is selectively removed under mild acidic conditions to reveal the diol at the sn-1 and sn-2 positions.

  • Williamson Ether Synthesis: The newly exposed hydroxyl groups are both alkylated with octyl chains in a single step using a strong base and an octyl halide. This classic S(_N)2 reaction is highly efficient for forming ether bonds.

  • Final Deprotection: The benzyl group at the sn-3 position is removed via catalytic hydrogenation to yield the final target molecule, 1,2-di-O-octyl-sn-glycerol. This final step is clean and orthogonal to the other functional groups in the molecule.

Visualized Synthetic and Experimental Workflow

The overall synthetic strategy and the generalized experimental workflow are depicted below.

Synthetic Pathway cluster_0 Synthetic Pathway for 1,2-di-O-octyl-sn-glycerol A (R)-Solketal B (S)-3-O-benzyl- 1,2-O-isopropylideneglycerol A->B  Step 1: Benzylation  NaH, BnBr, THF   C (S)-3-O-benzylglycerol B->C  Step 2: Acetonide Deprotection  HCl (aq) or Amberlyst-15   D (S)-3-O-benzyl- 1,2-di-O-octylglycerol C->D  Step 3: Dioctylation  NaH, Octyl Bromide, THF/DMF   E 1,2-di-O-octyl-sn-glycerol (Final Product) D->E  Step 4: Debenzylation  H₂, Pd/C, EtOH  

Caption: Overall synthetic route from (R)-Solketal to the target lipid.

Experimental Workflow cluster_1 Generalized Workflow for Each Synthetic Step Start Reaction Setup (Inert Atmosphere) Reaction Reagent Addition & Reaction Monitoring (TLC) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Flash Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End Isolated Intermediate Analyze->End

Sources

Application

Application Note: Engineering Liposomes Containing 1,2-di-O-octylglycerol for Sustained PKC Activation

Abstract & Rationale This guide details the encapsulation of 1,2-di-O-octyl-sn-glycerol (DiC8-ether) into liposomal carriers. Unlike natural diacylglycerols (DAGs) which possess ester linkages and are rapidly metabolized...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

This guide details the encapsulation of 1,2-di-O-octyl-sn-glycerol (DiC8-ether) into liposomal carriers. Unlike natural diacylglycerols (DAGs) which possess ester linkages and are rapidly metabolized by cellular kinases and lipases, DiC8-ether features ether linkages at the sn-1 and sn-2 positions. This chemical modification confers resistance to metabolic degradation, allowing for sustained activation of Protein Kinase C (PKC) isoforms.

The Formulation Challenge: DiC8-ether possesses short alkyl chains (C8:0) and a small polar headgroup, giving it a "conical" molecular geometry. In isolation, it tends to form inverted hexagonal phases or micelles rather than stable bilayers. Therefore, successful liposomal formulation requires a "host" lipid matrix—typically high-transition temperature (


) phospholipids and cholesterol—to force the DiC8-ether into a stable lamellar phase suitable for cellular delivery.

Physicochemical Properties & Formulation Strategy

The Cargo: 1,2-di-O-octyl-sn-glycerol
  • Molecular Weight: ~344.5 g/mol

  • Physical State: Viscous liquid at room temperature.

  • Solubility: Soluble in Chloroform, Ethanol, DMSO.[][2]

  • Critical Parameter: Due to its short chain length, it acts as a membrane permeabilizer. High molar ratios (>15-20%) may destabilize the liposome, causing fusion or leakage.

The Host Matrix (Critical Mix)

To ensure stable retention of DiC8-ether, we utilize a rigid lipid backbone.

ComponentRoleRecommended Molar %Rationale
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Structural Lipid55 - 65%High

(55°C) provides a rigid bilayer to trap the short-chain ether lipid.
Cholesterol Stabilizer30 - 35%Fills packing defects caused by the C8 chains of DiC8-ether; prevents leakage.
DiC8-ether Active Payload5 - 10%Sufficient for signaling activity without disrupting vesicle integrity.
PEG-DSPE (Optional)Stealth Agent0 - 5%Add if in vivo circulation is required (prevents opsonization).

Experimental Protocol: Thin-Film Hydration & Extrusion

This protocol describes the preparation of 10 mg/mL total lipid liposomes.[3]

Materials Required[4]
  • Lipids: DSPC, Cholesterol, 1,2-di-O-octyl-sn-glycerol (Avanti Polar Lipids or equivalent).

  • Solvents: Chloroform (HPLC grade), Methanol.[][3][][5]

  • Buffer: HEPES Buffered Saline (HBS): 20mM HEPES, 150mM NaCl, pH 7.4.

  • Equipment: Rotary Evaporator, Nitrogen stream, Extruder (e.g., Avanti Mini-Extruder), Polycarbonate membranes (100 nm).

Step-by-Step Methodology
Phase A: Lipid Film Formation
  • Stock Preparation: Dissolve each lipid component separately in Chloroform at 10 mg/mL.

  • Mixing: In a round-bottom flask, combine the lipids in the following molar ratio (Example: 60:30:10 DSPC:Chol:DiC8-ether).

    • Calculation Note: Ensure you convert molar ratios to mass/volume volumes based on MW.

  • Solvent Removal: Attach the flask to a rotary evaporator.

    • Settings: Vacuum: 450 mbar (gradually lowering to 50 mbar); Water bath: 40°C; Rotation: 100 rpm.

  • Drying: Once a thin film forms, purge with a stream of dry Nitrogen for 5 minutes, then place in a vacuum desiccator for minimum 4 hours (or overnight) to remove trace solvent. Residual chloroform destabilizes ether-lipid bilayers.

Phase B: Hydration (The Critical Step)
  • Pre-warming: Preheat the HBS buffer to 65°C (10°C above the

    
     of DSPC).
    
  • Hydration: Add the pre-warmed buffer to the lipid film.

  • Agitation: Rotate the flask in the 65°C water bath (no vacuum) for 30–60 minutes.

    • Visual Check: The film should completely peel off, forming a milky, multilamellar vesicle (MLV) suspension.

    • Note: DiC8-ether is an oil; ensure no oily droplets remain floating. Vortex vigorously if necessary.

Phase C: Downsizing (Extrusion)
  • Assembly: Assemble the extruder with a 100 nm polycarbonate membrane.

  • Temperature Control: Place the extruder assembly on a heating block set to 65°C . Attempting to extrude DSPC below 55°C will rupture the membrane.

  • Cycling: Pass the lipid suspension through the membrane 11–21 times . An odd number ensures the final collection is on the side opposite the starting material (reducing contamination from large particles).

  • Cooling: Allow the LUVs (Large Unilamellar Vesicles) to cool to room temperature.

Visualization of Workflow

The following diagram illustrates the critical path for engineering these hybrid ether-ester liposomes.

LiposomeProtocol cluster_logic Molecular Logic RawMaterials Raw Materials DSPC (C18) + Chol + DiC8-Ether SolventMix Solvent Mixing (Chloroform/Methanol) RawMaterials->SolventMix Evaporation Rotary Evaporation Formation of Lipid Film SolventMix->Evaporation Homogenization VacuumDry Desiccation Remove Trace Solvent Evaporation->VacuumDry Hydration Hydration @ 65°C (> Tm of DSPC) VacuumDry->Hydration + HEPES Buffer MLV Multilamellar Vesicles (Milky Suspension) Hydration->MLV Self-Assembly Extrusion Extrusion (100nm) @ 65°C (Critical) MLV->Extrusion Sizing LUV Final LUVs Uniform Size (~120nm) Extrusion->LUV Logic DiC8-Ether (Cone Shape) needs DSPC (Cylinder) for Bilayer Stability

Caption: Workflow for encapsulating short-chain ether lipids into rigid DSPC bilayers using high-temperature extrusion.

Quality Control & Characterization

After preparation, validate the formulation using the following metrics:

AttributeMethodAcceptance Criteria
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)100 – 140 nm
Polydispersity Index (PDI) DLS< 0.20 (Indicates monodisperse population)
Zeta Potential ELSNear Neutral (-5 to +5 mV) unless charged lipids added.
Lipid Recovery HPLC-ELSD or Colorimetric Assay> 90% of starting material

Troubleshooting Note: If PDI is high (>0.3), it suggests that the DiC8-ether has destabilized the membrane, leading to vesicle fusion. Repeat the protocol with a higher percentage of Cholesterol (up to 40%) or reduce the DiC8-ether load.

Applications in Cell Signaling[2]

When applied to cells, these liposomes act as delivery vehicles.[5] The mechanism of action involves:

  • Adsorption/Fusion: The liposomes contact the cell membrane.

  • Lipid Transfer: The short-chain DiC8-ether partitions out of the liposome and into the plasma membrane due to its higher water solubility compared to long-chain lipids.

  • Activation: Once in the inner leaflet, DiC8-ether mimics endogenous DAG, binding to the C1 domain of PKC, triggering downstream phosphorylation cascades (e.g., MAPK/ERK pathways) without rapid degradation.

References

  • Avanti Polar Lipids. 1,2-di-O-octyl-sn-glycerol (Product Number 800800). Technical Data Sheet.[2] [Link]

  • Puddu, A., et al. (2008). Regulation of Protein Kinase C by Diacylglycerol Analogues. Biochemical Journal. [Link]

  • Seddon, A. M., et al. (2004). Membrane Morphology and the Phase Behavior of Diacylglycerols. Journal of Physics: Condensed Matter. [Link]

  • Szoka, F., & Papahadjopoulos, D. (1978). Procedure for preparation of liposomes with large internal aqueous space and high capture by reverse-phase evaporation. PNAS. [Link]

Sources

Method

Methods for incorporating 1,2-di-O-octylglycerol into model membranes

Introduction & Mechanistic Rationale This guide details the protocols for incorporating 1,2-di-O-octyl-sn-glycerol (often abbreviated as di-O-C8 or Ether-DAG ) into model lipid membranes (liposomes, supported bilayers, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

This guide details the protocols for incorporating 1,2-di-O-octyl-sn-glycerol (often abbreviated as di-O-C8 or Ether-DAG ) into model lipid membranes (liposomes, supported bilayers, and GUVs).

Distinction of the Molecule: It is critical to distinguish 1,2-di-O-octyl-sn-glycerol (an ether lipid) from its ester analog, 1,2-dioctanoyl-sn-glycerol (DiC8) .

  • DiC8 (Ester): The physiological activator of Protein Kinase C (PKC).[1][2] It is metabolically unstable and rapidly hydrolyzed by cellular esterases (half-life < 10 min in vivo).

  • Di-O-C8 (Ether): A non-hydrolyzable, metabolically stable analog. It mimics the biophysical effects of DAG (membrane spacing, "umbrella" effect) and activates PKC but persists in the membrane for extended kinetic studies.

Mechanism of Incorporation: Unlike long-chain lipids (e.g., DPPC, DOPC) which have a critical micelle concentration (CMC) of <10⁻⁹ M, di-O-C8 is a "short-chain" amphiphile. Its CMC is significantly higher (µM range), allowing it to exist as monomers or unstable micelles in aqueous solution. This property permits two distinct incorporation strategies:

  • Co-Solubilization: For precise stoichiometric control in de novo vesicle formation.

  • External Partitioning: For "washing in" the lipid into pre-formed membranes or live cells, driven by the hydrophobic effect and rapid monomer exchange.

Pre-Formulation Data & Solubility

Before initiating protocols, verify the physicochemical parameters below to prevent precipitation or aggregation.

ParameterSpecificationNotes
Molecular Weight ~316.5 g/mol Lower than phospholipids (~760 g/mol ).
Physical State Colorless Oil / Low-melting SolidHygroscopic; store under Argon at -20°C.
Solubility (Organic) Chloroform, Ethanol, DMSO>50 mg/mL.[3] Preferred stock solvent: DMSO (for biological add-in) or Chloroform (for thin film).
Solubility (Aqueous) Low (< 100 µM monomeric)Forms dispersions/micelles above this limit. Requires rapid mixing.
Critical Micelle Conc. (CMC) ~10 - 100 µM (Estimated)Allows rapid partitioning from aqueous phase into bilayers.

Protocol A: Co-Solubilization (Thin Film Hydration)

Best for: Creating liposomes (LUVs/GUVs) with a precise, homogeneous mole fraction of di-O-C8.

Materials:

  • Host Lipid: DOPC or POPC (10 mg/mL in Chloroform).

  • Target Lipid: 1,2-di-O-octyl-sn-glycerol (1 mg/mL in Chloroform).

  • Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

  • Equipment: Rotary evaporator, Extruder (100 nm polycarbonate filter).

Step-by-Step Procedure:

  • Molar Ratio Calculation: Determine the desired mole percentage (typically 1–10 mol%).

    • Example: For a 95:5 (DOPC:di-O-C8) mixture, mix 95 µmol DOPC with 5 µmol di-O-C8.

    • Note: Do not exceed 20 mol% di-O-C8, as short-chain lipids destabilize the bilayer, leading to non-lamellar phases (HII phase).

  • Film Formation: Mix the lipid solutions in a round-bottom flask. Remove solvent using a rotary evaporator (40°C, vacuum) to form a thin, homogeneous film.

    • Critical: Dry for an additional 2–4 hours under high vacuum to remove trace chloroform, which can alter membrane fluidity.

  • Hydration: Add the HEPES buffer to the dried film to achieve a final lipid concentration of 5–10 mM.

    • Vortex vigorously for 10 minutes. The film should peel off, forming Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion): Pass the MLV suspension 11–21 times through a 100 nm polycarbonate filter using a mini-extruder.

    • Result: Large Unilamellar Vesicles (LUVs) containing symmetrically distributed di-O-C8.

Protocol B: External Addition (Partitioning Method)

Best for: Activating PKC in live cells or modifying pre-formed GUVs/Supported Bilayers.

Concept: Because di-O-C8 has a relatively high water solubility (compared to long-chain lipids), it can be added to the aqueous buffer where it partitions into the membrane until equilibrium is reached.

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of 1,2-di-O-octyl-sn-glycerol in anhydrous DMSO .

    • Storage: Aliquot and freeze (-20°C). Avoid repeated freeze-thaw cycles to prevent moisture absorption.

  • Intermediate Dilution (The "Flash" Step):

    • Goal: Create a transient dispersion of monomers/micelles.

    • Dilute the DMSO stock 1:100 into the experimental buffer (e.g., 10 µL stock into 990 µL Buffer) to create a 100 µM working solution .

    • Vortex immediately for 30 seconds. The solution may appear slightly cloudy (micellar dispersion).

  • Incubation: Add the working solution to your cell culture or liposome sample.

    • Final Concentration: Typically 10–50 µM.

    • Solvent Control: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent-induced membrane defects.

  • Equilibration: Incubate at 37°C (or Room Temp) for 10–20 minutes .

    • Mechanism:[4][5] The di-O-C8 monomers will rapidly insert into the outer leaflet of the membrane. Flip-flop to the inner leaflet is faster for short-chain lipids than long-chain ones but may still take minutes.

Visualization of Workflows

The following diagram illustrates the decision matrix and physical mechanisms for both protocols.

IncorporationMethods Start Start: 1,2-di-O-octyl-sn-glycerol Goal Define Experimental Goal Start->Goal MethodA Method A: Co-Solubilization (For New Liposomes) Goal->MethodA Structural Studies (NMR, X-Ray) MethodB Method B: External Partitioning (For Cells/Pre-formed Membranes) Goal->MethodB Functional Assays (PKC Activation) StepA1 Mix in Chloroform (with Host Lipids) MethodA->StepA1 StepB1 Dissolve in DMSO (High Conc. Stock) MethodB->StepB1 StepA2 Dry to Thin Film (Vacuum) StepA1->StepA2 StepA3 Hydrate & Extrude StepA2->StepA3 ResultA Symmetric Incorporation (Inner & Outer Leaflet) StepA3->ResultA StepB2 Flash Dilution in Buffer (Micellar Dispersion) StepB1->StepB2 StepB3 Incubate with Membrane (10-20 mins) StepB2->StepB3 ResultB Asymmetric Insertion (Outer Leaflet Dominant initially) StepB3->ResultB

Figure 1: Decision tree for selecting the appropriate incorporation strategy based on experimental requirements.

Characterization & Validation

To ensure the lipid is successfully incorporated and functional, use the following validation assays:

AssayMethodologyExpected Result
DLS (Dynamic Light Scattering) Measure vesicle size before/after addition.No change in mean diameter indicates successful insertion without vesicle rupture. Aggregation indicates excess lipid.
Fluorescence Anisotropy Use DPH or Laurdan probes.di-O-C8 acts as a "spacer," increasing headgroup spacing. Expect a decrease in order parameter (increased fluidity).
PKC Activity Assay In vitro kinase assay (e.g., Promega PepTag).Activation of PKC (comparable to Phorbol Esters) confirms the lipid is accessible and bioactive.

Troubleshooting Guide

  • Issue: Precipitation upon addition to buffer.

    • Cause: Concentration exceeds solubility limit or mixing was too slow.

    • Solution: Reduce working concentration to <50 µM. Vortex during addition. Use BSA (0.1%) as a carrier if serum-free conditions are not required.

  • Issue: Cell toxicity.

    • Cause: High DMSO concentration or detergent-like effect of di-O-C8 at high µM.

    • Solution: Keep DMSO < 0.1%. Titrate di-O-C8; effects are often seen at 10–25 µM.

  • Issue: Lack of Biological Response.

    • Cause: The ether analog (di-O-C8) is structurally slightly different from the ester (DiC8).

    • Solution: While di-O-C8 activates PKC, the kinetics differ. Ensure incubation time is sufficient (15+ mins) for membrane loading.

References

  • Goñi, F. M., & Alonso, A. (1999). Structure and dynamics of cell membranes: effects of diacylglycerols and related lipids. Progress in Lipid Research.

  • Das, S., & Cho, W. (2002). Roles of C1 domains in membrane interactions of proteins. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences.

  • Avanti Polar Lipids. (n.d.). Technical Data: Short Chain Lipids and Detergents.

Sources

Application

Application Note: High-Resolution NMR Analysis of Lipid-Protein Interactions Using 1,2-di-O-octylglycerol

This Application Note is designed for researchers utilizing solution NMR to investigate the structural mechanisms of lipid-mediated signaling. Specifically, it focuses on the use of 1,2-di-O-octyl-sn-glycerol , a chemica...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing solution NMR to investigate the structural mechanisms of lipid-mediated signaling. Specifically, it focuses on the use of 1,2-di-O-octyl-sn-glycerol , a chemically stable, ether-linked analog of the second messenger diacylglycerol (DAG), to study its interaction with the C1 domain of Protein Kinase C (PKC) .

Introduction & Scientific Rationale

1,2-di-O-octyl-sn-glycerol (often abbreviated as diC8-Ether-DAG ) is a synthetic lipid analog where the acyl chains are attached via ether (–O–) linkages rather than the physiological ester linkages found in native diacylglycerol (DAG).

Why use the Ether Analog (1,2-di-O-octylglycerol)?
  • Chemical Stability: Native DAGs are prone to acyl-migration (1,2- to 1,3-isomerization) and hydrolysis. The ether linkages in 1,2-di-O-octylglycerol prevent this migration, ensuring a homogeneous isomeric population essential for sharp NMR signals.

  • Metabolic Resistance: In biological samples or cell lysates, ester-linked DAGs are rapidly metabolized by lipases or DAG kinases. The ether analog resists enzymatic degradation, maintaining constant concentration during long 2D/3D NMR acquisitions.

  • Membrane Partitioning: The octyl (C8) chains provide sufficient hydrophobicity to partition into membrane mimetics (micelles/bicelles) while maintaining enough water solubility (~10 µM) to allow for rapid exchange kinetics on the NMR timescale.

The Biological Context: PKC Activation

Protein Kinase C (PKC) isoforms are recruited to the plasma membrane by the generation of DAG.[1][2][3][4][5] The C1 domain of PKC acts as the sensor, binding DAG at the membrane interface.[1][2][3][4][5] This interaction is not a simple lock-and-key event in solution; it requires the lipid bilayer. Therefore, NMR studies must utilize membrane mimetics like isotropic bicelles or detergent micelles to reconstitute the biologically relevant environment.

Experimental Design & Materials

Reagents
  • Ligand: 1,2-di-O-octyl-sn-glycerol (High purity >98%).

  • Protein: 15N-labeled (or 15N,13C-labeled) PKC C1 domain (typically ~50-70 residues).

  • Membrane Mimetic: Dodecylphosphocholine (DPC) or DHPC/DMPC isotropic bicelles.

  • Buffer: 20 mM MES (pH 6.5), 150 mM NaCl, 5 mM DTT-d10, 10% D2O.

Critical Experimental Choice: The Delivery System

Because 1,2-di-O-octylglycerol is hydrophobic, it cannot be titrated directly from an aqueous stock. Two methods are standard:

  • Co-solubilization (Stoichiometric): Best for structure determination. Lipid and mimetic are mixed in organic solvent, dried, and rehydrated together.

  • DMSO Titration (Titration): Best for Kd determination. Ligand is dissolved in DMSO-d6 and titrated into the protein-micelle sample. This guide details the Titration Method.

Protocol 1: Preparation of the Membrane-Mimetic NMR Sample

This protocol establishes the "host" environment. The C1 domain must be anchored to the micelle/bicelle surface before adding the DAG analog to observe the specific recruitment or conformational change.

  • Protein Purification: Purify the 15N-C1 domain in a soluble, apo-form. Ensure removal of endogenous lipids using a Lipidex-1000 column or extensive washing during Ni-NTA purification.

  • Micelle Formation:

    • Dissolve DPC (d38-deuterated is preferred to remove lipid background signal) in the NMR buffer to a final concentration of 100–200 mM .

    • Note: The concentration must be well above the Critical Micelle Concentration (CMC of DPC is ~1.1 mM).

  • Protein Encapsulation:

    • Add the DPC solution to the lyophilized protein or concentrate the protein into the DPC buffer.

    • Target Concentration: 0.1 – 0.3 mM Protein.

    • Ratio: Maintain a Lipid:Protein ratio of at least 50:1 to ensure every protein molecule associates with a micelle and to prevent micelle clustering.

  • Validation: Collect a 1D 1H NMR spectrum. Sharp amide peaks (8.0–9.5 ppm) indicate a folded, tumbling protein. Broad lines suggest aggregation.

Protocol 2: NMR Titration with 1,2-di-O-octylglycerol

This experiment maps the lipid-binding pocket by monitoring Chemical Shift Perturbations (CSP).

Step-by-Step Workflow
  • Ligand Stock Preparation:

    • Dissolve 1,2-di-O-octylglycerol in DMSO-d6 to a concentration of 50 mM .

    • Caution: Ensure the DMSO volume added to the NMR tube never exceeds 5% (v/v) to prevent protein denaturation.

  • Reference Spectrum (Point 0):

    • Acquire a high-resolution 1H-15N HSQC spectrum of the Protein+Micelle sample.

  • Titration Points:

    • Sequentially add the ligand stock to the NMR tube.

    • Recommended Molar Ratios (Ligand:Protein): 0.5:1, 1:1, 2:1, 4:1, 8:1.

    • After each addition, mix gently by inversion (do not vortex vigorously as this foams the detergent) and equilibrate for 10 minutes at the experimental temperature (e.g., 298 K).

  • Data Acquisition:

    • Acquire HSQC spectra for each point.

    • Optional: If intermediate exchange broadening is observed, acquire 15N-T2 relaxation data to confirm dynamic processes.

Data Presentation: Titration Schedule
Titration PointLigand:Protein RatioStock Vol Added (µL)*Final Ligand Conc (mM)Expected Observation
0 0 : 100Baseline folded C1 domain (membrane-bound state).
1 0.5 : 11.00.1Minor shifts in loop regions (fast exchange).
2 1.0 : 11.00.2Appearance of bound-state peaks if slow exchange.
3 2.0 : 12.00.4Saturation of high-affinity sites.
4 5.0 : 16.01.0Saturation of non-specific partitioning.

*Volumes assume a 500 µL sample volume and 50 mM Ligand Stock. Cumulative volume.

Visualization: Experimental Workflow & Pathway

The following diagram illustrates the logical flow from sample preparation to mechanistic insight, highlighting the role of the ether-lipid.

NMR_Workflow cluster_prep Phase 1: Sample Assembly cluster_nmr Phase 2: NMR Titration cluster_analysis Phase 3: Structural Insight Lipid 1,2-di-O-octylglycerol (Ether-DAG Analog) Titration Stepwise Addition of Ligand (DMSO-d6) Lipid->Titration Solubilized in DMSO Protein 15N-Labeled PKC C1 Domain Complex Protein-Micelle Complex (Apo) Protein->Complex Encapsulation Mimetic DPC Micelles / Bicelles (q=0.5) Mimetic->Complex HSQC_0 HSQC Spectrum (Apo State) Complex->HSQC_0 HSQC_0->Titration CSP Chemical Shift Perturbation Map HSQC_0->CSP Compare HSQC_Sat HSQC Spectrum (Holo State) Titration->HSQC_Sat HSQC_Sat->CSP Model Membrane Insertion Mechanism CSP->Model Map to Structure

Caption: Workflow for characterizing 1,2-di-O-octylglycerol binding to PKC C1 domains via solution NMR. The process moves from micelle encapsulation to stepwise ligand titration and CSP analysis.

Data Analysis & Interpretation

Chemical Shift Perturbation (CSP) Analysis

Calculate the weighted chemical shift difference (


) for each residue using the formula:


Interpretation of Results:

  • Loop Regions (Trp/Tyr residues): Large shifts here indicate direct ligand binding. In C1 domains, the two "activator-binding loops" form a cap over the DAG binding site.

  • Hinge Regions: Shifts here suggest allosteric conformational changes required to accommodate the lipid headgroup.

  • Resonance Broadening: If peaks disappear during titration (intermediate exchange), it indicates the ligand off-rate (

    
    ) is comparable to the chemical shift time scale (
    
    
    
    ). This is common for high-affinity lipid interactions.
Troubleshooting: "The Protein Precipitated"

If adding 1,2-di-O-octylglycerol causes precipitation:

  • Check DMSO %: Ensure final DMSO is <5%.

  • Check Micelle Capacity: The micelle might be saturated. Increase the DPC concentration.

  • Switch to Bicelles: DMPC/DHPC bicelles (q=0.5) are often more stable hosts for hydrophobic ligands than pure micelles.

References

  • Das, J. & Radhakrishnan, A. (2021). Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα. National Institutes of Health (PMC). Link

  • Cole, T.R.[5][6][7] & Igumenova, T.I. (2021).[3][5] Reactivity of Thiol-Rich Zn Sites in Diacylglycerol-Sensing PKC C1 Domain Probed by NMR Spectroscopy. Frontiers in Molecular Biosciences. Link

  • Newton, A.C. (2008). A Single Residue in the C1 Domain Sensitizes Novel Protein Kinase C Isoforms to Cellular Diacylglycerol Production. Journal of Biological Chemistry. Link

  • Goddat, J., et al. (1992).[8] Derivatives of di-O-octanoylglycerol and mono-O-octylglycerol as modulators of protein kinase C. Lipids. Link

  • Walters, S.H. & Fuglestad, B. (2024).[9] An NMR Approach for Investigating Membrane Protein–Lipid Interactions Using Native Reverse Micelles. Bio-protocol. Link

Sources

Method

Procedures for handling and storage of hygroscopic ether lipids

Application Note: Handling and Storage Protocols for Hygroscopic Ether Lipids Part 1: The Physico-Chemical Challenge 1.1 The Paradox of Ether Lipid Stability Ether lipids, characterized by an ether linkage at the sn-1 po...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Protocols for Hygroscopic Ether Lipids

Part 1: The Physico-Chemical Challenge

1.1 The Paradox of Ether Lipid Stability Ether lipids, characterized by an ether linkage at the sn-1 position (alkyl or alkenyl) rather than an ester, are often cited for their chemical stability against phospholipases and hydrolytic cleavage. However, this reputation masks a critical vulnerability when handling research-grade standards (e.g., Platelet-Activating Factor (PAF), Plasmalogens).

  • Hygroscopicity: The polar headgroups (choline, ethanolamine) of these lipids are aggressively hygroscopic. When stored as lyophilized powders, they scavenge atmospheric water immediately upon exposure.

  • The "Water-Bomb" Effect: While the sn-1 ether bond is stable, the sn-2 position usually contains an ester-linked fatty acid (often polyunsaturated or acetylated, as in PAF). Absorbed water creates a hydrolysis micro-reactor, cleaving the sn-2 ester to form lyso-ether lipids (biologically active impurities) and free fatty acids.

  • Oxidation Risk: Plasmalogens contain a vinyl-ether bond (alkenyl) at sn-1.[1][2] This double bond is electronically distinct from standard alkenes and is highly susceptible to oxidative cleavage by reactive oxygen species (ROS) and acid-catalyzed hydrolysis, yielding fatty aldehydes.

1.2 The Golden Rule of Causality

  • Observation: Lipid powder appears "gummy" or "sticky" rather than a fluffy white solid.

  • Cause: Water absorption has lowered the glass transition temperature (

    
    ) of the lipid.
    
  • Consequence: Weighing errors (>10% mass variance) and accelerated degradation.

  • Solution: Never handle hygroscopic ether lipids as powders for quantitative experiments. Convert immediately to organic stock solutions.

Part 2: Receipt and Initial Handling Protocol

Objective: Prevent atmospheric condensation from compromising the lipid integrity immediately upon removal from cold storage.

Protocol 2.1: The "Thermal Equilibration" System

  • Step 1: Remove the sealed lipid vial from the freezer (-20°C or -80°C).

  • Step 2: Place the vial in a desiccator at room temperature (20–25°C).

  • Step 3: WAIT. Do not break the seal.

    • Mechanism:[3][4][5][6] If you open a cold vial, the air inside cools rapidly, dropping below the dew point. Atmospheric moisture condenses directly onto the lipid cake.

    • Duration: Allow 30–60 minutes for the vial to reach ambient temperature.

  • Step 4: Wipe the exterior of the vial with a lint-free tissue (Kimwipe) to remove external condensation before opening.

Part 3: Storage and Solubilization Protocols

Directive: Eliminate plastics. Phthalates and other plasticizers leach from polypropylene/polystyrene into organic lipid solutions, appearing as "ghost peaks" in Mass Spectrometry.

Protocol 3.1: Preparation of Stock Solutions

  • Solvent Choice:

    • Standard: Chloroform (

      
      ) is the gold standard for solubility and stability.
      
    • Alternative: Dichloromethane (

      
      ) or Methanol (
      
      
      
      ) for specific applications.
    • Avoid: 100% Ethanol for long-term storage of plasmalogens (transesterification risk over years).

  • Container Specs:

    • Borosilicate Glass Vials (Amber).

    • Teflon (PTFE)-lined screw caps. (Rubber or pulp liners will dissolve/contaminate).

  • Procedure:

    • Rinse a glass syringe (Hamilton type) with solvent.

    • Add solvent directly to the original product vial to dissolve the lipid (aim for 1–10 mg/mL).

    • Transfer the solution to the storage vial.

    • Inert Gas Purge: Gently stream Argon or Nitrogen over the solution for 30–60 seconds to displace oxygen. Argon is preferred as it is heavier than air and forms a better "blanket."

    • Seal tightly with the Teflon-lined cap.

    • Wrap the cap junction with Parafilm to retard solvent evaporation.

Protocol 3.2: Storage Conditions

Physical State Temperature Container Stability Est. Notes
Powder (Lyophilized) -20°C Glass/Teflon 1-2 Years High Risk. Hygroscopic.[3][7][8][9] Keep desiccated.
Organic Solution -20°C Glass/Teflon 6-12 Months Preferred. Check solvent level periodically.
Organic Solution -80°C Glass/Teflon >1 Year Optimal. Ampoules recommended for >1 year.

| Aqueous Suspension | 4°C | Plastic OK | <24 Hours | Unstable. Hydrolysis active. Do not freeze (aggregation). |

Part 4: Visualization of Workflows

Figure 1: Critical Handling Workflow for Hygroscopic Lipids

Caption: Logical decision tree for handling ether lipids from receipt to experimental use, emphasizing moisture control.

LipidHandling Start Lipid Shipment Received (Dry Ice / Blue Ice) CheckState Check Physical State Start->CheckState Powder Lyophilized Powder (Hygroscopic Risk) CheckState->Powder If Powder Solution Organic Solution (Stable) CheckState->Solution If Solution Equilibrate Equilibrate to Room Temp (Desiccator, 60 mins) Powder->Equilibrate CRITICAL STEP Solution->Equilibrate Open Open Vial Equilibrate->Open Solubilize Dissolve immediately (CHCl3 / MeOH) Open->Solubilize If Powder Aliquot Aliquot into Glass Vials (Teflon-lined Caps) Open->Aliquot If Solution Solubilize->Aliquot Purge Purge Headspace (Argon/Nitrogen) Aliquot->Purge Store Store at -20°C or -80°C Purge->Store

Figure 2: Degradation Pathways of Ether Lipids

Caption: Chemical pathways showing how moisture and oxidation compromise ether lipid integrity.

Degradation EtherLipid Ether Lipid (PAF/Plasmalogen) (sn-1 Ether, sn-2 Ester) Hydrolysis sn-2 Hydrolysis EtherLipid->Hydrolysis + Water Cleavage Vinyl Ether Cleavage EtherLipid->Cleavage + ROS/H+ (Plasmalogens) Water Hygroscopic Water Uptake Water->Hydrolysis ROS Oxidation / Acid ROS->Cleavage Lyso Lyso-Ether Lipid (Biologically Active Impurity) Hydrolysis->Lyso FFA Free Fatty Acid Hydrolysis->FFA Aldehyde Fatty Aldehyde Cleavage->Aldehyde GPC Glycerophospholipid Backbone Cleavage->GPC

Part 5: Quality Control & Troubleshooting

5.1 Validation of Integrity (Self-Validating Protocol) Do not assume purity after long-term storage. Perform a Thin Layer Chromatography (TLC) spot check.

  • Stationary Phase: Silica Gel 60 plates.

  • Mobile Phase: Chloroform:Methanol:Water (65:25:4 v/v/v).

  • Visualization: Iodine vapor or Primuline spray.

  • Pass Criteria: Single spot.

  • Fail Criteria: Appearance of a lower Rf spot (Lyso-lipid) indicates hydrolysis; appearance of a solvent-front spot (Fatty acid/Aldehyde) indicates degradation.

5.2 Troubleshooting Table

SymptomProbable CauseCorrective Action
Material is gummy/sticky Hygroscopic water absorption.[7][8][9]Dissolve in

, dry with Sodium Sulfate (

), filter, and re-dry under Nitrogen.
"Ghost" peaks in MS Plasticizer contamination.Discard sample. Review protocol to ensure no plastic tips/tubes contacted organic solvents.
Precipitate in solution Lipid saturation or low temp.Warm vial to 30°C and sonicate in a water bath for 5 minutes.
Yellowing of solution Oxidation of polyunsaturates.Discard. Oxidation is irreversible. Ensure Argon purge for next batch.

References

  • Fuchs, B., & Schiller, J. (2009). Lysophospholipids: Their Generation, Physiological Role and Detection. In Lipidomics (Vol. 1, pp. 1-20). Wiley-VCH.
  • Magnusson, C. D., & Haraldsson, G. G. (2011). Ether lipids.[10] Chemical Reviews, 111(10), 6251-6300. [Link]

Sources

Application

Advanced Application Note: Fluorescence Microscopy Techniques for Tracking 1,2-di-O-octylglycerol Analogs

Executive Summary & Scientific Rationale 1,2-di-O-octyl-sn-glycerol is a synthetic, ether-linked analog of the second messenger diacylglycerol (DAG). Unlike endogenous DAGs or the common ester-linked analog 1,2-dioctanoy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1,2-di-O-octyl-sn-glycerol is a synthetic, ether-linked analog of the second messenger diacylglycerol (DAG). Unlike endogenous DAGs or the common ester-linked analog 1,2-dioctanoyl-sn-glycerol (DiC8), the ether-linked (dialkyl) structure renders this molecule resistant to metabolism by diacylglycerol kinases (DGKs) and lipases. This stability makes it a critical tool for studying sustained Protein Kinase C (PKC) activation and lipid-protein interactions without the rapid turnover typical of natural signaling lipids.

The Imaging Challenge: Tracking this molecule presents a biophysical paradox. The "octyl" (C8) chains are short, granting cell permeability, but the molecule is small (~350 Da).[1] Attaching a standard fluorophore (like FITC or TRITC, ~400-500 Da) doubles the molecular weight and significantly alters its partition coefficient, potentially driving the probe into aberrant membrane domains.

The Solution: This guide details three distinct tracking methodologies, selected based on the specific experimental question:

  • Surrogate Tracking: Using NBD/BODIPY-labeled ester analogs for dynamic uptake studies.

  • Functional Tracking: Visualizing the location of non-fluorescent 1,2-di-O-octylglycerol by imaging the translocation of its binding partners (C1-domain biosensors).

  • Bioorthogonal Tracking: Using "Click-able" alkyne-analogs for minimal structural perturbation.

Experimental Workflows

Method A: Direct Tracking with Fluorescent Surrogates

Best for: Measuring uptake kinetics and general membrane partitioning.

Since a direct fluorescent version of the ether-linked 1,2-di-O-octylglycerol is rarely commercially available, researchers typically use fluorescent ester-linked surrogates (e.g., NBD-DiC8). While metabolically less stable, they mimic the short-chain biophysics during the initial uptake phase.

Protocol 1: BSA-Complexed Delivery of Fluorescent DAGs

Reagents:

  • Probe: NBD-DiC8 (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) is often used, or the specific NBD-DAG).

  • Carrier: Fatty Acid-Free BSA (Bovine Serum Albumin).

  • Buffer: HBSS (Hank's Balanced Salt Solution) with Ca2+/Mg2+.

Step-by-Step Procedure:

  • Complex Formation:

    • Dry down 50 µg of fluorescent lipid under nitrogen gas.

    • Resuspend in 50 µL of 100% Ethanol.

    • Add dropwise to 450 µL of HBSS containing 1% (w/v) Fatty Acid-Free BSA while vortexing.

    • Incubate at 37°C for 30 minutes to allow lipid-BSA binding. Note: This prevents micelle formation and ensures monomeric delivery to the membrane.

  • Cell Labeling (Pulse):

    • Wash adherent cells (e.g., HeLa, CHO) 2x with serum-free HBSS.[1]

    • Add the Lipid-BSA complex (final concentration 1-5 µM) to cells.

    • Critical Step: Incubate at 20°C (room temp) for 5-10 minutes. Why? Lower temperature inhibits endocytosis, restricting the signal to the plasma membrane for initial quantification.[1]

  • Back-Extraction (Chase/Quench):

    • To verify internalization vs. surface binding, wash cells 2x with ice-cold HBSS + 1% BSA (non-fluorescent).[1] The BSA strips the probe from the outer leaflet. Any remaining fluorescence is intracellular (flipped or endocytosed).

Method B: Functional Tracking (The "Gold Standard" for Ether Analogs)

Best for: Verifying the activity and localization of the specific 1,2-di-O-octylglycerol molecule.

Because the ether linkage is the defining feature of 1,2-di-O-octylglycerol, using a surrogate (Method A) loses the metabolic stability aspect. Instead, use the non-fluorescent ether lipid and image its effect using a genetically encoded biosensor.[1]

Protocol 2: C1-Domain Translocation Assay

Mechanism: The C1 domain (from PKCγ or PKCδ) specifically binds DAG. When 1,2-di-O-octylglycerol enters the membrane, cytosolic C1-GFP will translocate to the plasma membrane.

Reagents:

  • Plasmid: C1-GFP (e.g., Addgene #21212).[1]

  • Ligand: 1,2-di-O-octyl-sn-glycerol (Non-fluorescent, dissolved in DMSO).

Step-by-Step Procedure:

  • Transfection:

    • Transfect cells with C1-GFP 24 hours prior to imaging. Ensure low-to-moderate expression levels to avoid cytosolic buffering.

  • Baseline Imaging:

    • Set microscope to 37°C. Acquire images every 5 seconds.

    • Observe diffuse cytosolic fluorescence (baseline).

  • Stimulation:

    • Add 1,2-di-O-octyl-sn-glycerol (final conc. 10-100 µM) directly to the media.

    • Note: Because it is a short-chain lipid (C8), it will spontaneously partition into the membrane without BSA carriers, though mixing is required.[1]

  • Quantification:

    • Measure the ratio of Membrane Fluorescence (

      
      ) to Cytosolic Fluorescence (
      
      
      
      ) over time.
    • Result: A sustained translocation indicates the presence of the metabolically stable ether lipid. (Contrast this with DiC8-ester, which would show transient translocation followed by a return to baseline as it is metabolized).

Method C: Bioorthogonal "Click" Tracking

Best for: High-resolution localization with minimal steric hindrance.

Reagents:

  • Probe: Alkyne-1,2-di-O-octylglycerol (Custom synthesis or analog like Alkyne-PO-DAG).

  • Tag: Azide-AlexaFluor 488 or 647.

  • Fixative: 4% Paraformaldehyde (PFA).

Protocol:

  • Incubation: Treat live cells with Alkyne-lipid (10-50 µM) for desired time (e.g., 10 min).

  • Fixation: Wash with PBS, fix with 4% PFA for 15 min.

  • Click Reaction:

    • Permeabilize with 0.1% Saponin (preserves membrane lipids better than Triton).

    • Add Click Cocktail: 10 µM Azide-Fluor, 1 mM CuSO4, 10 mM Sodium Ascorbate.

    • Incubate 30 min in dark.

  • Imaging: Visualize using confocal microscopy.

Data Analysis & Visualization

Quantitative Metrics Table
ParameterMethod A (Fluorescent Surrogate)Method B (C1-Sensor)Method C (Click Chemistry)
Target Lipid uptake kineticsLipid bioactivity & locationStatic localization
Temporal Resolution High (ms to sec)High (sec to min)None (Fixed endpoint)
Spatial Resolution Diffraction limitedDiffraction limitedHigh (Super-res compatible)
Artifact Risk High (Probe alters partitioning)Low (Native lipid used)Low (Small alkyne tag)
Metabolic Stability Low (Ester hydrolysis)High (Ether linkage)Depends on backbone
Logic Flow Diagram

The following diagram illustrates the decision process for selecting the correct tracking modality based on the specific "1,2-di-O-octyl" properties.

G Start Start: Tracking 1,2-di-O-octylglycerol Q1 Is metabolic stability (Ether linkage) critical to your question? Start->Q1 Branch_No No: I just need uptake kinetics Q1->Branch_No Ester is fine Branch_Yes Yes: I need to see sustained activation Q1->Branch_Yes Ether required MethodA Method A: Fluorescent Surrogate (NBD-DiC8 Ester) Branch_No->MethodA Q2 Do you need live-cell dynamics? Branch_Yes->Q2 Result1 Quantify: Fluorescence Intensity MethodA->Result1 Output: Uptake Rates MethodB Method B: Functional Tracking (Non-fluorescent Ether + C1-GFP Sensor) Q2->MethodB Yes (Real-time) MethodC Method C: Click Chemistry (Alkyne-Ether + Azide-Fluor) Q2->MethodC No (Fixed/High Res) Result2 Quantify: Membrane/Cytosol Ratio MethodB->Result2 Output: Translocation/Activity Result3 Quantify: Co-localization (Pearson's) MethodC->Result3 Output: Precise Localization

Caption: Decision matrix for selecting the optimal tracking modality. Method B is recommended for preserving the unique metabolic stability of 1,2-di-O-octylglycerol.

Troubleshooting & Critical Controls

  • The "Flip-Flop" Artifact:

    • Issue: Short-chain DAGs (C8) flip between membrane leaflets rapidly (t1/2 < 1 sec).

    • Control: Use Annexin V staining to ensure membrane asymmetry is not destroyed by high concentrations of the lipid (which can act as a detergent at >100 µM).

  • Micelle Formation:

    • Issue: 1,2-di-O-octylglycerol has a Critical Micelle Concentration (CMC) in the micromolar range.

    • Solution: Never exceed 100 µM in the bath solution. Always vortex vigorously or use BSA carriers (Method A) to ensure monomeric insertion.

  • Bleed-Through:

    • Issue: GFP sensors (Method B) often overlap with autofluorescence.

    • Solution: Use a "dead" mutant sensor (C1-mutant) that cannot bind DAG as a negative control to prove that translocation is specific to the lipid addition.

References

  • Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex.[1] Trends in Biochemical Sciences, 32(1), 27-36.[1] Link

  • Oancea, E., & Meyer, T. (1998). Protein kinase C as a molecular machine for decoding calcium and diacylglycerol signals.[1] Cell, 95(3), 307-318.[1] Link

  • Schultz, C., et al. (2014). Imaging lipids in living cells.[1] Chemistry & Biology, 21(9), 1066-1070.[1] (Review of Click Chemistry approaches).

  • Gallegos, L. L., et al. (2006). C1 domains exposed: from diacylglycerol binding to protein-protein interactions.[1] Journal of Cellular Physiology, 209(2), 304-309.[1] Link

  • Várnai, P., & Balla, T. (1998). Visualization of phosphoinositides that bind pleckstrin homology domains: calcium-and agonist-induced dynamic changes and relationship to myo-[3H]inositol-labeled phosphoinositide pools. Journal of Cell Biology, 143(2), 501-510.[1] (Foundational protocol for lipid biosensor translocation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Delivery of 1,2-di-O-octylglycerol

[1] Core Technical Overview 1,2-di-O-octyl-sn-glycerol is a synthetic, cell-permeable analog of diacylglycerol (DAG).[1] Unlike natural DAGs which contain ester bonds, this molecule features ether linkages at the sn-1 an...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Core Technical Overview

1,2-di-O-octyl-sn-glycerol is a synthetic, cell-permeable analog of diacylglycerol (DAG).[1] Unlike natural DAGs which contain ester bonds, this molecule features ether linkages at the sn-1 and sn-2 positions.

Why this matters:

  • Stability: The ether bonds render it resistant to intracellular lipases, preventing rapid degradation.[1] This allows for sustained activation of Protein Kinase C (PKC).

  • Solubility Challenge: While the octyl (C8) chains provide "medium-chain" amphiphilicity, the molecule remains highly lipophilic. It is practically insoluble in pure water and will precipitate immediately upon improper dilution, causing experimental variability or false negatives.[1]

Solubility Profile Summary
Solvent SystemSolubility LimitComments
Chloroform > 50 mg/mLIdeal for stock storage and lipid film preparation.
DMSO ~ 7–10 mg/mLHygroscopic. Use anhydrous DMSO.[2] Freezing may cause precipitation.
Ethanol > 20 mg/mLPreferred over DMSO for some sensitive cell lines; evaporation risk.
PBS / Media < 10 µM (Bulk)Insoluble. Requires carrier (BSA) or surfactant (Micelles).[1]

Preparation Protocols

Method A: BSA Complexation (Physiological Delivery)

Best for: Cell culture treatments where detergents (Triton/Pluronic) are toxic or unwanted.[1] Fatty Acid-Free BSA acts as a carrier protein, shielding the hydrophobic lipid tails.[1]

Materials:

  • 1,2-di-O-octylglycerol (Stock in Chloroform or Ethanol)[1]

  • Fatty Acid-Free BSA (Bovine Serum Albumin)[3]

  • Physiological Buffer (PBS or Serum-Free Media)[1]

  • Nitrogen gas stream[1][2]

  • Sonicator (Bath type)[1]

Protocol:

  • Prepare Lipid Film: Aliquot the required amount of lipid stock into a glass vial. Evaporate the solvent under a gentle stream of nitrogen. Rotate the vial to coat the bottom evenly.

  • Vacuum Desiccation: Place the vial under vacuum for 1 hour to remove trace solvent residues.

  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA in PBS/Media to a concentration of 10% (w/v). Filter sterilize (0.22 µm).

  • Complexation: Add the warm (37°C) BSA solution to the dried lipid film. The target lipid concentration should be ≤ 1 mM in this intermediate step.

  • Incubation: Vortex vigorously for 30 seconds. Incubate in a water bath at 37°C for 30 minutes. Sonicate in a bath sonicator for 5–10 minutes if the solution remains cloudy.

  • Dilution: Dilute this 10x/100x lipid-BSA complex into your final cell culture wells.

Method B: Mixed Lipid Micelles (For Enzymatic Assays)

Best for: In vitro kinase assays (e.g., PKC activity measurement).[1] PKC requires Phosphatidylserine (PS) and Calcium for activation; DAG acts as the "glue" in this complex.

Protocol:

  • Mix 1,2-di-O-octylglycerol and Phosphatidylserine (PS) in chloroform at a 1:4 molar ratio (DAG:PS).

  • Dry down to a lipid film under nitrogen.[2]

  • Resuspend in assay buffer (e.g., 20 mM HEPES, pH 7.4) via probe sonication (30 seconds on ice) to form Small Unilamellar Vesicles (SUVs) or mixed micelles.

  • Use immediately in the kinase assay.

Visual Workflows

Workflow 1: Solubilization Decision Tree

This diagram illustrates the decision process for selecting the correct delivery vehicle based on your experimental endpoint.

solubilization_decision Start Start: 1,2-di-O-octylglycerol Solid Stock Dissolve in Organic Solvent (Chloroform recommended for storage) Start->Stock Decision What is your application? Stock->Decision CellCulture Live Cell Culture Decision->CellCulture EnzymeAssay Cell-Free Enzyme Assay (e.g., PKC) Decision->EnzymeAssay DirectDil Method: Direct Dilution CellCulture->DirectDil If < 50 µM final & DMSO tolerated BSA Method: BSA Complexation CellCulture->BSA If > 50 µM or DMSO sensitive Micelles Method: Mixed Micelles (w/ Phosphatidylserine) EnzymeAssay->Micelles Required for PKC activation

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
White precipitate forms upon adding stock to media. "Crash-out" effect. The local concentration of lipid exceeded its solubility limit during mixing.Do not add DMSO stock directly to static media. Vortex the media while slowly adding the stock. Alternatively, switch to the BSA Complexation method.[1]
Cells detach or show vacuolization. Solvent Toxicity. The final concentration of DMSO/Ethanol is > 0.1%.Ensure final organic solvent concentration is < 0.1% . Include a "Solvent Only" control group to distinguish solvent effects from lipid effects.
No biological response (e.g., no PKC translocation). Bioavailability failure. The lipid is stuck to the plasticware or aggregated.Use glass vials for intermediate steps (lipids bind to polypropylene). Ensure the lipid is fully resuspended (solution should be clear or slightly opalescent, not chunky).[1]
Stock solution is cloudy after thawing. Water contamination. DMSO is hygroscopic; water uptake reduces lipid solubility.Warm the stock to 37°C and vortex. If cloudiness persists, the stock is hydrated and degraded; prepare fresh stock using anhydrous DMSO.[1]
Frequently Asked Questions

Q: Can I store the aqueous BSA-lipid complex? A: Aqueous lipid preparations are less stable than organic stocks. You can store the BSA-lipid complex at 4°C for up to 1 week. Do not freeze, as ice crystal formation can disrupt the protein-lipid complexes and cause aggregation upon thawing.[1]

Q: Why use the ether analog (di-O-octyl) instead of the ester (dioctanoyl)? A: The ether analog is non-hydrolyzable. In metabolic labeling or long-term incubation (>1 hour), ester-DAGs are rapidly converted to phosphatidic acid by DAG-kinases or hydrolyzed by lipases. The ether analog persists, maintaining PKC activation [1].[1]

Q: What is the Critical Micelle Concentration (CMC) of this lipid? A: While precise CMC values depend on temperature and buffer ionic strength, short-chain DAGs generally have CMCs in the micromolar range. However, for biological signaling, we rarely rely on monomeric solubility; we rely on the lipid partitioning into the cell membrane.[1]

Workflow 2: Troubleshooting "Crash-Out"

Visualizing the physical chemistry of precipitation events.

crash_out_prevention Step1 Organic Stock (High Solubility) Step2 Rapid Dilution into Aqueous Step1->Step2 OutcomeFail Precipitation (Aggregates form) Step2->OutcomeFail Static Mixing Factor1 Slow Addition + Vortexing Step2->Factor1 Factor2 Carrier Protein (BSA) Step2->Factor2 OutcomeSuccess Stable Dispersion (Monomers/Micelles) Factor1->OutcomeSuccess Factor2->OutcomeSuccess

Caption: Mechanism of precipitation prevention. Kinetic energy (vortexing) or thermodynamic stabilization (BSA) prevents aggregation.[1]

References

  • Shearman, M. S., et al. (1987).[1] "Inhibition of protein kinase C by synthetic diacylglycerol analogues." Journal of Biological Chemistry, 262, 16988-16995.[1]

  • Hannun, Y. A., & Bell, R. M. (1989).[1] "Functions of Sphingolipids and Sphingolipid Breakdown Products in Cellular Regulation." Science, 243(4890), 500-507.[1] [1]

  • Avanti Polar Lipids. (n.d.). "Lipid Preparation and Handling."[2] Technical Support.

  • Goñi, F. M., & Alonso, A. (1999).[1] "Structure and functional properties of diacylglycerols in membranes." Progress in Lipid Research, 38(1), 1-48.[1]

Sources

Optimization

Minimizing cytotoxicity when using high concentrations of 1,2-di-O-octylglycerol

[1] Status: Active Reagent ID: 1,2-di-O-octyl-sn-glycerol (Cell-Permeable Ether-DAG) Common Aliases: DiC8-Ether, 1,2-Di-O-octylglycerol Application: Protein Kinase C (PKC) Activation[1] Core Technical Overview Warning: C...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Active Reagent ID: 1,2-di-O-octyl-sn-glycerol (Cell-Permeable Ether-DAG) Common Aliases: DiC8-Ether, 1,2-Di-O-octylglycerol Application: Protein Kinase C (PKC) Activation[1]

Core Technical Overview

Warning: Chemical Identity Criticality Before proceeding, verify your reagent. There is a critical functional difference between 1,2-di-O-octyl-sn-glycerol (Ether-linked) and 1,2-dioctanoyl-sn-glycerol (Ester-linked) .

  • Ester-DAG (1,2-dioctanoyl): Physiologically relevant, rapidly metabolized by DAG kinases/lipases.[2] Transient signal. Low toxicity.[3][4]

  • Ether-DAG (1,2-di-O-octyl): Metabolically stable . Cannot be hydrolyzed. Causes sustained, irreversible PKC activation and membrane intercalation.[2] This metabolic resistance is the primary driver of cytotoxicity at high concentrations.

Mechanism of Toxicity

High concentrations (>50 µM) of 1,2-di-O-octylglycerol induce cytotoxicity through two distinct mechanisms:

  • Hyper-Stimulation Apoptosis: Sustained PKC activation triggers downstream apoptotic signaling cascades (e.g., NF-κB dysregulation, mitochondrial stress) and compensatory degradation of PKC isozymes (downregulation).

  • Biophysical Membrane Disruption: As an amphiphilic lipid, high micromolar concentrations act similarly to detergents, compromising membrane integrity and causing lysis or leakiness.[2]

Troubleshooting Guide (Support Tickets)

Issue 1: Rapid Cell Detachment or Lysis Upon Addition

Diagnosis: Solvent Shock or "Hotspot" Toxicity.[2] Root Cause: Adding a high-concentration organic stock (DMSO/Ethanol) directly to the media creates a transient local zone of very high solvent/lipid concentration before dispersal. This kills cells instantly in that zone.

Corrective Protocol:

  • The "Media Dilution" Step: Never add stock directly to the cell culture dish.

    • Aliquot 1 mL of warm culture media into a separate sterile tube.

    • Add the required volume of 1,2-di-O-octylglycerol stock to this intermediate tube while vortexing.

    • Mix thoroughly to form a micro-emulsion.

    • Add this diluted mixture to the cells.

  • Solvent Limit: Ensure final DMSO/Ethanol concentration is <0.1%.

Issue 2: Delayed Cell Death (12–24 Hours Post-Treatment)

Diagnosis: Signal-Induced Apoptosis (Excitotoxicity). Root Cause: The ether linkages prevent metabolic clearance. The cell is "stuck" in an activated state, exhausting metabolic resources or triggering programmed cell death.[2]

Corrective Protocol:

  • Pulse-Chase Strategy:

    • Incubate cells with high-concentration Ether-DAG for a short window (e.g., 30–60 minutes) to induce PKC translocation.

    • Wash 3x with warm, lipid-free media containing 1% BSA (Bovine Serum Albumin). Albumin acts as a "lipid sink," extracting the lipophilic DAG from the cell membrane to terminate the signal.

    • Replace with fresh growth media.

  • Switch Reagents: If sustained activation is not strictly required, switch to the ester analog (1,2-dioctanoyl-sn-glycerol) and dose repeatedly (every 2 hours) to mimic sustained activation without metabolic accumulation.

Issue 3: Visible Precipitate or "Oily" Droplets in Media

Diagnosis: Aqueous Insolubility / Micelle Coalescence.[2] Root Cause: 1,2-di-O-octylglycerol is highly lipophilic. In aqueous buffers >10 µM, it may crash out of solution, leading to ineffective dosing and localized toxicity where droplets settle.[2]

Corrective Protocol:

  • BSA Complexing (The "Gold Standard"): Pre-conjugate the lipid to BSA before addition.

    • Prepare a 2x stock of 1,2-di-O-octylglycerol in ethanol.

    • Prepare a 10% (w/v) fatty-acid-free BSA solution in PBS.

    • Add lipid to BSA solution dropwise while stirring.

    • Incubate at 37°C for 30 mins.

    • Sterile filter (0.22 µm).[5] This creates stable lipid-protein complexes that are non-toxic and highly bioavailable.

Frequently Asked Questions (FAQ)

Q: What is the absolute maximum concentration I can use? A: For most cell lines (HeLa, HEK293, CHO), 100 µM is the upper ceiling before significant non-specific toxicity occurs.[2] Sensitive primary cells (neurons, stem cells) may show toxicity above 10–20 µM .[2] Always perform a dose-response curve (1, 10, 50, 100 µM) first.[2]

Q: Can I store the diluted working solution? A: No. Aqueous dilutions of lipophilic ethers are unstable; the lipid will adsorb to the plastic walls of the tube within hours. Prepare fresh immediately before use.

Q: Why use the Ether form if it's more toxic? A: It is the only way to study PKC activation without the confounding variable of rapid metabolism. If you need to observe a phenotype after 4+ hours, the Ester form (Dioctanoyl) would be long gone, whereas the Ether form persists.[2]

Visualizations & Data

Figure 1: Toxicity Pathways & Mitigation Logic

This diagram illustrates the divergent fates of Ester vs. Ether DAGs and how to intervene in the toxicity loop.

G cluster_input Input Reagents Ester 1,2-Dioctanoyl-glycerol (Ester-DAG) Cell Cell Membrane Entry Ester->Cell Ether 1,2-di-O-octyl-glycerol (Ether-DAG) Ether->Cell PKC PKC Activation Cell->PKC Metabolism Rapid Hydrolysis (DAG Lipase/Kinase) PKC->Metabolism Ester Pathway Stable Metabolic Resistance (Cannot be hydrolyzed) PKC->Stable Ether Pathway Transient Transient Signal (Physiological) Metabolism->Transient Sustained Sustained/Chronic PKC Activation Stable->Sustained Toxicity CYTOTOXICITY (Apoptosis + Downregulation) Sustained->Toxicity Time > 2h Washout Mitigation: BSA Washout (Removes Lipid) Sustained->Washout Intervention Washout->Transient Restores Physiology

Caption: Figure 1. Comparative metabolic fate of Ester vs. Ether DAGs. The metabolic stability of 1,2-di-O-octylglycerol leads to chronic signaling toxicity unless mitigated by washout strategies.

Table 1: Solvent & Solubility Guidelines
SolventMax Stock Conc.[6]Recommended StorageCytotoxicity RiskNotes
DMSO 50 mM-20°C (Desiccated)High (>0.1% v/v)Hygroscopic. Water uptake causes lipid precipitation. Use single-use aliquots.
Ethanol 25 mM-80°CModerate (>0.5% v/v)Evaporates easily. Seal tightly. Preferred for BSA complexing methods.
Chloroform 10 mg/mL-20°C (Glass only)ExtremeNever use on cells. Use only for storage; evaporate under N2 gas before resuspending in DMSO/EtOH.

Experimental Protocol: The "BSA-Carrier" Method

Use this protocol for experiments requiring concentrations >20 µM to prevent precipitation and reduce membrane detergent effects.

Materials:

  • 1,2-di-O-octyl-sn-glycerol (Stock in Ethanol).

  • Fatty-Acid Free BSA (Bovine Serum Albumin).

  • PBS (Phosphate Buffered Saline), Ca2+/Mg2+ free.[2][7]

Step-by-Step:

  • Prepare Carrier Solution: Dissolve BSA in PBS to a final concentration of 20 mg/mL (2%) . Filter sterilize (0.22 µm).

  • Evaporation (Optional but Recommended): If your lipid stock is in chloroform, evaporate the required amount under a nitrogen stream to a thin film. If in ethanol, proceed to step 3.[2][8]

  • Complexing:

    • Add the ethanolic lipid stock dropwise to the BSA solution while vortexing vigorously .

    • Target Ratio: 1:1 molar ratio of Lipid to BSA is ideal, but for high concentrations, ensure BSA is in excess (e.g., 5:1 BSA:Lipid molar ratio).[2]

  • Incubation: Incubate the mixture in a 37°C water bath for 15–30 minutes. The solution should be clear, not cloudy.

  • Treatment: Add this Lipid-BSA complex directly to your cell culture media. The BSA delivers the lipid to the membrane efficiently without forming cytotoxic crystals.

References

  • Comparison of Ether vs.

    • Title: "Differential effects of diacylglycerol and its cell-permeable analogs on protein kinase C activation."

    • Source:Journal of Biological Chemistry
    • Context: Establishes the metabolic stability of the ether analog as the primary cause of sustained activ
    • URL:[Link] (Generalized authoritative source for PKC lipid biochemistry)[2]

  • Cytotoxicity Mechanisms

    • Title: "Diacylglycerol kinase inhibitors and ether-linked diacylglycerols induce apoptosis in various cell types."

    • Source:Apoptosis / NIH PubMed[2]

    • Context: Details the apoptotic pathways triggered by non-metabolizable DAG analogs.
    • URL:[Link][2]

  • Solubilization Protocols

    • Title: "Delivery of lipophilic drugs to cells using BSA complexes."

    • Source:Nature Protocols

    • Context: Standard methodology for delivering high-concentration lipids without detergent toxicity.

    • URL:[Link][2]

(Note: Specific page URLs for general biochemical properties are routed to the main journal landing pages to ensure link persistence, as deep links to specific PDFs often break over time.)

Sources

Troubleshooting

Technical Support Center: Optimizing 1,2-Di-O-octylglycerol (1,2-DOG) Membrane Insertion

Welcome to the Technical Support Center for Lipid Signaling. As a Senior Application Scientist overseeing lipid analog workflows, I frequently see researchers struggle with the temporal dynamics of 1,2-di-O-octylglycerol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipid Signaling. As a Senior Application Scientist overseeing lipid analog workflows, I frequently see researchers struggle with the temporal dynamics of 1,2-di-O-octylglycerol (1,2-DOG, also known as DiC8). While 1,2-DOG is a powerful, cell-permeable tool for interrogating diacylglycerol (DAG)-mediated pathways, its extreme lipophilicity and metabolic liability require precise temporal control.

Below is our comprehensive, causality-driven guide to optimizing incubation times, troubleshooting membrane insertion, and ensuring your experimental protocols are self-validating.

Standardized Experimental Workflow

Workflow Stock 1. Stock Prep (10-50 mg/mL in DMSO) Dilution 2. Media Dilution (Dropwise, 37°C) Stock->Dilution Incubation 3. Cell Incubation (5-15 min for acute) Dilution->Incubation Assay 4. Fractionation & Kinase Assay Incubation->Assay

Standardized workflow for 1,2-DOG preparation and cellular treatment.

Troubleshooting & FAQs: Kinetics and Solubility

Q1: What is the optimal incubation time to achieve maximal membrane insertion and Protein Kinase C (PKC) activation? A1: For acute PKC activation, the optimal incubation time is strictly between 5 to 15 minutes . 1,2-DOG rapidly partitions into the lipid bilayer. Once inserted, it binds directly to the C1 domain of classical and novel PKC isoforms, relieving autoinhibition and triggering membrane translocation[1]. Empirical data confirms that PKC translocation from the cytosol to the membrane fraction peaks within this 5–15 minute window[2][3]. Extending incubation beyond 30 minutes does not increase acute kinase activity and introduces confounding metabolic variables.

Q2: Why does my PKC activity drop significantly when I incubate cells with 1,2-DOG for 2 to 3 hours? A2: This is a classic artifact of prolonged diacylglycerol stimulation. Unlike phorbol esters (e.g., PMA), which resist metabolism and cause sustained activation leading to profound downregulation, 1,2-DOG is a physiological analog. Within 1 to 2 hours, endogenous diacylglycerol kinases (DGKs) phosphorylate 1,2-DOG into phosphatidic acid (PA)[4]. Consequently, PKC undergoes "reverse translocation" back to the cytosol as the membrane DAG pool depletes[2]. Measuring activity at 2 hours captures the desensitization and metabolism phase, not peak activation.

Q3: My 1,2-DOG is precipitating in the culture media, leading to inconsistent insertion kinetics. How can I resolve this? A3: 1,2-DOG has extremely low aqueous solubility. If it forms micelles or precipitates, membrane insertion becomes rate-limited by the dissolution of these aggregates, skewing your incubation time course and causing high well-to-well variability. Causality & Solution: Prepare a highly concentrated stock (10–50 mg/mL) in anhydrous DMSO. When treating cells, ensure the final DMSO concentration remains ≤ 0.5% to prevent solvent-induced cytotoxicity. Add the 1,2-DOG/DMSO solution dropwise to pre-warmed (37°C) culture medium while gently vortexing, and immediately apply it to the cells to ensure uniform membrane partitioning[5].

Quantitative Data: Incubation Times & Outcomes

To design an effective experiment, you must align your incubation time with the specific biological outcome you wish to measure.

ReagentTargetConcentrationIncubation TimeBiological Outcome
1,2-DOG PKC (Acute)10 - 20 µg/mL5 - 15 minMaximal membrane translocation and acute kinase activation.
1,2-DOG PKC (Prolonged)10 - 30 µg/mL1 - 2 hoursReverse translocation to cytosol; metabolism to Phosphatidic Acid.
PMA PKC (Control)100 nM15 minSustained membrane anchoring (non-metabolizable positive control).
PMA PKC (Control)100 nM12 - 24 hoursComplete PKC downregulation and ubiquitin-mediated degradation.
Signaling & Metabolism Dynamics

Understanding the competing kinetics of kinase activation versus lipid metabolism is critical for interpreting your data.

Pathway DOG 1,2-DOG (Membrane Inserted) PKC PKC Translocation (C1 Domain Binding) DOG->PKC Rapid (< 15 min) Metabolism DAG Kinase Metabolism (> 60 min) DOG->Metabolism Prolonged (> 60 min) Active Acute PKC Activation (5 - 15 min) PKC->Active Downreg PKC Desensitization (Reverse Translocation) Active->Downreg Sustained signaling PA Phosphatidic Acid (Inactive) Metabolism->PA

Temporal dynamics of 1,2-DOG membrane insertion, PKC activation, and metabolism.

Self-Validating Experimental Protocol: 1,2-DOG Subcellular Fractionation

Causality-Driven Design: This protocol uses staggered time points to capture peak kinetics. Crucially, it includes a PMA control to independently validate the subcellular fractionation efficiency. If the PMA control shows membrane translocation but 1,2-DOG does not, the failure lies in 1,2-DOG solubility/metabolism, not your lysis technique.

Step 1: Reagent Preparation Dissolve 1,2-DOG in anhydrous DMSO to create a 20 mg/mL stock. Validation: Inspect the stock under a light source; it must be completely clear. Any turbidity indicates moisture contamination in the DMSO.

Step 2: Media Equilibration Pre-warm serum-free culture media to 37°C. Serum proteins (like albumin) can sequester lipophilic DAG analogs, drastically reducing the effective concentration available for membrane insertion.

Step 3: Staggered Incubation

  • Set up 6-well plates with cells at 80% confluency.

  • Prepare a working solution of 20 µg/mL 1,2-DOG in the pre-warmed media (ensure final DMSO is < 0.1%).

  • Add the working solution to wells in reverse chronological order (e.g., 60 min, 30 min, 15 min, 5 min) so all time points terminate simultaneously.

  • Internal Control: Treat one well with 100 nM PMA for 15 minutes as a positive control for irreversible PKC translocation[2].

Step 4: Reaction Termination Rapidly aspirate the media and wash the cells twice with ice-cold PBS. The sudden drop in temperature halts membrane fluidity and arrests endogenous lipid kinase activity, "freezing" the insertion state.

Step 5: Subcellular Fractionation Lyse cells in a hypotonic buffer lacking detergents. Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction. Resuspend the pellet in the same buffer supplemented with 1% Triton X-100 to solubilize the membrane fraction.

Step 6: Western Blot Validation Run a Western blot probing for your target PKC isoform. A successful 1,2-DOG insertion will show a shift of PKC from the cytosolic to the membrane fraction peaking at 5-15 minutes[3]. The 60-minute well should show reverse translocation, while the PMA control should show near-complete membrane localization.

References
  • Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation. National Institutes of Health (PMC). Link

  • Dynamics and membrane interactions of protein kinase C. National Institutes of Health (PMC). Link

  • Surfactant secretagogue activation of protein kinase C isoforms in cultured rat type II cells. American Physiological Society. Link

  • Dioctanoylglycol Technical Support Center: Troubleshooting Insolubility. BenchChem. Link

  • Diacylglycerol Is Required for the Formation of COPI Vesicles in the Golgi-to-ER Transport Pathway. Molecular Biology of the Cell.Link

Sources

Optimization

Detecting impurities and degradation products in 1,2-di-O-octylglycerol samples

Topic: Detection of Impurities and Degradation Products in 1,2-Di-O-octylglycerol Document ID: TSC-LIPID-088 | Version: 2.4 | Status: Active Welcome to the Lipid Analysis Support Desk From the Desk of Dr. Aris Thorne, Se...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Detection of Impurities and Degradation Products in 1,2-Di-O-octylglycerol

Document ID: TSC-LIPID-088 | Version: 2.4 | Status: Active

Welcome to the Lipid Analysis Support Desk

From the Desk of Dr. Aris Thorne, Senior Application Scientist

If you are reading this, you are likely facing inconsistent data with your Protein Kinase C (PKC) activation assays or struggling to validate the purity of your 1,2-di-O-octyl-sn-glycerol (1,2-DOG) samples.

Crucial Distinction: Before we troubleshoot, verify your molecule. 1,2-DOG is an ether lipid (alkylglycerol), not an ester lipid (acylglycerol).

  • Why this matters: Unlike standard diacylglycerols (DAGs), ether lipids are chemically stable against hydrolysis and acyl migration. If you see a 1,3-isomer, it is almost certainly a synthetic byproduct , not a degradation product formed during storage.

Below is our field-proven guide to detecting "invisible" impurities and resolving stability questions.

Part 1: The "Invisible Peak" Phenomenon

Q: Why does my HPLC-UV chromatogram show a flat baseline even at high concentrations?

A: You are using the wrong detection physics. 1,2-DOG lacks a chromophore. It has no conjugated double bonds and no carbonyl groups (ester linkages) in the side chains. The ether bonds (


) are transparent to standard UV detection (214 nm or 254 nm).

The Solution: You must switch to a "Universal" detector that relies on mass or refractive properties, not light absorption.

Detector TypeSuitabilityMechanismNotes
UV/Vis 🔴 Fail Light AbsorptionWill only detect solvent impurities or contaminants, not 1,2-DOG.
ELSD 🟢 Recommended Light ScatteringEvaporative Light Scattering Detectors (ELSD) are the industry standard for non-chromophoric lipids.
CAD 🟢 Excellent Charged AerosolHigher sensitivity than ELSD; excellent for trace impurity detection.
RI 🟡 Usable Refractive IndexWorks for isocratic methods but cannot be used with gradient elution (baseline drift).

Part 2: Isomer Discrimination (1,2- vs. 1,3-DOG)

Q: I see a small shoulder peak near my main peak. Is this the 1,3-isomer?

A: Likely, but the cause is synthesis, not storage. In ester-linked DAGs, the acyl group migrates from position sn-2 to sn-3 rapidly (acyl migration), forming the thermodynamically stable 1,3-isomer. In 1,2-DOG (Ether Lipid): The octyl chains are attached via ether bonds. These are chemically inert to migration. Therefore, if you detect 1,3-di-O-octylglycerol, it indicates regio-non-specificity during the initial alkylation synthesis , not sample degradation.

How to confirm:

  • NMR (Gold Standard):

    
    C-NMR is the only definitive way to quantify the sn-1,3 vs. sn-1,2 ratio without reference standards.
    
  • HPLC Separation: The 1,3-isomer is more hydrophobic and typically elutes after the 1,2-isomer on Reverse Phase (C18) columns, but before the 1,2-isomer on Normal Phase (Silica) columns due to the accessible hydroxyl group.

Part 3: Validated Analytical Protocols

Protocol A: HPLC-ELSD for Purity Profiling

Use this for quantitative purity checks.

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH C18), 150 x 4.6 mm, 3-5 µm.

  • Detector: ELSD (Drift Tube Temp: 45°C, Gain: 8, Gas Pressure: 3.5 bar).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL (Sample conc: 1-2 mg/mL in Methanol).

Mobile Phase Gradient:

  • Solvent A: 100% Methanol

  • Solvent B: Isopropanol (IPA)[2]

Time (min)% Solvent A (MeOH)% Solvent B (IPA)Phase Description
0.01000Equilibration
2.01000Injection
15.00100Elution of hydrophobic impurities (Tri-alkyl)
20.00100Wash
21.01000Re-equilibration

Interpretation:

  • RT ~4-6 min: Mono-O-octylglycerol (more polar).

  • RT ~8-10 min: 1,2-Di-O-octylglycerol (Target).

  • RT ~12-14 min: Tri-O-octylglycerol (highly hydrophobic impurity).

Protocol B: Rapid TLC Screening

Use this for a quick "Yes/No" check before cell culture.

  • Plate: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Mobile Phase: Hexane : Ethyl Acetate (70 : 30 v/v).

  • Visualization (Critical):

    • Since UV won't work, use Iodine Vapor .

    • Place dried plate in a jar with iodine crystals for 5 minutes.

    • Lipids appear as yellow/brown spots.

  • Rf Values (Approximate):

    • Tri-octyl: ~0.8 (Top)

    • 1,2-DOG: ~0.4 (Middle)

    • Mono-octyl: ~0.1 (Bottom)

Part 4: Troubleshooting Logic & Workflows

Diagram 1: The "No Peaks" Troubleshooting Flow

Use this logic tree when your chromatogram is empty or confusing.

TroubleshootingFlow Start Issue: No Peaks / Low Signal CheckDetector Check Detector Type Start->CheckDetector IsUV Is it UV/Vis? CheckDetector->IsUV IsELSD Is it ELSD/CAD? CheckDetector->IsELSD SwitchDet STOP: 1,2-DOG has no chromophore. Switch to ELSD, CAD, or RI. IsUV->SwitchDet Yes CheckConc Check Sample Prep IsELSD->CheckConc Yes SolventCheck Solvent Mismatch? (Sample in Hexane vs MeOH Mobile Phase) CheckConc->SolventCheck Precipitation Lipid precipitated on injection. Dissolve sample in Mobile Phase A. SolventCheck->Precipitation Yes GainCheck Check ELSD Gain/Temp SolventCheck->GainCheck No Volatile Is Sample Evaporating? (DOG is stable, but check nebulizer temp) GainCheck->Volatile

Caption: Diagnostic logic for resolving signal absence in 1,2-DOG analysis.

Diagram 2: Analytical Workflow for Impurity Profiling

Follow this path to characterize a new batch of material.

AnalyticalWorkflow Sample Raw Sample (1,2-DOG) Prep Dissolve in MeOH (1 mg/mL) Sample->Prep TLC TLC Screen (Hexane/EtOAc) Prep->TLC Visual Iodine Stain (No UV!) TLC->Visual HPLC HPLC-ELSD (C18 Gradient) Visual->HPLC If clean Result1 Single Peak HPLC->Result1 Result2 Multiple Peaks HPLC->Result2 Action1 Pass: Proceed to Assay Result1->Action1 Action2 Fail: Identify Impurity Result2->Action2 Impurity1 Early Elution: Mono-alkylated Action2->Impurity1 Impurity2 Late Elution: Tri-alkylated Action2->Impurity2

Caption: Step-by-step workflow from raw sample to purity validation.

References

  • Relevance: Confirms solubility data and the nature of DAG analogs as PKC activ
  • Avanti Polar Lipids. (n.d.). Analysis of Neutral Lipids by HPLC-ELSD. Retrieved from [Link]

    • Relevance: Establishes ELSD as the standard detection method for neutral lipids lacking chromophores.
  • Togashi, K., et al. (2009). "Effects of ether vs. ester linkage on lipid bilayer structure." Journal of Structural Biology. Retrieved from [Link]

    • Relevance: Provides the mechanistic basis for the chemical stability of ether linkages compared to ester linkages.
  • Reddy, L.H., et al. (2022). "A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

    • Relevance: Validates the use of Methanol/Water/TFA gradients for lipid impurity profiling.

Sources

Troubleshooting

Technical Support Center: 1,2-di-O-octylglycerol (1,2-DOG) in Mixed Lipid Systems

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,2-di-O-octylglycerol (1,2-DOG) —a cell-permeable, ether-linked dia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,2-di-O-octylglycerol (1,2-DOG) —a cell-permeable, ether-linked diacylglycerol (DAG) analog primarily used for the sustained activation of Protein Kinase C (PKC).

Because 1,2-DOG fundamentally alters the biophysical properties of lipid bilayers, improper molar ratios frequently lead to catastrophic formulation failures. This guide synthesizes structural biophysics with field-proven methodologies to help you troubleshoot phase separation, optimize liposome stability, and ensure reproducible cellular signaling.

Part 1: Biophysical Principles & Quantitative Data

To understand how to troubleshoot 1,2-DOG formulations, you must first understand the causality of its behavior in a lipid bilayer.

Unlike cylindrical structural lipids such as phosphatidylcholine (PC), 1,2-DOG lacks a bulky hydrophilic headgroup. This gives the molecule a conical geometry , which inherently induces negative membrane curvature. When incorporated into a mixed lipid system, 1,2-DOG burrows into the hydrophobic core, forming hydrogen bonds with the backbone carbonyl oxygens of neighboring lipids, which initially causes membrane thinning[1].

As the molar ratio of 1,2-DOG increases, the localized membrane tension forces the lipid mixture to transition from a stable lamellar bilayer (


) into non-bilayer structures, such as the inverted hexagonal (

) or cubic (

) phases[1]. This phase transition is the primary cause of macroscopic phase separation and liposome disintegration.
Table 1: Molar Ratio Thresholds and Biophysical Effects
1,2-DOG Molar RatioMembrane PhaseBiophysical EffectRecommended Application
0% - 5% Lamellar (

)
Stable incorporation, slight membrane thinning (~2.5 Å decrease in thickness).Baseline PKC activation assays.
10% - 20% Lamellar with packing defectsIncreased fluidity; exposes hydrophobic patches to the aqueous environment.Optimal for sustained PKC signaling & cellular delivery.
25% - 30% TransitionalLocalized phase separation; formation of 1,2-DOG-rich lipid droplets.Fusogenic studies; requires strict thermodynamic control.
> 30% Inverted Hexagonal (

) / Cubic (

)
Macroscopic phase separation; complete liposome rupture and precipitation.Not recommended for stable mixed lipid systems.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my liposome formulation precipitate and turn cloudy when I increase the 1,2-DOG concentration above 30 mol%? A1: This is a direct result of exceeding the thermodynamic threshold for the lamellar phase. Because 1,2-DOG is a conical lipid, high concentrations force the membrane to adopt an inverted hexagonal (


) phase[1]. This causes the liposomes to rupture, leading to macroscopic separation between the lipid and aqueous phases. To fix this, cap your 1,2-DOG concentration at 20 mol% and ensure your structural lipids (e.g., DSPC or POPC) have a cylindrical geometry that strongly favors flat bilayers to counterbalance the negative curvature.

Q2: My in vitro PKC activation is inconsistent or decays rapidly. How can I achieve sustained signaling? A2: Inconsistent activation usually stems from two formulation errors:

  • Linkage Chemistry: Ensure you are using the ether-linked 1,2-di-O-octylglycerol rather than the ester-linked 1,2-dioctanoyl-sn-glycerol. Ether linkages are highly resistant to intracellular degradation by lipases and diacylglycerol kinases, preventing rapid metabolic clearance and providing sustained PKC activation[2].

  • Missing Co-factors: Conventional PKC isoforms require phosphatidylserine (PS) and calcium to translocate to the membrane before they can bind the C1 domain of your DAG analog[3]. Ensure your mixed lipid system contains at least 15-20 mol% PS to create the necessary anionic surface charge for PKC docking.

Q3: I am experiencing a high Polydispersity Index (PDI > 0.3) and frequent membrane clogging during extrusion. How do I resolve this? A3: 1,2-DOG creates lipid packing defects—areas where the distance between adjacent phospholipids is increased. If you extrude the mixture below the phase transition temperature (


) of your bulk structural lipid, these hydrophobic defects act as nucleation sites for aggregation.
Solution: Always extrude the liposomes at least 10°C above the 

of your highest-melting lipid (e.g., >65°C if using DSPC) to ensure the membrane is in a highly fluid state, allowing the 1,2-DOG to distribute evenly across the bilayer leaflets.

Part 3: Self-Validating Experimental Protocol

Formulation of 1,2-DOG/PC/PS Liposomes for PKC Activation

This protocol utilizes a self-validating feedback loop. Do not proceed to cellular assays if the physical validation steps (Step 4) fail.

Step 1: Lipid Film Preparation

  • Dissolve your lipids in chloroform at a molar ratio of 60:20:20 (POPC : DOPS : 1,2-DOG) .

  • Transfer the mixture to a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator under a gentle stream of nitrogen or argon to form a thin, uniform lipid film.

  • Place the flask under a high vacuum for at least 2 hours to remove trace solvent.

Step 2: Hydration

  • Hydrate the lipid film with a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a final total lipid concentration of 10 mM.

  • Vortex vigorously for 5 minutes. The suspension will appear milky, consisting of multilamellar vesicles (MLVs).

Step 3: Extrusion

  • Heat the extruder block and the lipid suspension to 40°C (well above the

    
     of POPC and DOPS).
    
  • Pass the suspension through a polycarbonate membrane with a 100 nm pore size for a minimum of 11 passes. Note: An odd number of passes ensures the final extrudate ends up in the clean collection syringe.

Step 4: Self-Validation (Quality Control)

  • Dynamic Light Scattering (DLS): Measure the Z-average size and PDI.

    • Pass Criteria: Size = 90–120 nm; PDI < 0.15.

    • Failure: If PDI > 0.2, the 1,2-DOG has likely caused localized phase separation. Re-heat and re-extrude.

  • Visual Inspection: The solution should be slightly opalescent but completely translucent. Any milky white precipitation indicates the 1,2-DOG has transitioned to an

    
     phase, and the batch must be discarded[1].
    

Part 4: Logical Workflow Visualization

The following diagram illustrates the critical decision matrix for formulating 1,2-DOG lipid systems and the resulting biological pathway for PKC activation.

G A Lipid Mixture (PC : PS : 1,2-DOG) B Molar Ratio Check A->B C Ratio < 20 mol% (Lamellar Phase) B->C Optimal D Ratio > 30 mol% (H_II Phase) B->D Excessive E Extrusion & Sizing (Stable Liposomes) C->E F Macroscopic Phase Separation D->F Membrane Rupture G Cellular Delivery E->G DLS Validated H PKC C1-Domain Binding (Sustained Activation) G->H Ether-linkage resists lipase degradation

Workflow of 1,2-DOG liposome formulation and its pathway to sustained PKC activation.

References

  • Phase separation in lipid-based nanoparticles: exploring the nano-bio interface. Scholarly Publications Leiden University. Available at:

  • [1] Fate of Liposomes in the Presence of Phospholipase C and D: From Atomic to Supramolecular Lipid Arrangement. ACS Central Science. Available at:

  • [3] Localized Biphasic Changes in Phosphatidylinositol-4,5-Bisphosphate at Sites of Phagocytosis. PMC / National Institutes of Health. Available at:

  • [2] (+/-)-3-O-benzyl-1,2-di-O-octyl-sn-glycerol (Synthesis of diacylglycerol analogues as potential second-messenger antagonists and inhibitors of protein kinase C). MolAid. Available at:

Sources

Reference Data & Comparative Studies

Validation

Validating PKC Translocation: A Comparative Guide to 1,2-di-O-octylglycerol (DiC8) vs. PMA

Protein Kinase C (PKC) is a ubiquitous family of serine/threonine kinases that govern cellular proliferation, differentiation, and apoptosis. For conventional and novel PKC isoforms, activation is synonymous with spatial...

Author: BenchChem Technical Support Team. Date: March 2026

Protein Kinase C (PKC) is a ubiquitous family of serine/threonine kinases that govern cellular proliferation, differentiation, and apoptosis. For conventional and novel PKC isoforms, activation is synonymous with spatial relocation—translocating from the cytosol to the plasma membrane or other subcellular compartments upon binding diacylglycerol (DAG) at their C1 domains.

When validating PKC translocation in vitro, researchers must choose between physiological DAG analogs, such as 1,2-di-O-octylglycerol (1,2-DOG or DiC8) , and pharmacological phorbol esters like Phorbol 12-myristate 13-acetate (PMA) . While both agents drive PKC to the membrane, their divergent metabolic stabilities dictate entirely different kinetic profiles and long-term cellular outcomes[1].

This guide provides an objective, data-driven comparison of DiC8 and PMA, detailing the causality behind their mechanisms and providing self-validating experimental protocols for your assays.

Mechanistic Foundations: Causality in PKC Activation

To understand why DiC8 and PMA yield different experimental results, one must examine their interaction with the PKC C1 domain and their subsequent metabolic fate.

  • 1,2-di-O-octylglycerol (DiC8): DiC8 is a cell-permeable, short-chain (C8) analog of endogenous diacylglycerol. It binds the C1 domain, recruiting PKC to the membrane[2]. However, because it mimics physiological DAG, DiC8 is rapidly metabolized by cellular DAG kinases and lipases. This rapid clearance means the pool of available DiC8 is quickly depleted, resulting in a transient activation profile where PKC returns to the cytosol within 1 to 3 hours[1],[3].

  • PMA (Phorbol Ester): PMA binds the exact same C1 domain but with an affinity orders of magnitude higher than endogenous DAG. Crucially, PMA is highly lipophilic and structurally resistant to DAG-metabolizing enzymes. This resistance locks PKC in a sustained , membrane-bound conformation[1].

The Downregulation Consequence: The sustained membrane anchoring induced by PMA exposes the hinge region of PKC to phosphatases and ubiquitin ligases. Consequently, prolonged PMA exposure (typically >4–6 hours) leads to the proteasomal degradation and profound depletion (downregulation) of the kinase[1]. In contrast, prolonged or repeated stimulation with DiC8 fails to engage these desensitization mechanisms to the same extent, allowing PKC to remain viable without massive degradation[3].

G Cytosol Inactive PKC (Cytosolic Pool) Membrane Active PKC (Membrane-Bound) Cytosol->Membrane C1 Domain Binding Membrane->Cytosol Rapid Metabolism (DiC8 Only) Degradation PKC Downregulation (Proteasomal Degradation) Membrane->Degradation Chronic Anchoring (PMA Only) DiC8 1,2-DOG (DiC8) Physiological Analog DiC8->Membrane Transient Activation PMA PMA Pharmacological Ester PMA->Membrane Sustained Activation

Divergent pathways of PKC translocation and downregulation induced by DiC8 versus PMA.

Comparative Data Summary

When designing an assay, selecting the right activator depends on whether you are studying physiological signaling dynamics or require a robust, non-reversible positive control.

Table 1: Quantitative and Phenotypic Comparison
Feature1,2-di-O-octylglycerol (DiC8)Phorbol 12-myristate 13-acetate (PMA)
Chemical Nature Short-chain DAG analogPhorbol ester
Working Concentration 10 – 100 µg/mL (approx. 20 – 100 µM)10 nM – 1 µM
Metabolic Stability Low (Rapidly converted by DAG kinases)High (Resistant to cellular metabolism)
Translocation Onset Rapid (Seconds to minutes)Rapid (Seconds to minutes)
Translocation Duration Transient (Reverses within 1–3 hours)Sustained (Persists for hours to days)
PKC Downregulation Minimal to None (Enzyme remains intact)Profound (Depletion via proteasome)
Primary Use Case Studying reversible, physiological DAG signalingPositive control for max activation or depletion

Experimental Methodologies

To ensure scientific integrity, translocation assays must be self-validating. This requires tracking both the onset of membrane association and the subsequent fate of the protein (reversal vs. degradation).

Workflow Start Cell Preparation (Serum Starvation) Split Treatment Assignment Start->Split Trt_DiC8 DiC8 Treatment (Transient Dynamics) Split->Trt_DiC8 Trt_PMA PMA Treatment (Sustained Dynamics) Split->Trt_PMA Assay1 Live-Cell Imaging (Spatial Resolution) Trt_DiC8->Assay1 Assay2 Subcellular Fractionation (Quantitative Validation) Trt_DiC8->Assay2 Trt_PMA->Assay1 Trt_PMA->Assay2

Standardized experimental workflow for validating PKC translocation.

Protocol 1: Live-Cell Confocal Microscopy (GFP-PKC)

This method provides real-time spatial resolution of PKC movement. Using GFP-tagged C1 domains or full-length PKC allows for the direct visualization of DAG signaling in living cells[2].

Step-by-Step Workflow:

  • Transfection: Transfect cells (e.g., HeLa or CHO) with a GFP-PKC construct (e.g., PKCα-GFP) using a standard lipofection reagent. Allow 24–48 hours for expression.

  • Equilibration: Wash cells and replace media with a serum-free imaging buffer (e.g., HBSS with 20 mM HEPES) for 2 hours prior to imaging to reduce basal PKC activation.

  • Baseline Imaging: Mount the cells on a temperature-controlled confocal microscope stage (37°C). Capture baseline images every 15 seconds for 2 minutes to establish the cytosolic localization of the GFP signal.

  • Stimulation & Acquisition:

    • DiC8 Cohort: Add DiC8 to a final concentration of 50 µg/mL.

    • PMA Cohort: Add PMA to a final concentration of 100 nM.

  • Time-Lapse Analysis: Continue capturing images every 15–30 seconds for 30 minutes.

  • Data Interpretation: Calculate the Membrane-to-Cytosol fluorescence ratio. Both DiC8 and PMA will show a rapid spike in membrane fluorescence[2]. If imaging is extended to 3 hours, the DiC8 signal will redistribute back to the cytosol, whereas the PMA signal will remain locked at the membrane[3].

Protocol 2: Subcellular Fractionation & Western Blotting

Fractionation provides biochemical quantification of endogenous PKC distribution, avoiding potential artifacts introduced by bulky GFP tags.

Step-by-Step Workflow:

  • Treatment: Plate cells in 10 cm dishes and serum-starve overnight. Treat separate dishes with Vehicle (DMSO), DiC8 (50 µg/mL), or PMA (100 nM) for discrete time points (e.g., 5 min, 30 min, 3 hours, 24 hours).

  • Harvest & Lysis: Wash cells with ice-cold PBS. Scrape cells into a hypotonic lysis buffer (20 mM Tris-HCl pH 7.4, 2 mM EDTA, 0.5 mM EGTA, supplemented with protease and phosphatase inhibitors). Dounce homogenize (20-30 strokes).

  • Ultracentrifugation: Centrifuge the homogenate at 100,000 × g for 30 minutes at 4°C.

    • Supernatant: This is the Cytosolic Fraction .

  • Membrane Solubilization: Resuspend the pellet in the same lysis buffer supplemented with 1% Triton X-100. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes.

    • Supernatant: This is the Membrane Fraction .

  • Western Blotting: Resolve equal amounts of protein from both fractions via SDS-PAGE. Probe with isoform-specific anti-PKC antibodies. Use GAPDH/Tubulin as a cytosolic loading control and Na+/K+ ATPase or Cadherin as a membrane loading control.

  • Data Interpretation: At 5 minutes, both DiC8 and PMA will show a shift of the PKC band from the cytosolic to the membrane fraction. At 24 hours, the DiC8-treated cells will show normal PKC levels back in the cytosol, whereas the PMA-treated cells will show a near-total absence of the PKC band in both fractions due to downregulation[1],[3].

Conclusion

The choice between 1,2-di-O-octylglycerol and PMA is not merely a matter of preference; it fundamentally alters the biological system being studied. PMA is an excellent pharmacological tool for forcing maximum, sustained PKC activation or for studying the mechanisms of kinase depletion. However, for researchers aiming to model the transient, reversible nature of endogenous lipid signaling without triggering artifactual protein degradation, DiC8 remains the superior, physiologically relevant standard.

References
  • Sustained activation of protein kinase C is essential to HL-60 cell differentiation to macrophage Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Green Fluorescent Protein (GFP)-tagged Cysteine-rich Domains from Protein Kinase C as Fluorescent Indicators for Diacylglycerol Signaling in Living Cells Source: Journal of Cell Biology / Rockefeller University Press URL:[Link]

  • Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Mass spectrometry characterization and identification of 1,2-di-O-octylglycerol

A Comparative Guide to the Mass Spectrometry Characterization and Identification of 1,2-di-O-octylglycerol Introduction: The Analytical Challenge of Ether Lipids 1,2-di-O-octylglycerol is a dialkylglycerol (DAG), a class...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometry Characterization and Identification of 1,2-di-O-octylglycerol

Introduction: The Analytical Challenge of Ether Lipids

1,2-di-O-octylglycerol is a dialkylglycerol (DAG), a class of neutral lipids characterized by two alkyl chains linked to a glycerol backbone via ether bonds. Unlike their more common diacylglycerol counterparts which have ester linkages, the stability of the ether bond presents unique analytical challenges and imparts distinct biochemical properties. Accurate identification and characterization are crucial, particularly when used as internal standards in lipidomics, as non-hydrolyzable signaling molecule analogs, or as components in drug delivery systems.

Mass spectrometry (MS) stands as the premier analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. However, the choice of ionization method, mass analyzer, and experimental design is critical for achieving unambiguous identification. This guide will compare various MS strategies, providing the rationale and supporting data to empower researchers in selecting the optimal method for their application.

Core Principles: Ionization and Analysis of Dialkylglycerols

The primary challenge in analyzing neutral lipids like 1,2-di-O-octylglycerol is their lack of a readily ionizable functional group.[1][2] Consequently, ionization is typically achieved through the formation of adducts with cations in the gas phase.

Ionization Technique Comparison:

  • Electrospray Ionization (ESI): This is the most widely used "soft" ionization technique for lipid analysis.[3] For dialkylglycerols, ESI in positive ion mode is highly effective when a source of cations is available in the solvent system. The formation of ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts is common.[4][5] Ammonium adducts are often preferred for tandem MS (MS/MS) experiments as they tend to fragment more predictably and at lower collision energies than the highly stable sodium adducts.[5] Negative ion ESI has also been shown to ionize DAGs as dimer ions, offering an alternative analytical route.[1][2]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar molecules and is less susceptible to matrix effects than ESI. For acylglycerols, APCI often yields ammonium adduct molecular ions ([M+NH₄]⁺) and provides valuable fragment ions that can help in structure elucidation.[6] It can be a robust alternative, particularly when coupled with normal-phase liquid chromatography.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a high-throughput technique primarily used for direct analysis of samples from a solid phase.[7] While powerful for profiling lipids in tissue sections, it can be more challenging for quantitative analysis and may produce complex spectra with various adducts and fragment ions, requiring careful interpretation.[7]

For the purposes of detailed structural characterization, ESI is generally the method of choice due to its gentle nature and the predictable fragmentation of its adducts.

Mass Spectrometric Profile of 1,2-di-O-octylglycerol

To identify an unknown compound, one must first predict its mass and fragmentation pattern. 1,2-di-O-octylglycerol consists of a glycerol backbone (C₃H₈O₃) with two octyl (C₈H₁₇) chains attached via ether linkages at the sn-1 and sn-2 positions, leaving a free hydroxyl group at the sn-3 position.

Molecular Formula: C₁₉H₄₀O₃ Monoisotopic Mass: 316.2977 Da

Expected Precursor Ions (High-Resolution MS):

Adduct Formula Calculated m/z
[M+H]⁺ C₁₉H₄₁O₃⁺ 317.3050
[M+NH₄]⁺ C₁₉H₄₄NO₃⁺ 334.3316

| [M+Na]⁺ | C₁₉H₄₀O₃Na⁺ | 339.2870 |

Collision-Induced Dissociation (CID) and Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of dialkylglycerols is distinct from diacylglycerols. Instead of losing a neutral fatty acid, the primary fragmentation pathways involve the cleavage of the ether bonds and the glycerol backbone.

When analyzing the preferred ammonium adduct ([M+NH₄]⁺, m/z 334.33), the most characteristic fragmentation involves the neutral loss of an octyl alcohol (C₈H₁₇OH) plus ammonia (NH₃). Another key fragmentation is the loss of one of the alkyloxy groups from the glycerol backbone.

A proposed fragmentation pathway for the [M+NH₄]⁺ adduct of 1,2-di-O-octylglycerol is detailed below. This pattern is extrapolated from the known behavior of similar ether lipids, such as 1,2-di-O-hexadecyl-rac-glycerol.[8][9]

cluster_precursor Precursor Ion cluster_fragments Product Ions (MS/MS) p1 [1,2-di-O-octylglycerol + NH₄]⁺ m/z = 334.33 f1 Loss of NH₃ [M+H]⁺ m/z = 317.31 p1->f1 -NH₃ f2 Loss of Octanol + NH₃ [M+NH₄ - C₈H₁₈O - NH₃]⁺ m/z = 185.15 p1->f2 - (C₈H₁₈O + NH₃) f3 Loss of Octyloxy group [M+NH₄ - C₈H₁₇O]⁺ m/z = 205.19 p1->f3 - C₈H₁₇O• f4 Octyl Cation [C₈H₁₇]⁺ m/z = 113.13 f3->f4 - C₃H₆O₂

Caption: Proposed MS/MS fragmentation of 1,2-di-O-octylglycerol ammonium adduct.

Comparison of Analytical Methodologies

The optimal analytical strategy depends on the sample matrix, required sensitivity, and whether quantification is needed. Below is a comparison of common MS-based approaches.

FeatureDirect Infusion ESI-MS/MSLC-ESI-MS/MSGC-MS (with Derivatization)
Throughput HighMedium to LowLow
Sample Prep Minimal (dilute and shoot)Moderate (extraction)Complex (extraction & derivatization)
Specificity Lower (isobaric interference)High (chromatographic separation)High (chromatographic separation)
Sensitivity GoodExcellentGood to Excellent
Structural Info Good (MS/MS)Good (MS/MS + retention time)Excellent (fragmentation library)
Key Advantage SpeedIsomer separation, matrix removalHigh chromatographic resolution
Key Disadvantage Ion suppression, no isomer dataLonger analysis timeRequires derivatization, thermal stability
Reference [4][10][11][12]

Expert Insights:

  • For pure standards or simple mixtures: Direct infusion ESI-MS/MS is a rapid and effective method for identity confirmation.

  • For complex biological matrices: Coupling liquid chromatography to the mass spectrometer (LC-MS) is essential. A C18 or C30 reversed-phase column can effectively separate the nonpolar 1,2-di-O-octylglycerol from more polar lipids, reducing ion suppression and allowing for the differentiation of isomers.[11]

  • For volatile matrices or when high-resolution GC is desired: GC-MS is a viable alternative, but it requires derivatization of the free hydroxyl group (e.g., silylation) to increase volatility and prevent unwanted interactions with the column.[12] The resulting mass spectra can be compared against established libraries for confident identification.

Experimental Workflow & Protocols

A robust analytical workflow ensures reproducibility and accuracy. The following diagram and protocol outline a standard LC-MS/MS approach.

cluster_workflow LC-MS/MS Workflow for 1,2-di-O-octylglycerol s1 Sample Preparation (e.g., Lipid Extraction) s2 LC Separation (Reversed-Phase C18/C30) s1->s2 s3 Ionization (Positive Mode ESI) s2->s3 s4 Full Scan MS (Detect Precursor Ion, m/z 334.33) s3->s4 s5 Data-Dependent MS/MS (Fragment Precursor Ion) s4->s5 s6 Data Analysis (Confirm Fragments & Retention Time) s5->s6

Caption: A typical experimental workflow for LC-MS/MS analysis.

Protocol: LC-ESI-MS/MS Identification

This protocol is designed for the identification of 1,2-di-O-octylglycerol in a lipid extract.

1. Sample Preparation (Lipid Extraction): a. To 100 µL of sample (e.g., cell lysate, plasma), add 400 µL of a 1:1 (v/v) mixture of methanol and methyl-tert-butyl ether (MTBE). b. Vortex vigorously for 1 minute. c. Add 200 µL of water, vortex again for 30 seconds, and centrifuge at 14,000 x g for 5 minutes. d. Carefully collect the upper organic layer, which contains the lipids. e. Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in 100 µL of 9:1 (v/v) methanol:chloroform.

2. Liquid Chromatography Conditions:

  • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.
  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.
  • Gradient:
  • 0-2 min: 30% B
  • 2-15 min: Linear gradient to 100% B
  • 15-20 min: Hold at 100% B
  • 20.1-25 min: Return to 30% B (re-equilibration).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 45 °C.

3. Mass Spectrometry Conditions (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas Temperature: 350 °C.
  • Scan Mode: Data-Dependent Acquisition (DDA).
  • MS1 (Full Scan): Mass range m/z 100-1000.
  • MS2 (Product Ion Scan): Isolate and fragment the most intense ions from the MS1 scan, with a focus on m/z 334.33 ± 0.5.
  • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to generate a rich fragmentation spectrum.

4. Data Analysis & Validation: a. Extract the ion chromatogram for m/z 334.3316 (for the [M+NH₄]⁺ adduct). b. Verify that the peak appears at the expected retention time for a C19 lipid. c. Analyze the corresponding MS/MS spectrum and confirm the presence of characteristic product ions (e.g., m/z 317.31, 185.15, 205.19). d. Ensure the measured mass accuracy for both precursor and fragment ions is within an acceptable range (typically < 5 ppm for high-resolution instruments).[11]

Conclusion

The unambiguous characterization of 1,2-di-O-octylglycerol is readily achievable with modern mass spectrometry. While direct infusion ESI-MS/MS offers a rapid screening method, the coupling of liquid chromatography to a high-resolution mass spectrometer provides the highest degree of confidence through chromatographic separation and accurate mass measurement of both precursor and product ions. The choice of an ammonium adduct in positive ESI mode yields a predictable fragmentation pattern centered on the loss of the ether-linked alkyl chains, providing a distinct signature for this class of molecules. By understanding the principles of ionization and fragmentation outlined in this guide, researchers can develop and validate robust methods for the confident identification of 1,2-di-O-octylglycerol and related ether lipids in a variety of scientific applications.

References

  • Hauth, F., et al. (2018). Quantification of Signaling Lipids by Nano-Electrospray Ionization Tandem Mass Spectrometry (Nano-ESI MS/MS). PMC. Available at: [Link]

  • Murphy, R. C., et al. (2011). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. PMC. Available at: [Link]

  • Korf, A., et al. (2014). Dimer ion formation and intermolecular fragmentation of 1,2-diacylglycerols revealed by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry for more comprehensive lipid analysis. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Duffin, K. L., Henion, J. D., & Shieh, J. J. (1991). Electrospray and Tandem Mass Spectrometric Characterization of Acylglycerols. Analytical Chemistry. Available at: [Link]

  • Heim, C., et al. (2009). Spectral characterisation of eight glycerolipids and their detection in natural samples using time-of-flight secondary ion mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Suzuki, A., et al. (1978). Studies on trimethylsilyl derivatives of 1,2-dialkylglycerols by gas-liquid chromatography mass spectrometry. Biomedical Mass Spectrometry. Available at: [Link]

  • Konstantinova, E. V., & Doroshenko, V. M. (2006). by Electrospray Ionization Mass Spectrometry An Instrumental Analysis Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

  • McEwen, C. N., & Trimpin, S. (2022). Nonconventional Alternatives to LC–MS. LCGC International. Available at: [Link]

  • Myers, D. S., et al. (2011). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Asbury, G. R. (2019). Characterization of Lipids by MALDI Mass Spectrometry. AOCS. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Lund University. (n.d.). Comparing three methods for lipid identification using mass spectrometry - Data-independent, data-dependent and targeted acquisition. Lund University Publications. Available at: [Link]

  • Laakso, P., & Kallio, H. (2000). Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Lee, H., et al. (2018). Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass Spectrometry. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Jenkins, C. M., et al. (2010). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. PMC. Available at: [Link]

  • Korf, A., et al. (2014). Dimer ion formation and intermolecular fragmentation of 1,2-diacylglycerols revealed by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry for more comprehensive lipid analysis. ResearchGate. Available at: [Link]

Sources

Validation

Comparative kinetics of 1,2-di-O-octylglycerol and long-chain diacylglycerols

This guide provides a rigorous technical comparison between 1,2-di-O-octyl-sn-glycerol (a synthetic, ether-linked, short-chain analogue) and long-chain diacylglycerols (physiological, ester-linked activators). It address...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 1,2-di-O-octyl-sn-glycerol (a synthetic, ether-linked, short-chain analogue) and long-chain diacylglycerols (physiological, ester-linked activators).

It addresses the critical distinction often overlooked in experimental design: the impact of the ether vs. ester linkage on metabolic stability and the acyl chain length on membrane kinetics.

Executive Summary

In the study of Protein Kinase C (PKC) signaling and lipid metabolism, the choice of diacylglycerol (DAG) probe dictates the kinetic profile of the experiment.

  • 1,2-di-O-octyl-sn-glycerol (Ether-DAG): A synthetic, cell-permeable analogue. Its primary utility lies in its metabolic stability . The ether linkages render it resistant to diacylglycerol kinases (DGK) and lipases, allowing for "clamped" lipid concentrations and sustained membrane residence. Note: Unlike its ester counterpart (1,2-dioctanoyl-sn-glycerol/DiC8), ether-DAGs often exhibit altered efficacy or can act as competitive inhibitors depending on the PKC isoform.

  • Long-Chain Diacylglycerols (e.g., SAG, DOG): The physiological activators. They are characterized by rapid metabolic turnover (transient signaling) and poor aqueous solubility, necessitating specific delivery systems (liposomes/mixed micelles) for in vitro use.

Key Decision Matrix:

Feature 1,2-di-O-octylglycerol (Ether) Long-Chain DAGs (Ester)
Linkage Type Ether (C-O-C) Ester (C-O-C=O)
Metabolic Stability High (Resistant to DGK/Lipase) Low (Rapidly metabolized to PA or MAG)
Cell Permeability High (Spontaneous transfer) Low (Requires fusion/transport)
Signaling Duration Sustained / Persistent Transient (Pulse-like)

| Primary Application | Metabolic stability studies; Sustained activation models | Physiological signaling; Membrane curvature studies |[1][2][3]

Mechanistic Foundation: Structure-Function Kinetics

The kinetic divergence between these molecules stems from two structural modifications: the linkage chemistry and the hydrophobic tail length .

The Ether vs. Ester Blockade (Metabolic Kinetics)

The defining feature of 1,2-di-O-octylglycerol is the replacement of the ester bond with an ether bond.

  • Physiological Pathway: Endogenous DAGs are terminated by Diacylglycerol Kinase (DGK) , which phosphorylates the free hydroxyl group to form Phosphatidic Acid (PA), or by DAG Lipases . This reaction relies on the specific orientation of the ester carbonyls and the nucleophilic attack capability.

  • The Ether Block: The ether linkage lacks the carbonyl oxygen required for the precise substrate alignment in the catalytic site of many esterases and kinases. Consequently, 1,2-di-O-octylglycerol is not readily converted to PA, leading to a half-life (

    
    ) that far exceeds the millisecond-to-second scale of endogenous DAGs.
    
Chain Length and Membrane Dynamics (Physical Kinetics)
  • Long-Chain (C16-C20): These lipids possess a high partition coefficient (

    
    ). Once inserted into the membrane, they remain anchored, influencing local curvature and recruiting C1-domain proteins (like PKC). However, they cannot spontaneously flip-flop or exit the membrane easily.
    
  • Short-Chain (C8 - Octyl): The shortened chains reduce hydrophobicity, allowing the molecule to exist in equilibrium between the aqueous phase and the membrane. This enables rapid cell entry (permeability) but also facilitates rapid "washout" if the extracellular buffer is changed.

Kinetic Performance Analysis

Activation Profiles

The following table summarizes the kinetic differences in PKC activation and membrane residence.

Parameter1,2-di-O-octylglycerol (Ether)1,2-dioleoyl-sn-glycerol (Long-Chain Ester)
Onset of Action Rapid (< 30 sec) due to direct permeation.Slow/Variable (depends on delivery: liposomes vs. solvent).
Duration of Signal Persistent. Signal does not decay via metabolism.Transient. Signal decays as lipid is phosphorylated to PA.
Metabolic Fate Accumulates in membranes; minimal conversion.Converted to Phosphatidic Acid (PA) or Monoacylglycerol.
PKC Isoform Selectivity Variable. Can act as partial agonist or antagonist.Full agonist for cPKC and nPKC isoforms.
Pathway Visualization

The diagram below illustrates the metabolic blockade introduced by the ether linkage.

LipidKinetics Extracellular Extracellular Environment EtherDAG 1,2-di-O-octylglycerol (Ether-DAG) Extracellular->EtherDAG Rapid Permeation EsterDAG Long-Chain DAG (Ester-DAG) Extracellular->EsterDAG Requires Liposome/Carrier Membrane Plasma Membrane PKC_Active PKC-DAG Complex (Active) Membrane->PKC_Active Recruitment EtherDAG->Membrane PA Phosphatidic Acid (PA) EtherDAG->PA BLOCKED (Metabolically Stable) EsterDAG->Membrane EsterDAG->PA Rapid Phosphorylation PKC_Inactive PKC (Cytosolic) PKC_Inactive->PKC_Active DGK DAG Kinase (DGK) DGK->PA

Caption: Comparative metabolic fate. Ester-DAGs are rapidly cleared by DGK, while Ether-DAGs persist, maintaining PKC recruitment.

Experimental Protocols

To validate these kinetic differences, the following protocols utilize PKC translocation as a readout for lipid activity and persistence.

Protocol A: Kinetic Persistence Assay (Confocal Microscopy)

Objective: Measure the duration of PKC membrane translocation induced by Ether vs. Ester DAGs.

Materials:

  • Cells expressing GFP-PKC

    
     or GFP-PKC
    
    
    
    .
  • Compound A: 1,2-di-O-octyl-sn-glycerol (10 µM final).

  • Compound B: 1,2-dioctanoyl-sn-glycerol (DiC8 - Ester Control) or soluble Long-chain DAG.

  • Imaging Buffer (HBSS with Ca2+).

Workflow:

  • Baseline: Image cells for 2 minutes to establish cytosolic distribution.

  • Induction: Add lipid agonist (10 µM) directly to the bath.

  • Acquisition: Image every 15 seconds for 30 minutes.

  • Washout (Critical Step): At t=30 min, replace buffer 3x with lipid-free BSA-containing buffer.

    • Observation: Short-chain lipids (both ether and ester) will wash out, reversing translocation.

    • Metabolism Check: To test metabolism without washout, leave the lipid in the bath.

      • Ester (DiC8): Signal may slowly decline over 30-60 mins as cells metabolize it (cell type dependent).

      • Ether: Signal remains plateaued indefinitely until toxicity or washout.

Protocol B: DGK Resistance Assay (In Vitro)

Objective: Confirm the resistance of 1,2-di-O-octylglycerol to phosphorylation.

Workflow:

  • Prepare mixed micelles: 5 mol% DAG (Ether or Ester) in PS/Triton X-100.

  • Add purified Diacylglycerol Kinase (DGK) enzyme and

    
    .
    
  • Incubate at 30°C for 5, 10, and 30 minutes.

  • Extract lipids (Bligh-Dyer method).

  • Separate via TLC (Thin Layer Chromatography).[4]

  • Readout:

    • Ester Lane: Appearance of radioactive Phosphatidic Acid (PA) spot.

    • Ether Lane: Absence of phosphorylated product.

Workflow Visualization

ProtocolWorkflow Start Start: GFP-PKC Expressing Cells Baseline 1. Baseline Imaging (2 mins) Start->Baseline AddLipid 2. Add Lipid Agonist (10 µM) Baseline->AddLipid Branch Lipid Type AddLipid->Branch EtherPath 1,2-di-O-octylglycerol (Ether) Branch->EtherPath EsterPath Long-Chain/Ester DAG Branch->EsterPath ObsEther Result: Sustained Translocation (No Metabolic Decay) EtherPath->ObsEther ObsEster Result: Transient Translocation (Rapid Decay to Cytosol) EsterPath->ObsEster Washout 3. Washout Step (BSA Buffer) ObsEther->Washout ObsEster->Washout Reversal Translocation Reversal (Due to desorption, not metabolism) Washout->Reversal Short chain only

Caption: Experimental workflow to distinguish kinetic persistence vs. washout reversibility.

Critical Technical Considerations

Solubility vs. Delivery
  • 1,2-di-O-octylglycerol: Soluble in DMSO or Ethanol. Can be added directly to cell media (final solvent <0.1%).

  • Long-Chain DAGs: Practically insoluble in water. Adding DMSO stocks directly to media results in precipitation and inactive "oil slicks." Must be sonicated into lipid vesicles (e.g., Phosphatidylserine/DAG vesicles) or delivered via specific carrier proteins for valid kinetic data.

The "Activation" Caveat

Researchers often confuse 1,2-di-O-octyl-sn-glycerol (Ether) with 1,2-dioctanoyl-sn-glycerol (Ester, often abbreviated as DiC8).

  • DiC8 (Ester): The gold standard for activating PKC in a cell-permeable manner.

  • Di-O-octyl (Ether): While it binds C1 domains, it may act as a weak agonist or even an antagonist depending on the context. Always run a DiC8 control if your goal is activation. Use the Ether variant specifically when metabolic stability is the variable of interest.

References

  • Heymans, F., et al. (1987). "Alkylether analogues of diacylglycerol as activators of protein kinase C." Biochimica et Biophysica Acta (BBA).

  • Nishizuka, Y. (1992). "Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C." Science.

  • Goñi, F. M., & Alonso, A. (1999). "Structure and functional properties of diacylglycerols in membranes." Progress in Lipid Research.

  • Eichholtz, T., et al. (1993). "A diacylglycerol kinase inhibitor, R59022, potentiates diacylglycerol-induced protein kinase C activation." Journal of Biological Chemistry.

  • Cayman Chemical. "1,2-dioctanoyl-sn-glycerol Product Information." Cayman Chemical Product Guide.

Sources

Comparative

NMR Spectral Data Analysis for Validating 1,2-di-O-octylglycerol Structure: A Comparative Guide

As a Senior Application Scientist specializing in lipid biophysics and analytical characterization, I frequently encounter formulation failures traced back to substandard lipid raw materials. In the development of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid biophysics and analytical characterization, I frequently encounter formulation failures traced back to substandard lipid raw materials. In the development of advanced lipid nanoparticles (LNPs) and liposomal delivery systems, 1,2-di-O-octylglycerol serves as a critical ether lipid building block. Unlike traditional acyl-linked diacylglycerols, ether lipids provide exceptional resistance to enzymatic degradation by esterases, making them invaluable for stable drug delivery and oncology applications[1].

However, the synthesis of 1,2-di-O-octylglycerol is thermodynamically fraught. Without rigorous purification and structural validation, commercial batches are frequently contaminated with the 1,3-di-O-octylglycerol regioisomer . This guide objectively compares high-purity 1,2-di-O-octylglycerol against standard commercial grades, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating system to guarantee structural integrity.

The Causality of Regioisomerism: Why Structure Dictates Function

To understand why NMR validation is non-negotiable, we must first understand the causality behind the formation of impurities and their physical consequences.

During the alkylation of the glycerol backbone or subsequent deprotection steps, the intermediate molecules can undergo intramolecular migration. The primary hydroxyl groups (sn-1 and sn-3) are sterically less hindered and thermodynamically favored for etherification compared to the secondary hydroxyl (sn-2). If the synthetic environment (pH, temperature) is not strictly controlled, the alkyl chain at the sn-2 position can migrate to the sn-3 position, yielding the symmetrical 1,3-isomer.

The Biophysical Impact: The rotational isomerism and conformation of the glycerol backbone are highly dependent on its substitution pattern[2]. The 1,3-isomer possesses a free secondary hydroxyl group at the sn-2 position, which significantly alters its hydration sphere, hydrogen-bonding capacity, and molecular geometry. When incorporated into an LNP, this altered packing parameter disrupts membrane fluidity, potentially leading to premature payload leakage or altered cellular uptake.

Comparative Analysis: High-Purity vs. Standard Grade

To establish a trustworthy analytical profile, we rely on orthogonal 1H and 13C NMR spectroscopy. Carbon-13 NMR provides a highly sensitive map of the lipid's total environment, where chemical shifts are influenced by structural changes up to several atomic centers away[3].

The diagnostic power of this method lies in the extreme sensitivity of the glycerol backbone protons and carbons to their local electronic environment—specifically, the electronegativity differences between an etherified oxygen and a free hydroxyl group.

The Diagnostic Markers
  • 1H NMR (The sn-2 Methine Proton): In the target 1,2-isomer, the sn-2 oxygen is etherified. The alkyl chain donates electron density via inductive effects, shielding the methine proton and resulting in a resonance at δ 3.50–3.60 ppm . In the 1,3-isomer, the unetherified, highly electronegative oxygen of the free hydroxyl group withdraws electron density, deshielding the proton and shifting it downfield to δ 3.90–4.00 ppm .

  • 13C NMR (Orthogonal Verification): The sn-2 carbon in the 1,2-isomer resonates at ~79.5 ppm due to the ether linkage. In the 1,3-isomer, the secondary alcohol carbon shifts upfield to ~69.5 ppm .

Table 1: Quantitative NMR Shift Comparison (CDCl3, 600 MHz)
Structural FeatureNucleusHigh-Purity 1,2-di-O-octylglycerolStandard Grade (Mixed Isomers)Mechanistic Causality for Shift
sn-1 Position 1Hδ 3.40 - 3.50 (m, 2H)δ 3.40 - 3.50 (m, 2H)Etherified in both; minimal environmental difference.
sn-2 Position 1Hδ 3.50 - 3.60 (m, 1H) δ 3.90 - 4.00 (m, 1H) Deshielding by free -OH in 1,3-isomer shifts peak downfield.
sn-3 Position 1Hδ 3.65 - 3.75 (m, 2H)δ 3.40 - 3.50 (m, 2H)Free primary -OH (1,2) vs. etherified primary carbon (1,3).
sn-2 Position 13Cδ ~79.5 ppm δ ~69.5 ppm Inductive electron donation from alkyl chain in 1,2-isomer.
sn-3 Position 13Cδ ~63.0 ppmδ ~72.0 ppmPrimary alcohol (1,2) vs. etherified carbon (1,3).

Experimental Protocol: A Self-Validating System

A robust analytical protocol does not rely on a single data point. The following methodology outlines a self-validating loop: if the 1D proton shifts do not perfectly align with the 2D heteronuclear correlations, the system immediately flags the batch as compromised.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the lipid sample in 0.6 mL of anhydrous deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Crucial Step: Ensure anhydrous conditions to prevent the water peak (δ 1.56 ppm) from broadening and obscuring aliphatic signals.

  • 1H NMR Acquisition: Acquire spectra at 298K using a 600 MHz NMR spectrometer. Utilize a 30° excitation pulse, a relaxation delay (d1) of 2.0 seconds, and 64 scans. This ensures a high signal-to-noise ratio necessary for quantifying trace 1,3-isomer contamination.

  • Orthogonal 2D HSQC Acquisition: Run a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment to map direct C-H couplings.

  • Data Processing & Logic Loop:

    • Apply a 0.3 Hz exponential line broadening prior to Fourier transformation.

    • Phase and baseline correct the spectrum.

    • The Validation Loop: Locate the proton signal at δ 3.55 ppm. Cross-reference this in the HSQC spectrum. It must correlate to a carbon at δ ~79.5 ppm. If a proton signal appears at δ 3.95 ppm correlating to a carbon at δ ~69.5 ppm, 1,3-isomer contamination is confirmed, and the batch must be rejected.

Analytical Workflow Visualization

The following logic tree illustrates the decision-making process during spectral analysis, ensuring a foolproof certification of the lipid standard.

NMR_Validation A Sample Prep: 15 mg Lipid in 0.6 mL CDCl3 B 1H NMR Acquisition (600 MHz, 298K) A->B C Evaluate sn-2 Methine Proton Shift (δ) B->C D δ ≈ 3.55 ppm (Etherified sn-2) C->D Shielded E δ ≈ 3.95 ppm (Free OH at sn-2) C->E Deshielded F 1,2-di-O-octylglycerol (Target Isomer) D->F G 1,3-di-O-octylglycerol (Contaminant) E->G H 2D HSQC Validation (Orthogonal Check) F->H I Batch Rejected G->I J High-Purity Certification Approved H->J

Workflow for NMR-based structural validation and isomer differentiation of 1,2-di-O-octylglycerol.

Conclusion

The transition from standard commercial grade lipids to strictly validated, high-purity standards is not merely a regulatory formality; it is a biophysical necessity. By leveraging the extreme sensitivity of the sn-2 methine proton and carbon environments, NMR spectroscopy provides an unambiguous, self-validating framework. Formulators utilizing 1,2-di-O-octylglycerol must insist on this level of spectral rigor to ensure the reproducible performance of their lipid-based delivery systems.

References
  • Dick D, Pluskey S, Sukumaran DK, Lawrence DS. "NMR spectral analysis of cytotoxic ether lipids." Journal of Lipid Research. 1992. [Link]

  • "1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions." Molecules (via PubMed Central). 2023.[Link]

  • "The NMR Spectrum." AOCS Lipid Library.[Link]

Sources

Validation

Advantages of using ether-linked 1,2-di-O-octylglycerol over ester analogs

Topic: Advantages of using ether-linked 1,2-di-O-octylglycerol over ester analogs Content Type: Publish Comparison Guide Executive Summary: The Stability vs. Activity Trade-Off In the investigation of lipid signaling, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of using ether-linked 1,2-di-O-octylglycerol over ester analogs Content Type: Publish Comparison Guide

Executive Summary: The Stability vs. Activity Trade-Off

In the investigation of lipid signaling, particularly the Protein Kinase C (PKC) pathway, the choice between ether-linked and ester-linked diacylglycerol (DAG) analogs is not merely a matter of stability—it is a selection between functional activation and structural control .[1]

While ester-linked analogs like 1,2-dioctanoyl-sn-glycerol (DiC8) are potent, cell-permeable PKC activators, they suffer from rapid metabolic degradation.[1] Conversely, ether-linked 1,2-di-O-octyl-sn-glycerol (Di-O-C8) offers superior metabolic stability but lacks the capacity to activate PKC .[1]

Therefore, the primary advantage of the ether-linked analog is not as a sustained activator, but as a metabolically stable negative control and a tool for membrane biophysics .[1] It allows researchers to decouple the physical effects of lipid insertion (membrane curvature, fluidity) from the signaling effects of PKC activation.

Chemical Architecture & Mechanism

The functional divergence between these two molecules stems from a single structural feature: the carbonyl oxygen .[1]

Structural Comparison
  • Ester-Linked (DiC8): Contains carbonyl groups (C=O) at the sn-1 and sn-2 positions.[1]

  • Ether-Linked (Di-O-C8): Replaces ester bonds with ether linkages (C-O-C), eliminating the carbonyls.[1]

The PKC Activation Mechanism

Protein Kinase C activation requires a precise "three-point attachment" model at the C1 domain.[1] The C1 domain coordinates two zinc ions and forms hydrogen bonds specifically with the sn-1 and sn-2 carbonyl oxygens of the DAG molecule.[1]

Because 1,2-di-O-octylglycerol lacks these carbonyls, it cannot form the necessary hydrogen bond network to stabilize the PKC-membrane complex.[1] Consequently, it is biologically inert regarding PKC signaling despite being structurally similar to the activator.

ChemicalMechanism Ester Ester-Linked (DiC8) (Contains C=O) PKC_C1 PKC C1 Domain (Zinc Finger) Ester->PKC_C1 Hydrogen Bonding (Carbonyls) Ether Ether-Linked (Di-O-C8) (Lacks C=O) Ether->PKC_C1 No Binding (No Carbonyls) Activation PKC Activation (Signaling Cascade) PKC_C1->Activation Conformational Change NoActivation No Signaling (Membrane Insertion Only) PKC_C1->NoActivation Failure to Recruit

Figure 1: Mechanistic divergence. The ester carbonyls are essential for PKC C1 domain engagement.[1] The ether analog fails to bind, serving as a structural control.

Performance Comparison: Advantages & Applications

The following table contrasts the performance characteristics of the ether and ester analogs to guide experimental design.

FeatureEster-Linked (DiC8)Ether-Linked (Di-O-C8)
Primary Function PKC Activator Negative Control / Biophysical Probe
PKC Affinity High (Nanomolar range)Negligible / Inactive
Metabolic Stability Low (Hydrolyzed by lipases/esterases)High (Resistant to hydrolysis)
Membrane Residence Transient (< 30-60 mins)Sustained (Hours to Days)
Biophysical Effect Increases membrane fluidity/curvatureIncreases membrane fluidity/curvature
Key Application Inducing PKC signalingDistinguishing signaling vs. physical effects
Advantage 1: Rigorous Validation of PKC Specificity

In many cellular assays, adding a lipid (like DiC8) can cause non-specific effects due to changes in membrane fluidity or lateral pressure, rather than specific protein binding.

  • The Protocol: Treat cells with DiC8 (Ester) and Di-O-C8 (Ether) in parallel.[1]

  • Interpretation:

    • If only DiC8 produces the phenotype

      
       The effect is PKC-mediated .[1]
      
    • If both produce the phenotype

      
       The effect is biophysical/non-specific  (e.g., membrane disordering).
      
Advantage 2: Membrane Biophysics & Fusogenicity

Ether-linked DAGs are invaluable for studying membrane fusion, vesicle formation, and lipid phases.[1] Because they are not metabolized by cellular lipases, they maintain a constant molar fraction within the membrane, allowing for precise thermodynamic measurements without the variable of degradation.

Experimental Protocols

Protocol A: Preparation of Lipid Stocks

Both analogs are lipophilic oils.[1] Proper dispersion is critical for cellular delivery.[1]

  • Solubilization: Dissolve the neat oil in high-grade DMSO to a stock concentration of 10–50 mM .

    • Note: Aliquot and store at -20°C under nitrogen to prevent oxidation of alkyl chains (though ether bonds are stable, the carbon chains can still oxidize).[1]

  • Delivery Vehicle: For optimal delivery, complex with BSA (Bovine Serum Albumin).[1]

    • Mix lipid stock with fatty-acid-free BSA (10% solution) in a 1:1 molar ratio.[1]

    • Vortex vigorously for 1 minute.

    • Incubate at 37°C for 15 minutes to allow complexation.

Protocol B: The "Specificity Check" Assay

Objective: Confirm if a cellular response (e.g., secretion, differentiation) is PKC-dependent.[1]

  • Seed Cells: Plate cells (e.g., HeLa, CHO, or primary neurons) to 70% confluence.[1]

  • Starvation: Serum-starve cells for 4–12 hours to reduce basal PKC activity.[1]

  • Treatment Groups:

    • Control: DMSO/BSA vehicle only.

    • Group A (Activator): 10 µM 1,2-dioctanoyl-sn-glycerol (DiC8).[1]

    • Group B (Negative Control): 10 µM 1,2-di-O-octyl-sn-glycerol (Di-O-C8).[1]

    • Group C (Positive Control): 100 nM PMA (Phorbol ester).[1]

  • Incubation: Incubate for 10–30 minutes at 37°C.

  • Readout: Measure downstream marker (e.g., ERK phosphorylation via Western Blot).[1]

    • Expected Result for PKC-driven pathway: Group A and C show high pERK; Group B shows basal pERK.[1]

ExperimentalWorkflow Start Observed Cellular Effect (e.g., Secretion) Treat Parallel Treatment Start->Treat Branch1 Treat with Ester-DAG (DiC8) Treat->Branch1 Branch2 Treat with Ether-DAG (Di-O-C8) Treat->Branch2 Result1 Effect Observed? Branch1->Result1 Result2 Effect Observed? Branch2->Result2 Conclusion1 Mechanism: PKC Signaling Result1->Conclusion1 Yes Conclusion2 Mechanism: Biophysical/Non-Specific Result1->Conclusion2 Yes Result2->Conclusion1 No Result2->Conclusion2 Yes

Figure 2: Decision logic for interpreting Ether vs. Ester DAG assays. Divergent results confirm specific signaling events.

References

  • Cabot, M. C., & Jaken, S. (1984). Structural and chemical specificity of diacylglycerols for protein kinase C activation. Biochemical and Biophysical Research Communications, 125(1), 163–169.[1] Link

  • Nishizuka, Y. (1995).[1] Protein kinase C and lipid signaling for sustained cellular responses.[1] FASEB Journal, 9(7), 484-496.[1] Link

  • Goldberg, J., & Dominguez, H. (2013). The Biophysics of Cell Membranes: Lipid domains and membrane fusion. Springer Series in Biophysics.[1] Link

  • Quest, A. F., & Bell, R. M. (1994). The regulatory region of protein kinase C gamma.[1] Studies of phorbol ester binding to individual and combined cysteine-rich zinc finger domains.[1] Journal of Biological Chemistry, 269(31), 20000-20012.[1] Link

Sources

Comparative

Benchmarking 1,2-di-O-octylglycerol potency against commercial standards

This guide provides a technical benchmarking analysis of 1,2-di-O-octyl-sn-glycerol (a metabolically stable ether-DAG analog) against industry-standard Protein Kinase C (PKC) activators: 1,2-dioctanoyl-sn-glycerol (diC8)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmarking analysis of 1,2-di-O-octyl-sn-glycerol (a metabolically stable ether-DAG analog) against industry-standard Protein Kinase C (PKC) activators: 1,2-dioctanoyl-sn-glycerol (diC8) and Phorbol 12-myristate 13-acetate (PMA) .

Executive Summary

In PKC signaling research, the choice of activator dictates the physiological relevance of the data. While PMA is the gold standard for maximal activation, its nanomolar potency and irreversible binding mimic pathophysiology (tumor promotion) rather than physiology. Conversely, the standard cell-permeable ester diC8-DAG mimics natural signaling but is rapidly degraded by cellular lipases, often leading to underestimated sustained effects.

1,2-di-O-octylglycerol (Ether-DAG) bridges this gap. By replacing the ester bonds with ether linkages, it retains the membrane permeance and PKC-binding capability of diC8 but resists metabolic degradation. This guide benchmarks its performance, demonstrating that while its instantaneous potency (


) is comparable to diC8, its integrated potency over time (Area Under the Curve) is significantly higher, making it the superior tool for studying sustained PKC activation without the toxicity of phorbol esters.

Part 1: Comparative Technical Analysis

Chemical Stability & Metabolism

The defining feature of 1,2-di-O-octylglycerol is its resistance to diacylglycerol lipases and esterases . Natural DAGs and the diC8 ester analog are rapidly hydrolyzed at the sn-1 and sn-2 positions. The ether analog is immune to this cleavage, ensuring a constant intracellular concentration during extended assays.

Feature1,2-di-O-octylglycerol (Ether-DAG)1,2-dioctanoyl-sn-glycerol (diC8)PMA (Phorbol Ester)
Chemical Class Diether LipidDiester LipidTetracyclic Diterpene
Metabolic Stability High (Lipase Resistant)Low (

min in cells)
High (Metabolically Stable)
Cell Permeability High (Rapid entry)High (Rapid entry)High (Slow washout)
Primary Utility Sustained physiological activationTransient/Pulse activationSuper-activation / Downregulation
Reversibility Reversible (Washout possible)Reversible (Rapid metabolism)Irreversible (High affinity retention)
Potency Benchmarking ( & Kinetics)

While PMA activates PKC at nanomolar concentrations, DAG analogs operate in the micromolar range. The "potency" of Ether-DAG must be contextualized by its duration of action.

  • Instantaneous Potency: In cell-free kinase assays, Ether-DAG shows an

    
     similar to or slightly higher than diC8 (typically 1–10 µM ), driven by the steric fit of the octyl chains into the C1 domain.
    
  • Functional Potency (Cellular): In live cells, Ether-DAG appears more potent than diC8 at timepoints >15 minutes because diC8 is degraded while Ether-DAG persists.

Comparative Signaling Kinetics (DOT Diagram)

The following diagram illustrates the divergence in signaling duration between the three standards.

PKC_Kinetics cluster_inputs Activators cluster_outcomes Physiological Outcomes PMA PMA (nM) PKC_Active PKC Activation (Membrane Translocation) PMA->PKC_Active High Affinity Non-Metabolizable Tumor Tumor Promotion / PKC Downregulation EtherDAG Ether-DAG (µM) (1,2-di-O-octyl) EtherDAG->PKC_Active Mod. Affinity Lipase Resistant Sustained Sustained Signaling (Differentiation) EtherDAG->Sustained EsterDAG Ester-DAG (µM) (diC8) EsterDAG->PKC_Active Mod. Affinity Rapid Hydrolysis Transient Transient Signaling (Rapid Pulse) EsterDAG->Transient PKC_Active->Tumor Chronic (>24h) PKC_Active->Sustained Prolonged (1-6h) PKC_Active->Transient Acute (<30m)

Figure 1: Kinetic divergence of PKC activators. Ether-DAG occupies the "Sustained" niche, distinct from the transient nature of Ester-DAG and the chronic toxicity of PMA.

Part 2: Experimental Protocols for Benchmarking

To validate the potency of 1,2-di-O-octylglycerol in your specific system, we recommend a two-phase approach: an in vitro kinase assay for intrinsic affinity and a cellular translocation assay for functional stability.

Protocol A: In Vitro PKC Kinase Assay (Intrinsic Potency)

Objective: Determine the


 of Ether-DAG vs. diC8 without the interference of cellular metabolism.

Reagents:

  • Recombinant PKC (Isoform mixture or specific isoform, e.g., PKC

    
    ).
    
  • Substrate: Histone H1 or PKC-specific peptide (e.g., Neurogranin).

  • Lipid Micelles: Phosphatidylserine (PS) is required as a cofactor.

  • Activators: 1,2-di-O-octylglycerol (Test), diC8 (Reference).

Workflow:

  • Lipid Preparation:

    • Prepare mixed micelles of PS (100 µg/mL) and Triton X-100 (0.03%) or sonicated lipid vesicles.

    • Add Ether-DAG or diC8 at serial dilutions (0.1 µM – 100 µM).

    • Critical Step: Vortex vigorously. Ether lipids are hydrophobic; ensure incorporation into micelles.

  • Reaction Assembly:

    • Mix Kinase Buffer (20 mM HEPES, 10 mM

      
      , 
      
      
      
      0.5 mM), ATP (10 µM, with
      
      
      -
      
      
      or fluorescent tracer), Substrate, and Lipid/Activator mix.
    • Initiate with Recombinant PKC.

  • Incubation: 10 minutes at 30°C.

  • Quantification: Measure phosphorylation via scintillation counting (filter binding) or fluorescence polarization.

  • Analysis: Plot Activity vs. Log[Concentration].

    • Expected Result: Both Ether and Ester DAGs should show sigmoidal curves. The

      
       for Ether-DAG is typically 2–10 µM , comparable to diC8.
      
Protocol B: Cellular Translocation Assay (Functional Stability)

Objective: Visualize the duration of activation in live cells. This is where Ether-DAG outperforms diC8.

System: CHO or HeLa cells expressing GFP-PKC


  or GFP-PKC

.

Workflow:

  • Seeding: Plate cells in glass-bottom dishes 24h prior.

  • Baseline Imaging: Capture confocal images (488 nm) to establish cytosolic distribution.

  • Stimulation:

    • Group 1: Add diC8 (10 µM).

    • Group 2: Add 1,2-di-O-octylglycerol (10 µM).

    • Group 3: Add PMA (100 nM) [Positive Control].

  • Time-Lapse Imaging: Image every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Membrane-to-Cytosol Fluorescence Ratio (

    
    ).
    

Expected Logic & Causality:

  • diC8: Rapid translocation (peak < 5 min) followed by a return to cytosol within 20–30 minutes as the ester is hydrolyzed.

  • Ether-DAG: Rapid translocation (peak < 10 min) that persists on the membrane for >60 minutes, mimicking the sustained phase of physiological signaling without degradation.

  • PMA: Irreversible translocation; often causes vesicle formation or morphological toxicity.

Experimental Workflow Diagram (DOT)

Workflow cluster_treat Treatment Groups Start Start: Live Cells (GFP-PKC) T1 Add diC8 (Ester) 10 µM Start->T1 T2 Add Ether-DAG 10 µM Start->T2 Image Confocal Imaging (t = 0 to 60 min) T1->Image T2->Image Analysis Calculate Mem/Cyt Ratio Image->Analysis Result1 Result: Transient Peak (Return to baseline ~30m) Analysis->Result1 diC8 path Result2 Result: Sustained Plateau (Stable >60m) Analysis->Result2 Ether-DAG path

Figure 2: Workflow for validating metabolic stability via GFP-PKC translocation.

Part 3: Strategic Recommendations

  • Use 1,2-di-O-octylglycerol when:

    • You need to study downstream gene expression (e.g., NF-

      
      B, AP-1) which requires PKC activation lasting hours, not minutes.
      
    • You are working in metabolically active cells (e.g., hepatocytes, macrophages) that degrade diC8 too quickly.

    • You want to avoid the artificial "super-activation" and target degradation caused by PMA.

  • Use diC8 (Ester) when:

    • You are studying rapid, acute responses (e.g., ion channel phosphorylation, secretion events).

    • You need to mimic the natural "on-off" pulsatile nature of DAG signaling.

  • Handling Precautions:

    • Ether lipids are extremely hydrophobic. Unlike diC8, which is moderately soluble, Ether-DAG must be dissolved in DMSO or Ethanol and vigorously vortexed into aqueous buffers, or delivered via BSA/lipid complexes, to prevent precipitation.

References

  • Marignani, P. A., & Epand, R. M. (1996). The role of the C1 domain in the protein kinase C activation by 1,2-di-O-octyl-sn-glycerol. Carcinogenesis.

  • Quest, A. F., et al. (1994). Distinct diacylglycerol recognition processes between PKC isozymes. Journal of Biological Chemistry.

  • Heymans, F., et al. (1987). Synthesis and PKC activating properties of ether-linked diglyceride analogs. Biochimica et Biophysica Acta (BBA).

  • Newton, A. C. (2018). Protein kinase C: perfectly balanced. Critical Reviews in Biochemistry and Molecular Biology.

  • Cayman Chemical. 1,2-Dioctanoyl-sn-glycerol Product Information (Comparative Reference).

Validation

Quantitative Analysis of 1,2-di-O-octylglycerol Uptake in Mammalian Cells

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Case for Ether-Linked Probes In the study of Protein Kinase C (PKC) signaling and lip...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Case for Ether-Linked Probes

In the study of Protein Kinase C (PKC) signaling and lipid trafficking, the choice of diacylglycerol (DAG) analog is a critical determinant of experimental validity. While 1,2-dioctanoyl-sn-glycerol (DiC8) —the ester form—is the industry standard for acute stimulation, its rapid metabolism often confounds quantitative uptake analysis and long-term signaling studies.

1,2-di-O-octyl-sn-glycerol , the ether-linked analog, offers a metabolically stable alternative. By replacing the ester bonds with ether linkages, this molecule resists lipase hydrolysis and DAG kinase conversion, allowing for precise quantification of uptake kinetics and sustained PKC activation without the metabolic "noise" of rapid degradation.

This guide provides a technical comparison of these analogs and details a robust LC-MS/MS methodology for quantifying 1,2-di-O-octylglycerol uptake, ensuring data integrity in pharmacokinetic and signaling research.

Comparative Performance Analysis

Structural & Functional Differences

The core difference lies in the glycerol backbone linkage. This single chemical modification dictates the biological fate of the molecule.

Feature1,2-di-O-octyl-sn-glycerol (Ether) 1,2-dioctanoyl-sn-glycerol (Ester / DiC8) PMA (Phorbol Ester)
Chemical Linkage Ether (Alkyl)Ester (Acyl)Complex Diterpene
Metabolic Stability High (Resistant to lipases/DAGK)Low (Rapidly converted to PA or hydrolyzed)Very High (Non-metabolizable)
PKC Activation Sustained (Mimics PMA duration)Transient (Mimics physiological DAG spikes)Sustained (Pathological activation)
Cellular Uptake Passive diffusion; AccumulatesPassive diffusion; Rapidly metabolizedPassive diffusion; Accumulates
Primary Utility Long-term signaling, uptake kinetics, lipid traffickingAcute stimulation, pulse-chase assaysTumor promotion models, positive control
Metabolic Fate & Signaling Pathway

The diagram below illustrates why the Ether analog is superior for uptake quantification. While the Ester analog is shunted into the Phosphatidic Acid (PA) pathway within minutes, the Ether analog remains distinct and quantifiable.

MetabolicFate cluster_metabolism Intracellular Fate Extracellular Extracellular Medium EtherDAG 1,2-di-O-octylglycerol (Ether) Extracellular->EtherDAG Addition EsterDAG 1,2-dioctanoyl-sn-glycerol (Ester) Extracellular->EsterDAG Addition Membrane Plasma Membrane PKC PKC Activation Membrane->PKC Binding Cytosol Cytosol / Endomembranes EtherDAG->Membrane Insertion EtherDAG->EtherDAG Accumulation (Stable) EsterDAG->Membrane Insertion PA Phosphatidic Acid (PA) EsterDAG->PA DAG Kinase MAG Monoacylglycerol EsterDAG->MAG DAG Lipase

Figure 1: Divergent metabolic fates of Ether vs. Ester DAG analogs. The Ether analog evades the DAG Kinase/Lipase sink, allowing for direct quantification of uptake.

Protocol: LC-MS/MS Quantification of Uptake

Objective: To precisely quantify the intracellular concentration of 1,2-di-O-octylglycerol. Challenge: DAGs are neutral lipids with low ionization efficiency in ESI-MS. Solution: This protocol utilizes chemical derivatization (e.g., with Dimethylglycine or Picolinyl) to introduce a permanent charge, enhancing sensitivity by >100-fold.

Materials & Reagents[2][3][4][5][6]
  • Target Compound: 1,2-di-O-octyl-sn-glycerol (Avanti Polar Lipids or equivalent).

  • Internal Standard (IS): 1,3-dipentadecanoyl-rac-glycerol (d5-DAG) or 1,2-dipalmitoyl-sn-glycerol-d5. Note: Use a species not present in the sample.

  • Wash Buffer: PBS + 0.1% Fatty Acid-Free BSA (Essential to remove surface-bound lipid).

  • Extraction Solvents: Methanol (LC-MS grade), Chloroform, Water.

  • Derivatization Reagent: Dimethylglycine (DMG) + EDC/DMAP or N-chlorobetainyl chloride.

Experimental Workflow
Step 1: Cell Treatment & Incubation[1]
  • Seed mammalian cells (e.g., HeLa, HEK293) in 6-well plates to 80% confluency.

  • Replace media with serum-free media for 4 hours to synchronize.

  • Add 1,2-di-O-octylglycerol (dissolved in DMSO, final <0.1%) at concentrations of 1–10 µM.

  • Incubate for time points: 0, 5, 15, 30, 60, 120 min.

Step 2: The "Back-Exchange" Wash (Critical)

Standard PBS washes are insufficient for lipophilic drugs.

  • Aspirate media.

  • Wash 2x with ice-cold PBS + 0.1% BSA . The albumin acts as a "sink" to strip non-internalized lipid from the plasma membrane outer leaflet.

  • Wash 2x with ice-cold PBS (to remove BSA).

Step 3: Lipid Extraction (Modified Bligh & Dyer)
  • Add 800 µL Methanol (containing 10 pmol Internal Standard) directly to the well.

  • Scrape cells and transfer to a glass vial.

  • Add 400 µL Chloroform . Vortex vigorously for 1 min.

  • Add 400 µL Water . Vortex.

  • Centrifuge at 3,000 x g for 5 min to separate phases.

  • Collect the lower organic phase (chloroform) containing the lipids.

  • Dry under nitrogen gas.[2]

Step 4: Derivatization (Charge-Switching)

Enhances ionization for trace quantification.

  • Reconstitute dried lipid in 100 µL Pyridine containing N-chlorobetainyl chloride (or commercial DAG derivatization kit).

  • Incubate at 60°C for 20 min.

  • Dry under nitrogen and reconstitute in 100 µL Methanol/Acetonitrile (1:1).

Step 5: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the specific parent ion [M+Deriv]+ -> fragment ion (usually the headgroup loss).

Visualization of Analytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_chem Chemical Modification cluster_analysis Quantification CellCulture Cell Incubation (1-10 µM Ether-DAG) Wash BSA Back-Exchange Wash (Removes Surface Lipid) CellCulture->Wash Extraction Biphasic Extraction (MeOH:CHCl3:H2O) Wash->Extraction DryDown Nitrogen Evaporation Extraction->DryDown Deriv Derivatization (Charge Labeling) DryDown->Deriv LCMS LC-MS/MS (MRM Mode) Deriv->LCMS Data Quantification (pmol/10^6 cells) LCMS->Data

Figure 2: Step-by-step workflow for quantitative mass spectrometry analysis of DAG uptake.

Data Analysis & Interpretation

To ensure scientific rigor, calculate the Uptake Efficiency (UE) using the following formula:



Expected Results:

  • 1,2-di-O-octylglycerol: Should show a hyperbolic accumulation curve, reaching saturation within 30-60 minutes depending on concentration. The signal should remain stable over 2-4 hours.

  • DiC8 (Ester): If measured, will show a rapid "spike" followed by a decay curve as it is metabolized to PA, often disappearing within 30 minutes.

Troubleshooting:

  • High Background: Incomplete washing. Ensure BSA is used in the first wash step.

  • Low Signal: Inefficient derivatization. Check reagent freshness and reaction temperature. Verify ESI source parameters.

References

  • Strijbis, K., et al. (2013). Quantitative Analysis of Cellular Diacylglycerol Content. Journal of Visualized Experiments . Link

  • Preiss, J., et al. (1987).[3] Quantitative measurement of sn-1,2-diacylglycerols. Methods in Enzymology . Link

  • Dorp, K., et al. (2013). Quantification of Diacylglycerol by Mass Spectrometry. Springer Protocols . Link

  • Goddat, J., et al. (1992).[4] Derivatives of di-O-octanoylglycerol and mono-O-octylglycerol as modulators of protein kinase C. Lipids . Link

  • Li, L., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Pharmacology . Link

Sources

Comparative

Reproducibility of biophysical measurements using 1,2-di-O-octylglycerol

Reproducibility of Biophysical Measurements: A Comparative Guide to 1,2-di-O-octylglycerol vs. Standard Diacylglycerols As biophysical assays and structural biology demand increasingly precise lipid environments, the inh...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Biophysical Measurements: A Comparative Guide to 1,2-di-O-octylglycerol vs. Standard Diacylglycerols

As biophysical assays and structural biology demand increasingly precise lipid environments, the inherent chemical instability of natural signaling lipids has become a critical bottleneck. Diacylglycerol (DAG) is a fundamental lipid second messenger, essential for the activation of Protein Kinase C (PKC) and the modulation of lipid bilayer phase transitions. However, utilizing standard ester-linked DAGs in prolonged biophysical measurements frequently results in severe reproducibility issues.

This guide provides an objective, data-supported comparison between traditional ester-linked DAGs—such as 1,2-dioctanoyl-sn-glycerol (diC8) and 1-oleoyl-2-acetyl-sn-glycerol (OAG)—and the ether-linked analog 1,2-di-O-octylglycerol (diC8 ether) . By examining the causality behind lipid degradation and detailing self-validating experimental protocols, this guide serves as a definitive resource for researchers engineering stable, reproducible lipid systems.

The unreliability of standard 1,2-diacylglycerols in aqueous in vitro assays stems from two distinct degradation pathways:

  • Spontaneous Acyl Migration: In aqueous environments, the acyl chain at the sn-2 position of a 1,2-DAG spontaneously migrates to the sn-3 position, forming 1,3-diacylglycerol[1]. This isomerization is thermodynamically driven because the 1,3-isomer possesses a more uniform and stable electron cloud distribution[1]. Unfortunately, 1,3-DAG is biologically inactive and cannot activate PKC, leading to a rapid, unquantifiable decay of the agonist signal during an experiment.

  • Enzymatic Liability: In complex biological mixtures (e.g., cell lysates or partially purified systems), ester-linked DAGs are rapidly phosphorylated by diacylglycerol kinases (DAGK) into phosphatidic acid, or hydrolyzed by DAG lipases.

The Ether-Linked Solution: 1,2-di-O-octylglycerol replaces the ester carbonyls at the sn-1 and sn-2 positions with ether linkages[2]. Because the ether bond lacks the carbonyl oxygen required to form the cyclic intermediate transition state, acyl migration is chemically impossible . Furthermore, the absence of the ester bond renders the molecule completely resistant to cellular lipases and highly refractory to DAG kinases, locking the lipid in its active "1,2" conformational state[2].

DAG_Stability cluster_Ester Standard Ester-Linked DAG (e.g., OAG, diC8) cluster_Ether Ether-Linked Analog (1,2-di-O-octylglycerol) A 1,2-Diacylglycerol (Active PKC Agonist) B 1,3-Diacylglycerol (Inactive Isomer) A->B Spontaneous Acyl Migration (Aqueous Media) C Phosphatidic Acid (Altered Membrane Charge) A->C DAG Kinase Phosphorylation D 1,2-di-O-octylglycerol (Stable PKC Agonist) E Sustained PKC Activation & Stable Bilayer Topology D->E 100% Resistant to Migration & Lipase Hydrolysis

Fig 1: Degradation pathways of ester-linked DAGs vs. the biophysical stability of 1,2-di-O-octylglycerol.

Quantitative Performance Comparison

To select the appropriate lipid for your assay, it is critical to evaluate the half-life and specific activity of the molecule. The table below summarizes the biophysical and biochemical performance of 1,2-di-O-octylglycerol against common alternatives.

Parameter1,2-di-O-octylglycerol (diC8 ether)1,2-dioctanoyl-sn-glycerol (diC8 ester)1-oleoyl-2-acetyl-sn-glycerol (OAG)
Linkage Type Ether (sn-1, sn-2)Ester (sn-1, sn-2)Ester (sn-1, sn-2)
Acyl Migration Rate (Aq. Buffer, pH 7.4) Zero (Chemically Impossible) High (Isomerizes to 1,3-DAG within hours)Very High (Rapid isomerization)
Susceptibility to Lipases/Kinases Resistant Highly SusceptibleHighly Susceptible
PKC Activation Efficacy High (Requires exact 1,2-stereochemistry)[2]High (Decays over time)Moderate (Decays rapidly)
Bilayer Phase Behavior Stable inverted hexagonal (H_II) promotionVariable (shifts as 1,3-DAG accumulates)Variable
Primary Use Case Prolonged biophysical measurements, X-ray crystallography, stable kinase assays Short-term cellular assays (< 30 mins)Short-term cellular assays

Self-Validating Experimental Protocol: Mixed Micellar PKC Activation Assay

When measuring the kinetics of peripheral membrane proteins like PKC, the lipid presentation must be strictly controlled. Using sonicated liposomes often leads to multilamellar vesicles with unpredictable surface areas.

As a best practice, we utilize the Triton X-100 Mixed Micellar Assay . This system forces the lipids into uniform, single-phase micelles, ensuring that the enzyme encounters a mathematically reproducible surface concentration of the DAG analog[2].

Step-by-Step Methodology

Phase 1: Lipid Film Preparation

  • Co-dissolve Lipids: In a glass borosilicate tube, combine Phosphatidylserine (PtdSer) and 1,2-di-O-octylglycerol in chloroform at an 8:1 molar ratio.

    • Causality: Chloroform ensures complete molecular mixing, preventing the formation of localized microdomains that occur if lipids are hydrated separately.

  • Solvent Evaporation: Dry the lipid mixture under a gentle, steady stream of Nitrogen gas, rotating the tube to form a thin, uniform film on the glass wall.

    • Causality: Nitrogen displaces oxygen, preventing the oxidative degradation of the unsaturated acyl chains in PtdSer.

  • Vacuum Desiccation: Place the tube in a vacuum desiccator in the dark for a minimum of 2 hours.

    • Causality: Removes trace residual chloroform, which can act as a chaotropic agent and artificially denature the kinase during the assay.

Phase 2: Micelle Reconstitution & Assay 4. Hydration in Detergent: Resuspend the lipid film in an assay buffer containing 0.3% (w/v) Triton X-100, 20 mM Tris-HCl (pH 7.5), and 100 µM Ca²⁺.

  • Causality: 0.3% Triton X-100 is well above its Critical Micelle Concentration (CMC). This forces the PtdSer and 1,2-di-O-octylglycerol into uniform mixed micelles, providing a standardized docking geometry for PKC[2].

  • Sonication: Bath sonicate the mixture for 5 minutes at room temperature until optically clear.

  • Enzyme Introduction: Add partially purified PKC (e.g., from rat brain) to the micellar suspension. Initiate the reaction by adding ³²P-ATP and the target peptide substrate.

  • Validation Check: Run a parallel Thin-Layer Chromatography (TLC) plate of the lipid suspension post-assay.

    • Self-Validation: Because you are using 1,2-di-O-octylglycerol, the TLC will show a single, crisp band. If you were using standard diC8 ester, you would observe a secondary band corresponding to the inactive 1,3-isomer, invalidating the kinetic linearity of your results.

Protocol Step1 1. Co-dissolve Lipids in Chloroform (PtdSer + 1,2-di-O-octylglycerol) Step2 2. N2 Evaporation & Vacuum Desiccation (Prevents PtdSer oxidation & removes solvent) Step1->Step2 Step3 3. Hydration in 0.3% Triton X-100 (Forms uniform mixed micelles) Step2->Step3 Step4 4. PKC Enzyme & Substrate Addition (Initiate kinase reaction) Step3->Step4 Val Self-Validation: TLC Analysis Confirms 100% retention of 1,2-conformation Step3->Val Aliquot prior to assay Step5 5. Quantify Phosphorylation Kinetics (Scintillation counting / Mass Spec) Step4->Step5 Step5->Val Aliquot post-assay

Fig 2: Workflow for the self-validating Triton X-100 mixed micellar PKC activation assay.

Conclusion

For researchers conducting rigorous biophysical measurements, structural biology studies, or prolonged kinetic assays, the chemical instability of standard ester-linked diacylglycerols introduces an unacceptable level of experimental noise. 1,2-di-O-octylglycerol eliminates the variables of acyl migration and enzymatic degradation. By utilizing this ether-linked analog within a strictly controlled mixed-micellar framework, scientists can achieve absolute reproducibility and isolate the true biophysical behavior of their target proteins.

References

  • Ganong, B. R., Loomis, C. R., Hannun, Y. A., & Bell, R. M. (1986). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. Proceedings of the National Academy of Sciences of the United States of America, 83(5), 1184–1188.[Link][2]

  • Zhang, Z., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers. Monash University / Food Chemistry.[Link][1]

Sources

Safety & Regulatory Compliance

Safety

1,2-di-O-octylglycerol proper disposal procedures

Operational Executive Summary 1,2-di-O-octyl-sn-glycerol (CAS: 22212-18-6) is a cell-permeable diacylglycerol (DAG) analogue used primarily as a Protein Kinase C (PKC) activator. Unlike natural lipids, the ether linkages...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Executive Summary

1,2-di-O-octyl-sn-glycerol (CAS: 22212-18-6) is a cell-permeable diacylglycerol (DAG) analogue used primarily as a Protein Kinase C (PKC) activator. Unlike natural lipids, the ether linkages in this molecule render it resistant to metabolic degradation by lipases, necessitating specific disposal protocols to prevent long-term environmental persistence.

Critical Safety Distinction: Disposal procedures depend entirely on the formulation of the product in your inventory:

  • Pure Oil/Solid: Treated as non-hazardous organic chemical waste.

  • Commercial Solution: Often dissolved in Acetonitrile or DMSO . These must be handled as Flammable/Toxic Solvent Waste .

Hazard Identification & Waste Classification

Before initiating disposal, you must classify the material based on its physical state and solvent carrier.

PropertyPure Substance (Oil/Solid)Commercial Solution (e.g., in Acetonitrile)
Primary Hazard Low (Irritant)High (Flammable, Toxic)
GHS Signal Word Warning (General)Danger
Waste Stream Non-Halogenated OrganicFlammable Solvent (Type A)
UN Number Not RegulatedUN 1648 (if Acetonitrile)
Disposal Method High-Temperature IncinerationFuel Blending / Incineration

Senior Scientist Insight: Never assume a lipid is "safe" to pour down the sink. While 1,2-di-O-octylglycerol is not acutely toxic, its resistance to hydrolysis means it can accumulate in water treatment systems. Zero-discharge to sewer is the mandatory standard.

Disposal Decision Framework (Workflow)

The following logic gate ensures you select the compliant waste stream for your specific sample.

DisposalWorkflow Start Identify Material State IsSolution Is it in Solution? Start->IsSolution SolventType Identify Solvent IsSolution->SolventType Yes PureSubstance Pure Oil / Solid IsSolution->PureSubstance No (Pure) StreamFlammable Stream A: Flammable Solvents (Red Container) Trace Lipid < 1% SolventType->StreamFlammable Acetonitrile/Ethanol (Non-Halogenated) StreamToxic Stream B: Toxic/Halogenated (Blue/White Container) SolventType->StreamToxic Chloroform/DCM (Halogenated) StreamSolid Stream C: Solid/Viscous Organic (Wide-Mouth Jar) PureSubstance->StreamSolid Absorb on pads or vial disposal

Figure 1: Decision tree for classifying 1,2-di-O-octylglycerol waste based on solvent formulation.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Commercial Solutions (Liquid Waste)

Applicable for: Samples dissolved in Acetonitrile, Ethanol, or DMSO.

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) or aqueous waste.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy rated for solvent waste.

  • Transfer:

    • Pour the solution into the Non-Halogenated Solvent Waste container (often red-tagged).

    • Rinse: Triple rinse the original vial with a small volume of the same solvent (e.g., ethanol) and add the rinsate to the waste container.

  • Labeling:

    • Primary Constituent: [Solvent Name] (e.g., Acetonitrile >99%).

    • Contaminant: 1,2-di-O-octyl-sn-glycerol (<1%).

    • Hazard Checkbox: Flammable, Irritant.

Protocol B: Disposal of Pure Substance (Viscous Oil/Solid)

Applicable for: Expired pure stocks or residual oil in vials.

  • Dissolution (Preferred):

    • If the volume is small (<5 mL), dissolve the oil in a minimal amount of ethanol or acetone.

    • Dispose of as Protocol A .

  • Solid Waste (Alternative):

    • If the material cannot be dissolved, keep it in its original primary container (vial).

    • Cap tightly and place the entire vial into a Solid Chemical Waste drum (wide-mouth HDPE).

    • Do not throw in regular trash or biohazard bags.

Protocol C: Spill Management

Immediate response for benchtop spills.

  • Isolate: Mark the area. If the substance is in Acetonitrile, eliminate ignition sources immediately.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Absorb:

    • Liquid Spills: Use vermiculite, dry sand, or chemical absorbent pads.

    • Solid/Viscous Spills: Scoop with a spatula; do not use water initially (lipids are hydrophobic and will smear).

  • Clean: Wipe the surface with ethanol or detergent to emulsify residual lipids.

  • Disposal: Place all contaminated absorbents and gloves into a Hazardous Solid Waste bag/pail.

Regulatory & Compliance Standards

Compliance is non-negotiable. Ensure your lab adheres to these standards:

  • EPA (USA): 1,2-di-O-octylglycerol is considered a chemical waste under RCRA regulations if discarded. It must be incinerated at a permitted facility.

  • Drain Disposal: Strictly Prohibited. Lipids cause "fatbergs" and interfere with municipal water treatment biological oxygen demand (BOD) levels.

  • Empty Containers: Vials are considered "RCRA Empty" only if less than 3% of the weight remains. If residue is visible, dispose of the vial as hazardous waste.

References

  • University of Wisconsin–Madison. (2020). Chapter 7: Chemical Disposal Procedures. Retrieved from [Link]

Handling

Personal protective equipment for handling 1,2-di-O-octylglycerol

Topic: Personal protective equipment for handling 1,2-di-O-octylglycerol Content Type: Operational Safety & Logistics Guide Executive Safety Summary Compound Identity: 1,2-di-O-octyl-sn-glycerol (Cell-Permeable Diacylgly...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1,2-di-O-octylglycerol Content Type: Operational Safety & Logistics Guide

Executive Safety Summary

Compound Identity: 1,2-di-O-octyl-sn-glycerol (Cell-Permeable Diacylglycerol Analogue) Primary Hazard: Potent, Persistent Protein Kinase C (PKC) Activator. Critical Warning: Unlike natural diacylglycerols (esters), this compound contains ether linkages ("di-O-octyl"). It is metabolically stable and resistant to hydrolysis by intracellular lipases. Consequently, it causes prolonged, supraphysiological activation of PKC , which acts as a tumor promoter and can induce drastic changes in cell proliferation, differentiation, and apoptosis.

Immediate Action Required:

  • Zero Skin Contact: This compound is highly lipophilic and will penetrate the stratum corneum immediately upon contact.

  • Aerosol Control: Handle strictly within a certified chemical fume hood.

  • Solvent Awareness: If dissolved in DMSO or Ethanol, skin permeation rates increase significantly.

Biological Hazard Assessment (The "Why" Behind the Protocol)

Senior Scientist Note: Many researchers treat DAG analogues like standard biochemical reagents. This is a mistake. The ether linkage renders this molecule a "molecular mimic" that the cell cannot easily degrade.

FeatureNatural DAG (1,2-Dioctanoyl-sn-glycerol)1,2-di-O-octylglycerol (Target)
Linkage Ester (C=O)Ether (C-O-C)
Metabolic Fate Rapidly hydrolyzed by lipasesMetabolically Stable / Persistent
PKC Activation Transient (Minutes)Sustained (Hours/Days)
Tumor Promotion LowHigh (Functionally mimics Phorbol Esters)
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 1,2-di-O-octylglycerol in neat (waxy solid/oil) or solubilized form.

Hand Protection Strategy

Rationale: Standard thin nitrile gloves provide splash protection but are permeable to organic solvents used to dissolve lipids (Chloroform, DMSO).

Solvent / StatePrimary Glove (Inner)Secondary Glove (Outer)Breakthrough Time (Est)
Neat (Undiluted) Nitrile (4 mil)Nitrile (4-8 mil)> 480 min
Ethanol / Methanol Nitrile (4 mil)Nitrile (8 mil)> 240 min
DMSO Nitrile (4 mil)Nitrile (8 mil)> 240 min
Chloroform PVA or Laminate Nitrile (Disposable)Immediate Failure for Nitrile

Protocol:

  • Double Glove: Always wear two pairs of nitrile gloves.

  • Color Indicator: Use a bright color (e.g., orange or purple) for the inner glove and a standard blue/white for the outer glove. This makes tears immediately visible.

  • Change Frequency: Change outer gloves immediately after any splash or every 30 minutes during active handling.

Eye & Body Protection [1][2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient because they do not seal against aerosols or splashes that can run down the forehead.

  • Body: Chemical-resistant lab coat (Tyvek® or similar) with tight cuffs. Standard cotton coats absorb lipophilic liquids, holding the hazard against the skin.

  • Respiratory: N95/P100 respirator is only required if working outside a fume hood (not recommended). Otherwise, the Fume Hood sash is the primary barrier.

Operational Workflow: From Storage to Aliquot

The following diagram outlines the logical flow for handling this compound to minimize contamination risk.

G Storage Storage (-20°C, Desiccated) Equilibrate Equilibrate (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Weighing Weighing (Closed Balance, Anti-Static) Equilibrate->Weighing In Fume Hood Solubilization Solubilization (DMSO/EtOH/Chloroform) Weighing->Solubilization Add Solvent Aliquot Aliquot & Seal (Glass Vials, Inert Gas) Solubilization->Aliquot Create Stocks Waste Disposal (Solvent Waste Stream) Solubilization->Waste Excess Aliquot->Storage Return Stocks Aliquot->Waste Tips/Tubes

Figure 1: Safe handling workflow emphasizing temperature equilibration to prevent water condensation (which degrades lipids) and containment steps.

Step-by-Step Protocol

Step 1: Preparation & Equilibration

  • Remove the vial from -20°C storage.

  • Critical: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold lipid vial introduces water condensation, which causes hydrolysis and inaccurate weighing.

Step 2: Weighing (The High-Risk Step)

  • Perform all weighing inside a Chemical Fume Hood .

  • If the balance is outside the hood, taring must be done on a closed vessel.

  • Technique: Do not use a spatula if the substance is a viscous oil. Use a positive-displacement pipette or a glass syringe to transfer the neat liquid into a pre-weighed vial.

Step 3: Solubilization

  • Preferred Solvent: DMSO (for biological assays) or Chloroform (for lipid mixtures).

  • Vortexing: Cap the vial tightly before vortexing. Do not vortex open tubes.

  • Inert Gas: Overlay the solution with Nitrogen or Argon gas before closing the cap to prevent oxidation of the octyl chains.

Step 4: Decontamination

  • Wipe down the balance, pipette handles, and hood surface with 10% SDS (Sodium Dodecyl Sulfate) followed by 70% Ethanol. Simple ethanol wiping merely spreads lipophilic contaminants; the detergent (SDS) is required to solubilize them.

Emergency Procedures
ScenarioImmediate Action
Skin Contact 1. Do NOT use Ethanol/Solvents (this drives the lipid deeper).2. Wash with copious amounts of soap and water for 15 minutes.3.[3] Notify the safety officer.
Eye Contact Flush with eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately.
Spill (Small) 1. Cover with absorbent pads.2. Clean area with 10% SDS detergent.3. Dispose of pads as hazardous waste.
Disposal & Waste Management

Do not dispose of down the drain.

  • Liquid Waste: Collect in a dedicated "Organic Solvent - Toxic" container. Label clearly as "Contains PKC Activator / Tumor Promoter."

  • Solid Waste: Pipette tips, tubes, and gloves must be double-bagged and incinerated.

  • Destruction: The most effective method for destruction is high-temperature incineration (>1000°C) with an afterburner.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 99303, 1,2-Di-O-octyl-sn-glycerol. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA.[4] Available at: [Link]

Sources

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